molecular formula C20H31NO8 B12428186 Heliosupine N-oxide

Heliosupine N-oxide

Numéro de catalogue: B12428186
Poids moléculaire: 413.5 g/mol
Clé InChI: KDJGEXAPDZNXSD-MIFYRBSSSA-N
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Description

Heliosupine N-oxide is a citraconoyl group.

Propriétés

Formule moléculaire

C20H31NO8

Poids moléculaire

413.5 g/mol

Nom IUPAC

[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20+,21?/m0/s1

Clé InChI

KDJGEXAPDZNXSD-MIFYRBSSSA-N

SMILES isomérique

C/C=C(/C)\C(=O)O[C@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@]([C@H](C)O)(C(C)(C)O)O)[O-]

SMILES canonique

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-]

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Heliosupine N-oxide: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Heliosupine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Boraginaceae family. As the N-oxide derivative of heliosupine, it represents a common form in which these alkaloids are stored in plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is characterized by a bicyclic necine base esterified with a necic acid. The presence of the N-oxide functional group significantly influences its solubility and biological disposition compared to its tertiary amine counterpart, heliosupine.

The definitive chemical structure of this compound is presented below.

Caption: 2D representation of the this compound chemical structure.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

PropertyValueCitations
CAS Number 31701-88-9[1]
Molecular Formula C₂₀H₃₁NO₈[1]
Molecular Weight 413.5 g/mol [1]
Physical Form Solid, powder
Purity (Typical) ≥90.0% (HPLC)
Natural Sources Cynoglossum officinale Linn., Cynoglossum columnae Ten., Cynoglossum viridiflorum Pall.[2][3]
SMILES CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-][1]
Biological Activity Muscarinic Acetylcholine Receptor (mAChR) Inhibitor[2][4][5]
IC₅₀ 350 μM (for mAChR)[2][4][5]
Storage Temperature -20°C

Experimental Protocols

Detailed experimental protocols for the specific isolation, synthesis, and characterization of this compound are not extensively available in peer-reviewed literature. However, based on established methodologies for pyrrolizidine alkaloids and their N-oxides, the following sections outline generalized procedures that serve as a foundation for laboratory work.

General Protocol for Isolation from Plant Material

This protocol describes a typical procedure for the extraction and isolation of pyrrolizidine alkaloid N-oxides from plant sources, such as Cynoglossum species.

G A 1. Plant Material Harvesting & Preparation (e.g., aerial parts of Cynoglossum sp.) Dry and grind to a fine powder. B 2. Extraction Macerate powder in acidic methanol (e.g., 1% tartaric acid in MeOH) for 24-48 hours at room temperature. A->B C 3. Filtration & Concentration Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract. B->C D 4. N-oxide/Tertiary Base Separation Reduce an aliquot of the crude extract with Zn dust to convert N-oxides to free bases. Compare chromatographically with the unreduced extract to confirm N-oxide presence. C->D E 5. Column Chromatography Subject the crude extract to column chromatography (e.g., silica gel or Sephadex LH-20). Elute with a solvent gradient (e.g., CHCl₃-MeOH with increasing polarity). D->E F 6. Fraction Collection & Analysis Collect fractions and monitor by TLC or HPLC-MS to identify fractions containing this compound. E->F G 7. Purification Pool and concentrate positive fractions. Purify further using preparative HPLC or repeated column chromatography. F->G H 8. Structure Elucidation Confirm the structure of the isolated compound using NMR (¹H, ¹³C), Mass Spectrometry, and comparison with reference standards. G->H

Caption: Generalized workflow for the isolation of this compound.

  • Extraction : Air-dried and powdered plant material (e.g., aerial parts) is extracted with an acidified solvent, typically methanol containing an acid like tartaric or acetic acid, to ensure the protonation of alkaloids and enhance their solubility.

  • Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Purification : The crude extract is then subjected to multiple chromatographic steps. An initial separation is often performed on a silica gel column, followed by further purification using techniques like Sephadex LH-20 chromatography or preparative high-performance liquid chromatography (HPLC).

  • Identification : Fractions are monitored by thin-layer chromatography (TLC) or HPLC-MS. The final identification and structural confirmation of this compound are achieved through spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Synthesis (N-oxidation of Heliosupine)

The synthesis of this compound is typically achieved by the direct oxidation of its tertiary amine precursor, heliosupine.

  • Dissolution : Dissolve heliosupine in a suitable organic solvent, such as dichloromethane or chloroform.

  • Oxidation : Cool the solution in an ice bath. Add an oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), portion-wise with stirring.[6]

  • Monitoring : Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up : Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification : The resulting crude product is purified by column chromatography or recrystallization to yield pure this compound.

General Protocol for Muscarinic Acetylcholine Receptor (mAChR) Inhibition Assay

The inhibitory activity of this compound on mAChRs is a key aspect of its pharmacological profile. A radioligand binding assay is a standard method to determine the binding affinity (Ki) or IC₅₀ of a compound for these receptors.

  • Membrane Preparation : Prepare cell membrane homogenates from a source rich in mAChRs (e.g., rat brain cortex or a cell line expressing a specific mAChR subtype).

  • Assay Buffer : Use a suitable buffer, such as a phosphate or Tris-based buffer, at physiological pH.

  • Incubation : In assay tubes, combine the membrane preparation, a specific radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound.

  • Equilibrium : Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Separation : Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

  • Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis : Determine non-specific binding in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine). Calculate the specific binding at each concentration of this compound. Plot the percentage of inhibition against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Biological Activity and Signaling Pathway

This compound functions as an inhibitor of muscarinic acetylcholine receptors (mAChRs).[2][4][5] These G protein-coupled receptors are crucial in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. By inhibiting these receptors, this compound can interfere with cholinergic signaling, which plays a role in processes such as learning, memory, and autonomic nervous system regulation.

The diagram below illustrates the general signaling pathway of a Gq-coupled muscarinic receptor (e.g., M1, M3, M5) and the point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (mAChR) G_protein Gq Protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates Helio This compound Helio->mAChR Binds & Inhibits

Caption: Inhibition of Gq-coupled mAChR signaling by this compound.

The toxicity associated with many pyrrolizidine alkaloids, particularly hepatotoxicity, is a significant concern. This toxicity is generally linked to the metabolic activation of the tertiary amine form of the alkaloid by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters that can alkylate cellular macromolecules. While N-oxides are often considered less toxic and are a detoxification product, they can be reduced back to the tertiary amine in the gut and liver, creating a potential for toxicity.[7] Therefore, the safety profile of this compound is a critical area for further investigation.

References

Natural Sources of Heliosupine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the natural sources of Heliosupine N-oxide, a pyrrolizidine alkaloid of interest to researchers in toxicology, pharmacology, and drug development. This guide details its origins in the plant kingdom, presents available quantitative data, and outlines a generalized experimental protocol for its extraction and analysis.

Introduction to this compound

This compound is a naturally occurring tertiary amine N-oxide of the pyrrolizidine alkaloid (PA) heliosupine. PAs are a large group of secondary metabolites produced by thousands of plant species worldwide as a chemical defense mechanism against herbivores.[1][2][3] They are known for their potential hepatotoxicity, carcinogenicity, and genotoxicity after metabolic activation in the liver.[1][4]

The N-oxide form is typically the primary state of these alkaloids within the plant, often constituting the majority of the total PA content.[1][5] While less toxic in their native form, PA N-oxides can be converted to their more toxic tertiary amine counterparts by gut microflora upon ingestion. Structurally, these compounds consist of a necine base esterified with one or two necic acids.[2][3] The presence of a 1,2-unsaturated necine base is a key feature associated with their toxicity.[1] Due to these toxic properties, the presence of this compound and other PAs in herbal medicines, teas, honey, and other food products is a significant safety concern.[6][7][8]

Natural Occurrence

This compound, like other related PAs, is predominantly found in specific plant families.

  • Family Boraginaceae : This is the most significant source of heliosupine and its N-oxide. Numerous genera within this family are known to synthesize PAs.[1][6][8]

    • Heliotropium (Heliotrope) : Various species within this genus are well-documented PA producers.[4] For instance, Heliotropium supinum has been identified as containing heliosupine.[2] While many studies focus on the more common PAs like heliotrine and europine N-oxides in species such as H. europaeum, the genus is a primary target for investigating heliosupine-type alkaloids.[2][3]

    • Cynoglossum (Hound's Tongue) : Species like Cynoglossum officinale are known to contain high concentrations of PAs, where the N-oxide forms can account for 60-90% of the total alkaloid content.[5]

  • Family Asteraceae (Compositae) : While a major source of other PAs (e.g., senecionine-type), the presence of heliosupine in this family is less commonly reported.

  • Family Fabaceae (Leguminosae) : Primarily known for Crotalaria alkaloids, this family is not a typical source of heliosupine.

Quantitative Data

Specific quantitative data for this compound concentrations in plant materials is limited in publicly accessible literature. Most studies report on the total PA content or the concentration of more dominant alkaloids within a given species. The following table summarizes the available data for total PA content in relevant plant species known to or likely to contain heliosupine-type alkaloids.

Plant SpeciesPlant Part(s)AnalyteConcentration (% of Dry Weight)Reference
Heliotropium spp. (e.g., H. europaeum)Aerial PartsTotal Pyrrolizidine Alkaloids0.5% - 5.0%[3]
Cynoglossum officinaleAerial PartsTotal Pyrrolizidine Alkaloids0.6% - 2.1%[9]
Cynoglossum officinaleVariousPyrrolizidine Alkaloid N-oxides60% - 90% of total PAs[5]

Note: The concentrations can vary significantly based on factors such as geographic location, climate, season, and the specific plant part analyzed.[3] Flowers often contain the highest concentrations of PAs.[2]

Experimental Protocols

The following section details a generalized, robust methodology for the extraction, purification, and quantification of this compound and other PAs from plant material. This protocol is a synthesis of established methods employing solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]

Sample Preparation
  • Drying : Dry the plant material (e.g., leaves, flowers, stems) at 40°C until a constant weight is achieved to prevent enzymatic degradation.

  • Grinding : Homogenize the dried material into a fine powder (e.g., using a blade mill) to ensure uniform extraction.

Extraction
  • Weighing : Accurately weigh approximately 2.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Acidic Extraction : Add 20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water).[2][10] The acidic medium protonates the alkaloids, increasing their solubility in the aqueous phase.

  • Sonication : Place the tube in an ultrasonic bath for 15-30 minutes at ambient temperature to facilitate cell wall disruption and solvent penetration.

  • Centrifugation : Centrifuge the mixture for 10 minutes at approximately 3800 x g.

  • Collection : Carefully decant the supernatant into a clean collection tube.

  • Re-extraction : Repeat the extraction process (steps 2-5) on the plant material pellet to maximize yield. Combine the supernatants.

Purification by Solid-Phase Extraction (SPE)
  • Neutralization : Adjust the pH of the combined acidic extracts to approximately 7.0 using an ammonia solution.[10] This step is crucial for proper retention on certain SPE cartridges. Filter the neutralized extract to remove any precipitate.

  • SPE Cartridge : Use a cation-exchange (e.g., SCX) or a reversed-phase (e.g., C18) SPE cartridge.[10][11] Cation-exchange is often preferred for its selectivity for alkaloids.

  • Conditioning : Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through it.

  • Loading : Load approximately 10 mL of the filtered, neutralized extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing : Wash the cartridge with 5-10 mL of water to remove sugars, pigments, and other polar interferences.

  • Drying : Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution : Elute the retained PAs and their N-oxides from the cartridge using two 5 mL aliquots of a suitable solvent. For C18 cartridges, methanol is effective.[10] For SCX cartridges, an ammoniated organic solvent (e.g., 2.5% ammonia in methanol) is required to deprotonate and release the alkaloids.

  • Evaporation & Reconstitution : Evaporate the combined eluates to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a solvent matching the initial mobile phase of the LC-MS system (e.g., 95:5 water/methanol with 0.1% formic acid).[10]

Quantification by LC-MS/MS
  • Chromatographic System : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for separation.

  • Mobile Phase :

    • Eluent A : Water with an additive (e.g., 0.1% formic acid or 5 mM ammonium formate).[10]

    • Eluent B : Methanol or acetonitrile with the same additive.[10]

  • Gradient Elution : A typical gradient might start at 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization in positive mode (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • MRM Transitions : For this compound (C₂₀H₃₁NO₈, Molecular Weight: 413.46), specific precursor-to-product ion transitions must be determined using a reference standard or by infusion. For example, monitoring the transition from the protonated molecule [M+H]⁺ to characteristic fragment ions.

  • Quantification : Create a calibration curve using a certified reference standard of this compound.[13] Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve. Matrix-matched standards are recommended for accuracy.[10]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the isolation and analysis of this compound from plant sources.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Plant Material Collection p2 Drying (40°C) p1->p2 e1 Weigh Sample (2g) p3 Grinding to Fine Powder p2->p3 p3->e1 e2 Add 0.05M Sulfuric Acid e1->e2 c1 Neutralize Extract (pH 7) e3 Ultrasonic Bath (15 min) e2->e3 e4 Centrifuge & Collect Supernatant e3->e4 e5 Repeat Extraction e4->e5 e6 Combine Supernatants e5->e6 e6->c1 c3 Load Sample c1->c3 a1 LC-MS/MS Analysis (ESI+, MRM Mode) c2 SPE Cartridge Conditioning (Methanol -> Water) c2->c3 c4 Wash (Water) c3->c4 c5 Elute PAs (Ammoniated Methanol) c4->c5 c6 Evaporate & Reconstitute c5->c6 c6->a1 a2 Data Processing & Quantification a1->a2

Workflow for Isolation and Analysis of this compound.

References

The Biosynthesis of Heliosupine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of Heliosupine N-oxide, a pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Boraginaceae family. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant biochemistry, and drug development. It details the enzymatic steps, key intermediates, and regulatory aspects of the pathway, from primary metabolites to the final N-oxide product. The guide includes structured data tables summarizing quantitative information, detailed experimental protocols for key analytical methods, and visualizations of the biosynthetic pathway and experimental workflows using the DOT language for Graphviz.

Introduction

This compound is a member of the pyrrolizidine alkaloids, a large group of heterocyclic secondary metabolites known for their ecological roles as defense compounds against herbivores and their potential toxicity to humans and livestock[1]. PAs are typically present in plants as their N-oxides, which are more water-soluble and generally considered the less toxic storage and transport forms[1]. The core structure of PAs consists of a necine base, a bicyclic amino alcohol, esterified with one or more necic acids[2]. Heliosupine is characterized by a heliotridine-type necine base esterified with angelic acid and echimidinic acid. This guide elucidates the intricate biosynthetic journey leading to the formation of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three major parts: the formation of the heliotridine necine base, the biosynthesis of the necic acids (angelic acid and echimidinic acid), and the final esterification and N-oxidation steps.

Biosynthesis of the Heliotridine Necine Base

The biosynthesis of the heliotridine necine base begins with amino acids and proceeds through the formation of the key intermediate, homospermidine.

2.1.1. Formation of Homospermidine

The pathway is initiated from the amino acids L-arginine and L-ornithine, which are precursors for the diamine putrescine. The first committed step in PA biosynthesis is the formation of the symmetrical triamine homospermidine from putrescine and spermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) , which is considered the key regulatory enzyme of the pathway[1][2].

  • dot

    Homospermidine_Formation L_Arginine L-Arginine L_Ornithine L-Ornithine L_Arginine->L_Ornithine Putrescine Putrescine L_Ornithine->Putrescine HSS Homospermidine Synthase (HSS) Putrescine->HSS Spermidine Spermidine Spermidine->HSS Homospermidine Homospermidine HSS->Homospermidine

    Caption: Formation of homospermidine, the first committed step in PA biosynthesis.

2.1.2. Formation of the Pyrrolizidine Ring

Following its synthesis, homospermidine undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine core of the necine base. The key enzyme in this part of the pathway is homospermidine oxidase (HSO) , a copper-containing amine oxidase[3][4]. HSO catalyzes the oxidative deamination of both primary amino groups of homospermidine, leading to the formation of a bicyclic intermediate, 1-formylpyrrolizidine[3][4].

Subsequent reduction of the aldehyde and hydroxylation steps lead to the formation of the heliotridine base. While the general steps are understood, the specific reductases and hydroxylases involved in the final steps to heliotridine are not yet fully characterized.

  • dot

    Heliotridine_Formation Homospermidine Homospermidine HSO Homospermidine Oxidase (HSO) Homospermidine->HSO Formylpyrrolizidine 1-Formylpyrrolizidine HSO->Formylpyrrolizidine Reduction Reduction Formylpyrrolizidine->Reduction Hydroxylation Hydroxylation Reduction->Hydroxylation Heliotridine Heliotridine Hydroxylation->Heliotridine

    Caption: Biosynthesis of the heliotridine necine base from homospermidine.

Biosynthesis of Necic Acids

Heliosupine contains two necic acids: angelic acid and echimidinic acid.

2.2.1. Angelic Acid Biosynthesis

Angelic acid is derived from the amino acid L-isoleucine [2]. The proposed pathway involves the deamination and decarboxylation of L-isoleucine to form 2-methylbutyryl-CoA. This intermediate is then desaturated to form tiglyl-CoA, which can be isomerized to angelyl-CoA, the activated form of angelic acid ready for esterification[2]. The specific plant enzymes catalyzing these steps are not yet well characterized.

  • dot

    Angelic_Acid_Biosynthesis L_Isoleucine L-Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA L_Isoleucine->Methylbutyryl_CoA Deamination, Decarboxylation, CoA ligation Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Dehydrogenation Angelyl_CoA Angelyl-CoA Tiglyl_CoA->Angelyl_CoA Isomerization

    Caption: Proposed biosynthetic pathway of angelyl-CoA from L-isoleucine.

2.2.2. Echimidinic Acid Biosynthesis

The biosynthesis of echimidinic acid is proposed to be derived from L-valine and a C2 unit of unknown origin[2]. The detailed enzymatic steps for its formation are still under investigation.

Esterification and N-Oxidation

The final steps in the biosynthesis of this compound involve the esterification of the heliotridine necine base with the activated necic acids (angelyl-CoA and the activated form of echimidinic acid) and the subsequent N-oxidation of the tertiary nitrogen of the pyrrolizidine ring. The order of esterification is not definitively established.

The N-oxidation is a crucial step for the transport and storage of PAs in the plant and is likely catalyzed by cytochrome P450 monooxygenases (CYPs) or flavin-containing monooxygenases (FMOs) .

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    Final_Steps_Heliosupine_N_oxide Heliotridine Heliotridine Esterification Esterification Heliotridine->Esterification Angelyl_CoA Angelyl-CoA Angelyl_CoA->Esterification Echimidinyl_CoA Echimidinyl-CoA (activated) Echimidinyl_CoA->Esterification Heliosupine Heliosupine Esterification->Heliosupine N_Oxidation N-Oxidation (CYP/FMO) Heliosupine->N_Oxidation Heliosupine_N_oxide This compound N_Oxidation->Heliosupine_N_oxide

    Caption: Final esterification and N-oxidation steps to form this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. The following table summarizes the available kinetic data for a key enzyme in the pathway.

EnzymeSubstratePlant SourceKm (µM)Reference
Homospermidine Oxidase (HSO)HomospermidineHeliotropium indicum80[3]

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of pyrrolizidine alkaloid biosynthesis.

Extraction and Quantification of Pyrrolizidine Alkaloids from Plant Material

A common method for the analysis of PAs from plant material involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

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    PA_Extraction_Workflow Start Plant Material Extraction Extraction with acidified -methanol/water Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) -on C18 cartridge Centrifugation->SPE Elution Elution with methanol SPE->Elution Evaporation Evaporation to dryness Elution->Evaporation Reconstitution Reconstitution in mobile phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification using -matrix-matched standards LC_MSMS->Quantification End Results Quantification->End

    Caption: General workflow for the extraction and quantification of PAs.

Protocol Overview:

  • Extraction: Homogenized plant material is extracted with an acidified solvent (e.g., methanol/water with formic acid).

  • Purification: The extract is clarified by centrifugation and then purified using a solid-phase extraction (SPE) cartridge (e.g., C18).

  • Elution: The PAs are eluted from the SPE cartridge with an organic solvent like methanol.

  • Sample Preparation: The eluate is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Separation and detection are performed using a suitable LC column and a tandem mass spectrometer. Quantification is typically achieved using matrix-matched calibration curves with known PA standards.

Enzyme Assay for Homospermidine Synthase (HSS)

The activity of HSS can be determined by measuring the formation of homospermidine from its substrates, putrescine and spermidine.

Protocol Overview:

  • Reaction Mixture: A typical assay mixture contains buffer (e.g., Tris-HCl), NAD+, putrescine, radiolabeled spermidine (e.g., [14C]spermidine), and the enzyme extract.

  • Incubation: The reaction is incubated at an optimal temperature and pH.

  • Stopping the Reaction: The reaction is terminated, for example, by adding a strong base.

  • Separation: The product, homospermidine, is separated from the substrates using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection: The amount of radiolabeled homospermidine is quantified using a scintillation counter or other appropriate detector.

Enzyme Assay for Homospermidine Oxidase (HSO)

The activity of HSO can be measured by monitoring the consumption of its substrate, homospermidine, or the formation of its product, 1-formylpyrrolizidine.

Protocol Overview:

  • Reaction Mixture: The assay mixture includes a suitable buffer, homospermidine, and the enzyme preparation.

  • Incubation: The reaction is carried out at a specific temperature.

  • Product Analysis: The reaction products can be analyzed by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify 1-formylpyrrolizidine[3].

  • Spectrophotometric Assay: Alternatively, the production of hydrogen peroxide, a byproduct of the oxidase reaction, can be coupled to a colorimetric assay.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex pathway involving enzymes from different classes and drawing precursors from primary metabolism. While the initial steps involving homospermidine synthase and homospermidine oxidase are now better understood, significant gaps in our knowledge remain. The specific enzymes responsible for the later steps in heliotridine formation, the complete pathway of echimidinic acid biosynthesis, and the specific esterifying and N-oxidizing enzymes in Heliotropium species are yet to be fully characterized.

Future research should focus on the identification and characterization of these unknown enzymes through a combination of transcriptomics, proteomics, and in vitro biochemical assays. The elucidation of the complete pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for metabolic engineering to produce novel PA analogs with potential pharmaceutical applications or to develop strategies for reducing the toxicity of PA-containing plants.

References

Heliosupine N-oxide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on Heliosupine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO).

Core Physicochemical Data

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 31701-88-9[1]
Molecular Weight 413.46 g/mol [1]
Molecular Formula C₂₀H₃₁NO₈[1]
Source Found in plants of the Boraginaceae family, such as Cynoglossum officinale L.[1][2]

Biological Activity and Mechanism of Action

This compound is recognized as a metabolite of heliosupine and functions as an inhibitor of muscarinic acetylcholine receptors (mAChRs), with a reported half-maximal inhibitory concentration (IC₅₀) of 350 μM.[1] Pyrrolizidine alkaloids (PAs) and their N-oxides are a broad class of natural toxins with a range of biological activities, including potential neurotoxicity, hepatotoxicity, and carcinogenicity.[3] Recent computational studies suggest that various PAs, likely including this compound, act as antagonists at the muscarinic acetylcholine M1 receptor.[4][3][5]

Experimental Protocols

Muscarinic Acetylcholine Receptor Binding Assay (Radioligand Competition Assay)

This protocol is a representative method for determining the binding affinity of this compound to muscarinic acetylcholine receptors.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for muscarinic acetylcholine receptors.

Materials:

  • Membrane preparations from cells expressing muscarinic acetylcholine receptor subtypes (e.g., CHO-K1 cells transfected with human M1-M5 mAChR subtypes).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Unlabeled Ligand: Atropine (for determination of non-specific binding).

  • Test Compound: this compound.

  • Binding Buffer: 25 mM sodium phosphate, 5 mM MgCl₂, pH 7.4.[6]

  • Scintillation fluid.

  • Glass fiber filters.

  • 96-well microplates.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from cells expressing the desired mAChR subtype.[6]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (approximately 10-20 µg of membrane protein per well), a fixed concentration of [³H]NMS (e.g., 0.2 nM), and varying concentrations of this compound.[6][7]

  • Total and Non-specific Binding:

    • For total binding, wells should contain only the membrane preparation and [³H]NMS.

    • For non-specific binding, incubate the membrane preparation and [³H]NMS with a high concentration of an unlabeled antagonist like atropine (e.g., 1 µM).

  • Incubation: Incubate the plates for 3 hours at room temperature (22°C) to reach equilibrium.[6]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve and then calculate the Kᵢ value using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on a cell line.

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (IC₅₀).

Materials:

  • Human hepatocyte cell line (e.g., HepG2).

  • Cell culture medium and supplements.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Signaling Pathways

Inhibition of muscarinic acetylcholine receptors by antagonists like this compound can modulate various downstream signaling pathways. The specific outcomes depend on the receptor subtype (M1-M5) and the cell type.

  • M1, M3, and M5 Receptor Antagonism: These receptors typically couple to Gq/11 proteins. Their inhibition by an antagonist would be expected to decrease the activation of phospholipase C (PLC), leading to reduced production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, would result in a decrease in intracellular calcium release and reduced activation of protein kinase C (PKC).[8][9]

  • M2 and M4 Receptor Antagonism: These receptors are coupled to Gi/o proteins. Their inhibition would lead to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[10][11] Additionally, antagonism of these receptors would prevent the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[10]

Below is a generalized diagram illustrating the potential impact of this compound on mAChR signaling.

Heliosupine_N_oxide_Signaling cluster_receptor Muscarinic Acetylcholine Receptors cluster_compound Antagonist cluster_effector Downstream Effectors cluster_second_messenger Second Messengers cluster_cellular_response Cellular Response M1, M3, M5 M1, M3, M5 PLC Phospholipase C (PLC) M1, M3, M5->PLC Activates M2, M4 M2, M4 AC Adenylyl Cyclase (AC) M2, M4->AC Inhibits GIRK GIRK Channels M2, M4->GIRK Activates This compound This compound This compound->M1, M3, M5 Inhibits This compound->M2, M4 Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Produces Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC cAMP_response ↓ cAMP

Caption: this compound's antagonistic effect on mAChRs.

Safety and Handling

This compound is classified as a pyrrolizidine alkaloid, a class of compounds known for their potential toxicity.

Hazard Statements:

  • Fatal if swallowed, in contact with skin, or if inhaled.[12]

Precautionary Measures:

  • Do not get in eyes, on skin, or on clothing.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • If swallowed, immediately call a poison center or doctor.

  • If on skin, wash with plenty of water.

  • If inhaled, remove person to fresh air and keep comfortable for breathing.[12]

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to use appropriate personal protective equipment (PPE). Store the compound securely, away from incompatible materials.

References

Physical and chemical properties of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Heliosupine N-oxide. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Boraginaceae family, including those of the Cynoglossum, Heliotropium, and Rindera genera.[1][2] As an N-oxide derivative of Heliosupine, it is often found co-existing with its parent alkaloid in plants.[3] Pyrrolizidine alkaloids and their N-oxides are of significant scientific interest due to their wide range of biological activities, which include potential anticancer and cytotoxic effects.[4] However, the parent pyrrolizidine alkaloids are also known for their hepatotoxicity, which is a major consideration in their therapeutic development.[5] this compound itself is primarily recognized for its activity as a muscarinic acetylcholine receptor (mAChR) inhibitor.[1][6]

Physical and Chemical Properties

This compound is a solid compound with a complex chemical structure.[7] Its properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C20H31NO8[7][8]
Molecular Weight 413.46 g/mol [1][7]
CAS Number 31701-88-9[1][8]
Appearance Solid[7]
Purity ≥90.0% (HPLC)[7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[9]
Storage Temperature -20°C or below[2][7]

Experimental Protocols

Detailed, standardized experimental protocols for this compound are not widely published. However, general methodologies for the isolation, synthesis, and characterization of pyrrolizidine alkaloid N-oxides can be adapted.

Isolation and Purification

This compound can be isolated from its natural plant sources, such as Cynoglossum officinale.[1][6] A general workflow for the isolation and purification of such a compound is outlined below.

G plant_material Plant Material (e.g., Cynoglossum officinale) extraction Extraction with Methanol plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent Partitioning crude_extract->partitioning purification Chromatographic Purification (e.g., Column Chromatography, HPLC) partitioning->purification isolated_compound Isolated this compound purification->isolated_compound characterization Structural Characterization (NMR, MS, IR) isolated_compound->characterization

General workflow for isolation and characterization.
Chemical Synthesis

The synthesis of pyrrolizidine alkaloid N-oxides is typically achieved through the oxidation of the corresponding tertiary amine (the parent alkaloid).[10] A common laboratory method involves the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[3]

General Protocol for N-oxidation:

  • The parent pyrrolizidine alkaloid (e.g., Heliosupine) is dissolved in a suitable organic solvent.

  • An oxidizing agent, such as 30% hydrogen peroxide, is added to the solution.[3]

  • The reaction is stirred at room temperature or with gentle heating until the conversion to the N-oxide is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Upon completion, the excess oxidizing agent is quenched, and the N-oxide product is isolated and purified, often through crystallization or chromatography.

Structural Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[11]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present. A key characteristic for N-oxides is the presence of a distinct N-O stretching vibration.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the detailed carbon-hydrogen framework and the stereochemistry of the molecule.[12]

Biological Activity and Signaling Pathways

Inhibition of Muscarinic Acetylcholine Receptors

The primary documented biological activity of this compound is the inhibition of muscarinic acetylcholine receptors (mAChRs), with a reported IC50 of 350 μM.[1][6] Muscarinic receptors are G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological functions. There are five subtypes (M1-M5) which couple to different G-protein families to initiate downstream signaling cascades.[13][14]

  • M1, M3, and M5 receptors typically couple to Gq proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • M2 and M4 receptors preferentially couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[13]

The inhibition of these pathways by this compound can modulate neurotransmission and other cellular processes.

G cluster_0 This compound Action cluster_1 Gq-Coupled Pathway cluster_2 Gi-Coupled Pathway Heliosupine This compound mAChR mAChR (M1-M5) Heliosupine->mAChR Inhibits Gq Gq Protein mAChR->Gq Blocks Activation Gi Gi Protein mAChR->Gi Blocks Inhibition PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Inhibition of mAChR signaling pathways.
Role as a Pyrrolizidine Alkaloid N-oxide and Potential Anticancer Activity

This compound belongs to the class of pyrrolizidine alkaloid N-oxides (PANOs). While PANOs are generally less toxic than their parent PAs, they can be metabolically reduced back to the tertiary amine form in the gut and liver.[3] The parent PAs can then be metabolically activated by cytochrome P450 enzymes in the liver to form highly reactive dehydropyrrolizidine alkaloids (DHPAs).[15] These DHPAs are alkylating agents that can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and hepatotoxicity.[15][16]

This cytotoxic mechanism is also the basis for the potential anticancer activity of some PANOs. The active metabolites can induce cell death in rapidly dividing cancer cells by damaging their DNA and triggering apoptosis.[16] The proposed mechanism involves the activation of the intrinsic apoptosis pathway, characterized by the release of cytochrome c and the subsequent activation of caspases.[4]

G PANO This compound (PANO) Reduction Metabolic Reduction (Gut/Liver) PANO->Reduction PA Heliosupine (PA) Reduction->PA Activation Metabolic Activation (CYP450 in Liver) PA->Activation DHPA Dehydropyrrolizidine Alkaloid (DHPA) Activation->DHPA DNA_Damage DNA Adducts / Damage DHPA->DNA_Damage Apoptosis Apoptosis Induction DNA_Damage->Apoptosis Cytotoxicity Cytotoxicity / Anticancer Effect Apoptosis->Cytotoxicity

Proposed mechanism of PANO-induced cytotoxicity.

Safety and Handling

This compound is classified as a toxic substance. It is harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Hazard Statements: H300 + H310 + H330 (Fatal if swallowed, in contact with skin or if inhaled).[7]

  • Precautionary Statements: P262 (Do not get in eyes, on skin, or on clothing), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302 + P352 (IF ON SKIN: Wash with plenty of water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[7]

Researchers handling this compound should use appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, and work in a well-ventilated area or a fume hood.

This guide synthesizes the current available knowledge on this compound. Further research is needed to fully elucidate its specific spectral characteristics, detailed biological mechanisms, and therapeutic potential.

References

Unraveling the Enigmatic Mechanism of Action of Heliosupine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive technical overview of the known and potential mechanisms of action of Heliosupine N-oxide. It is intended for research purposes only. The experimental data and protocols detailed herein are based on established methodologies and data for structurally related compounds, presented as a guide for future investigation due to the limited publicly available research specific to this compound.

Executive Summary

This compound, a pyrrolizidine alkaloid, has been identified as an inhibitor of the muscarinic acetylcholine receptor (mAChR) with an IC50 of 350 μM.[1][2] While its direct effects on cellular cytotoxicity, apoptosis, and cell cycle progression are not yet extensively documented in publicly accessible literature, its structural class and known target suggest a potential for significant cellular impact relevant to drug development and toxicology. This technical guide synthesizes the available information and provides a hypothetical, yet scientifically grounded, framework for investigating its mechanism of action. We present illustrative data, detailed experimental protocols, and signaling pathway diagrams to empower researchers in their exploration of this compound.

Core Mechanism: Muscarinic Acetylcholine Receptor Inhibition

The primary established mechanism of action for this compound is the inhibition of muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein coupled receptors are involved in a myriad of physiological processes, and their inhibition can lead to a range of cellular responses. The IC50 value for this inhibition is presented in Table 1.

Parameter Value Reference
IC50 (mAChR Inhibition) 350 µM[1][2]
Table 1: Inhibitory Concentration of this compound

Hypothetical Cytotoxic, Apoptotic, and Cell Cycle Effects

Based on the known activities of other pyrrolizidine alkaloids and muscarinic receptor antagonists, it is plausible that this compound induces cytotoxicity, apoptosis, and cell cycle arrest in various cell lines. The following sections outline a proposed investigational workflow and present hypothetical data to illustrate potential outcomes.

Proposed Experimental Workflow

To elucidate the cellular effects of this compound, a systematic approach is recommended. This workflow (Figure 1) outlines the key stages of investigation, from initial cytotoxicity screening to in-depth mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_pathway Signaling Pathway Elucidation cytotoxicity_assay Cytotoxicity Assay (MTT/SRB) Determine IC50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cytotoxicity_assay->apoptosis_assay If cytotoxic cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) apoptosis_assay->cell_cycle_analysis western_blot Western Blot Analysis (Key Protein Expression) cell_cycle_analysis->western_blot pathway_analysis Pathway-Specific Inhibitor/Activator Studies western_blot->pathway_analysis

Figure 1: Proposed experimental workflow for investigating the mechanism of action of this compound.

Illustrative Cytotoxicity Data

The cytotoxic potential of this compound can be assessed across a panel of cancer cell lines using standard assays such as the MTT or Sulforhodamine B (SRB) assay. Table 2 presents hypothetical IC50 values.

Cell Line Hypothetical IC50 (µM)
A549 (Lung Carcinoma) 75
MCF-7 (Breast Adenocarcinoma) 120
HeLa (Cervical Cancer) 95
HepG2 (Hepatocellular Carcinoma) 50
Table 2: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines.
Illustrative Apoptosis Induction Data

To determine if cytotoxicity is mediated by apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Table 3 shows hypothetical data for the percentage of apoptotic cells following treatment with this compound.

Treatment Cell Line Hypothetical % Early Apoptotic Cells (Annexin V+/PI-) Hypothetical % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle) HepG25.23.1
This compound (50 µM) HepG225.815.4
This compound (100 µM) HepG245.128.9
Table 3: Hypothetical Apoptosis Induction by this compound in HepG2 Cells.
Illustrative Cell Cycle Analysis Data

The effect of this compound on cell cycle progression can be analyzed by PI staining of DNA content and flow cytometry. Table 4 presents hypothetical data on cell cycle distribution.

Treatment Cell Line Hypothetical % Cells in G0/G1 Phase Hypothetical % Cells in S Phase Hypothetical % Cells in G2/M Phase
Control (Vehicle) HepG260.525.314.2
This compound (50 µM) HepG240.120.739.2
This compound (100 µM) HepG225.915.458.7
Table 4: Hypothetical Cell Cycle Distribution in HepG2 Cells Treated with this compound.

Postulated Signaling Pathways

The inhibition of mAChRs and the induction of apoptosis and cell cycle arrest suggest the involvement of specific signaling cascades. Figure 2 depicts a hypothetical signaling pathway that could be activated by this compound, leading to apoptosis.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Outcome heliosupine This compound mAChR mAChR heliosupine->mAChR Inhibits g_protein G-protein mAChR->g_protein Blocks activation plc PLC g_protein->plc Reduced activity pi3k PI3K/Akt (Inhibition) g_protein->pi3k Reduced activity bcl2 Bcl-2 Family (e.g., Bad, Bax activation) pi3k->bcl2 Leads to activation caspases Caspase Cascade (Caspase-9, Caspase-3) bcl2->caspases Initiates apoptosis Apoptosis caspases->apoptosis

Figure 2: Hypothetical signaling pathway for this compound-induced apoptosis.

Detailed Experimental Protocols

The following are detailed, standardized protocols for the key experiments proposed in the workflow. These should be optimized for the specific cell lines and experimental conditions used.

Cytotoxicity Assay (SRB Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 500 µM) for 48-72 hours.

  • Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p21, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and a digital imager.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound presents an intriguing profile as a muscarinic acetylcholine receptor inhibitor. While direct evidence of its cytotoxic and anti-proliferative mechanisms is currently sparse, the framework provided in this guide offers a robust starting point for comprehensive investigation. Future research should focus on executing the proposed experimental workflow to generate empirical data on its effects on various cancer cell lines. Elucidating the specific signaling pathways modulated by this compound will be critical in determining its potential as a therapeutic agent or in understanding its toxicological profile. The methodologies and hypothetical data presented herein are intended to catalyze and guide these vital next steps in research.

References

Heliosupine N-oxide as a Muscarinic Acetylcholine Receptor Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliosupine N-oxide, a pyrrolizidine alkaloid, has been identified as an inhibitor of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with mAChRs, including its known inhibitory activity. Due to the limited availability of subtype-specific data for this particular compound, this document also furnishes detailed, generalized experimental protocols for the comprehensive characterization of a novel muscarinic receptor antagonist. Furthermore, it outlines the key signaling pathways associated with muscarinic receptor activation and inhibition. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential and pharmacological profile of this compound and other related compounds.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid and a metabolite of heliosupine.[1][2] Pyrrolizidine alkaloids are a large class of compounds found in numerous plant species, and they are known for a wide range of biological activities. The chemical structure of this compound is provided in Figure 1.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a full whitepaper)

Chemical Formula: C₂₀H₃₁NO₈ Molecular Weight: 413.46 g/mol CAS Number: 31701-88-9[1]

Quantitative Data on Muscarinic Receptor Inhibition

Currently, the publicly available data on the inhibitory activity of this compound at muscarinic acetylcholine receptors is limited. The primary reported value is a general inhibitory concentration.

CompoundTargetAssay TypeIC₅₀ (μM)Source
This compoundMuscarinic Acetylcholine Receptor (mAChR)Not Specified350[1][2]

Recent computational and in vitro studies on a broad range of pyrrolizidine alkaloids suggest a potential antagonistic action at the M1 muscarinic acetylcholine receptor subtype. This research indicates that these compounds may bind to the same pocket as the known M1 antagonist, pirenzepine, and their antagonistic action was correlated with an increase in intracellular calcium levels in vitro. While these findings provide a strong rationale for further investigation, specific binding affinities (Kᵢ) or functional inhibition constants (IC₅₀) for this compound at individual M1-M5 receptor subtypes have not yet been published.

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunits of the Gαi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Below is a diagram illustrating the primary signaling pathways for the two main classes of muscarinic receptors.

Muscarinic_Signaling cluster_Gq Gq-Coupled Signaling (M1, M3, M5) cluster_Gi Gi-Coupled Signaling (M2, M4) ACh_Gq Acetylcholine M135 M1/M3/M5 Receptor ACh_Gq->M135 Gq Gαq/11 M135->Gq PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes PIP2 PIP₂ PIP2->PLC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq ACh_Gi Acetylcholine M24 M2/M4 Receptor ACh_Gi->M24 Gi Gαi/o M24->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Caption: General signaling pathways for Gq and Gi-coupled muscarinic receptors.

Experimental Protocols for Characterization of a Muscarinic Antagonist

To fully characterize the inhibitory profile of this compound or any novel muscarinic antagonist, a series of binding and functional assays are required. The following are detailed, generalized protocols for these key experiments.

Radioligand Binding Assays for Determining Binding Affinity (Kᵢ)

These assays determine the affinity of the test compound for each muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for each of the human M1-M5 muscarinic receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Test compound: this compound, serially diluted.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Cell harvester.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Serial dilutions of this compound or vehicle.

    • A single concentration of [³H]-NMS (typically at or near its Kₔ value).

    • For non-specific binding wells, add 1 µM atropine instead of the test compound.

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

Functional Assays to Determine Antagonist Potency (IC₅₀)

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by a muscarinic agonist.

Materials:

  • Whole cells stably expressing a single Gq-coupled muscarinic receptor subtype (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Muscarinic agonist: e.g., Carbachol or Acetylcholine.

  • Test compound: this compound, serially diluted.

  • Fluorescence plate reader with an integrated fluidic dispenser.

Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add serial dilutions of this compound. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) and continue to measure the fluorescence signal over time.

  • Data Analysis:

    • Calculate the response as the difference between the peak fluorescence and the baseline fluorescence.

    • Plot the percentage of agonist response against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

This assay measures the functional consequence of Gi/o-coupled receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon agonist stimulation.

Materials:

  • Cell membranes from cell lines stably expressing a single Gi/o-coupled muscarinic receptor subtype (M2 or M4).

  • [³⁵S]GTPγS.

  • Muscarinic agonist: e.g., Carbachol.

  • Test compound: this compound, serially diluted.

  • GDP (to ensure G-proteins are in their inactive state).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, GDP, and serial dilutions of this compound. Incubate for a short period.

  • Agonist Addition: Add the muscarinic agonist to stimulate the receptors.

  • Initiation of Reaction: Add [³⁵S]GTPγS to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the agonist-stimulated binding above basal levels.

    • Plot the percentage of inhibition of the agonist-stimulated response against the logarithm of the antagonist concentration.

    • Calculate the IC₅₀ value using non-linear regression.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel muscarinic receptor antagonist like this compound.

Experimental_Workflow cluster_workflow Workflow for Muscarinic Antagonist Characterization start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay ([³H]-NMS Competition) start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis binding_assay->data_analysis calcium_flux Calcium Flux Assay (M1, M3, M5) functional_assays->calcium_flux gtp_binding GTPγS Binding Assay (M2, M4) functional_assays->gtp_binding calcium_flux->data_analysis gtp_binding->data_analysis ki_values Determine Ki values (Binding Affinity) data_analysis->ki_values ic50_values Determine IC₅₀ values (Functional Potency) data_analysis->ic50_values selectivity_profile Generate Subtype Selectivity Profile ki_values->selectivity_profile ic50_values->selectivity_profile conclusion Conclusion on Pharmacological Profile selectivity_profile->conclusion

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of Pyrrolizidine Alkaloid N-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrolizidine alkaloid N-oxides (PANOs) represent a fascinating and complex class of natural compounds. While often considered the less toxic counterparts to their parent pyrrolizidine alkaloids (PAs), their biological activity is far from benign. This in-depth technical guide explores the core aspects of PANO bioactivity, from their metabolic fate and mechanisms of toxicity to their potential, albeit challenging, therapeutic applications. We delve into the intricate signaling pathways they influence and provide detailed experimental protocols for their study, offering a comprehensive resource for researchers in toxicology and drug development.

Metabolism: The Gateway to Bioactivity

The biological effects of PANOs are intrinsically linked to their metabolic transformation. While N-oxidation is generally a detoxification pathway for xenobiotics, in the case of PAs, the resulting N-oxides can act as a "Trojan horse," being readily converted back to the more toxic parent alkaloids.

The primary metabolic pathways for PANOs involve:

  • Reduction to Parent PAs: This is the critical activation step. The reduction of the N-oxide back to the tertiary amine PA is primarily carried out by:

    • Intestinal Microbiota: Anaerobic bacteria in the gut possess reductases capable of efficiently converting PANOs to their corresponding PAs.

    • Hepatic Enzymes: Cytochrome P450 (CYP) enzymes in the liver, particularly isoforms like CYP1A2 and CYP2D6, can also mediate this reduction, especially under hypoxic conditions.[1][2][3][4]

  • Bioactivation of the Parent PA: Once the parent PA is reformed, it undergoes metabolic activation in the liver, primarily by CYP enzymes (e.g., CYP3A and CYP2B isoforms), to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[5]

  • Detoxification: The body has detoxification pathways for both PAs and their reactive metabolites. These include:

    • Hydrolysis: Ester linkages in the PA molecule can be cleaved by carboxylesterases, yielding non-toxic necine bases and necic acids.[5]

    • Glutathione (GSH) Conjugation: The reactive DHPAs can be conjugated with glutathione, a key cellular antioxidant, leading to their excretion.[5][6]

The balance between these activation and detoxification pathways is a key determinant of the ultimate toxicity of PANOs.

metabolic_pathway cluster_ingestion Ingestion & Absorption cluster_gut Intestinal Lumen cluster_liver Hepatocyte PANO Pyrrolizidine Alkaloid N-Oxide (PANO) Microbiota Intestinal Microbiota PANO->Microbiota Reduction CYP_Reduction CYP450 Reductases (e.g., CYP1A2, CYP2D6) PANO->CYP_Reduction Reduction PA Pyrrolizidine Alkaloid (PA) Microbiota->PA CYP_Oxidation CYP450 Oxidases (e.g., CYP3A, CYP2B) PA->CYP_Oxidation Bioactivation Detox_Hydrolysis Hydrolysis (Carboxylesterases) PA->Detox_Hydrolysis CYP_Reduction->PA DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) CYP_Oxidation->DHPA Detox_GSH GSH Conjugation DHPA->Detox_GSH Toxicity Toxicity (Genotoxicity, Cytotoxicity) DHPA->Toxicity Cellular Damage Excretion_Products Excretable Detoxification Products Detox_Hydrolysis->Excretion_Products Detox_GSH->Excretion_Products

Caption: Metabolic activation and detoxification pathways of pyrrolizidine alkaloid N-oxides.

Genotoxicity: The Molecular Basis of Carcinogenicity

The primary mechanism of PANO-induced genotoxicity and carcinogenicity is the formation of DNA adducts by the reactive DHPA metabolites.[7][8][9]

  • Formation of DHP-DNA Adducts: DHPAs are electrophilic and readily react with nucleophilic sites on DNA bases, primarily deoxyguanosine (dG) and deoxyadenosine (dA). This results in the formation of a characteristic set of four major DHP-derived DNA adducts.[10]

  • Biomarkers of Exposure and Tumor Initiation: The presence and levels of these DHP-DNA adducts are considered reliable biomarkers of exposure to carcinogenic PAs and PANOs.[11][12] A correlation has been observed between the levels of these adducts and the potency of liver tumor induction.[12] Studies have demonstrated that a range of hepatocarcinogenic PAs and their corresponding N-oxides all lead to the formation of the same set of DHP-DNA adducts in vivo and in vitro.[10][11][12]

  • Mutagenic Potential: These DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. The genotoxic effects can manifest as chromosomal aberrations, micronuclei formation, and DNA double-strand breaks.[13]

genotoxicity_pathway PANO Pyrrolizidine Alkaloid N-Oxide (PANO) Reduction Reduction (Intestinal Microbiota, Hepatic CYPs) PANO->Reduction PA Parent Pyrrolizidine Alkaloid (PA) Reduction->PA Bioactivation Metabolic Activation (Hepatic CYPs) PA->Bioactivation DHPA Dehydropyrrolizidine Alkaloid (DHPA) Bioactivation->DHPA DNA Nuclear DNA DHPA->DNA Covalent Binding DNA_Adducts DHP-DNA Adducts (on dG and dA) DNA->DNA_Adducts Mutations Mutations (during DNA replication) DNA_Adducts->Mutations Tumor Tumor Initiation Mutations->Tumor

Caption: Signaling pathway of PANO-induced genotoxicity leading to tumor initiation.

Quantitative Toxicological Data

The toxicity of PANOs can vary significantly depending on the specific alkaloid, the animal species, and the route of administration. While generally less toxic than the parent PAs, their potential for in vivo reduction means their toxicity cannot be disregarded.

Pyrrolizidine Alkaloid N-OxideParent AlkaloidTest SystemEndpointValueReference
Riddelliine N-oxideRiddelliineFemale F344 ratsDNA adduct level (adducts/10⁷ nucleotides) after 3 days oral gavage (1.0 mg/kg)39.9 ± 0.6[14]
Senecionine N-oxideSenecionineRatsIn vivo Relative Potency (REP) based on AUC of parent PA0.88[15]
Senecionine N-oxideSenecionineRatsIn vivo Relative Potency (REP) based on AUC of pyrrole-protein adducts0.61[15]
Indicine N-oxideIndicinePediatric cancer patientsDose-limiting toxicity (leukopenia/thrombocytopenia)3.0 g/m² daily for 5 days[16]

Therapeutic Potential and Other Biological Activities

Despite their toxicity, some PANOs have been explored for their therapeutic properties.

  • Antitumor Activity: Indicine N-oxide was the first PANO to be investigated as an antitumor agent in humans.[16] It showed some efficacy in treating acute lymphoblastic leukemia.[6] However, its clinical development was hampered by significant hepatotoxicity.[17] The proposed mechanism of its anticancer effect involves the inhibition of tubulin polymerization, leading to cell cycle arrest.[17]

  • Anti-inflammatory Activity: Several PANOs have demonstrated anti-inflammatory properties. For instance, 7-O-angeloylsincamidine N-oxide and other PANOs isolated from Heliotropium digynum showed inhibitory effects on nitric oxide production in lipopolysaccharide-stimulated macrophages.[18]

  • Antimicrobial Activity: Lasiocarpine N-oxide, isolated from Heliotropium ellipticum, has shown antimicrobial activity.[19]

  • Acetylcholinesterase Inhibition: Certain PANOs, such as 7-O-angeloylechinatine-N-oxide and 3′-O-acetylheliosupine-N-oxide, have been found to inhibit acetylcholinesterase, suggesting a potential role in neurological research.[6]

Experimental Protocols

Extraction and Analysis of PANOs from Biological Matrices

A common method for the analysis of PANOs involves liquid chromatography-mass spectrometry (LC-MS).

Objective: To extract and quantify PANOs and their parent PAs from biological samples (e.g., plasma, tissue homogenates).

Materials:

  • Methanol

  • Dilute sulfuric acid (e.g., 0.05 M)

  • Ammonia solution

  • Dichloromethane

  • Solid-phase extraction (SPE) cartridges (e.g., strong cation exchange, SCX)

  • LC-MS system (e.g., UHPLC coupled with a tandem mass spectrometer)

  • Reference standards for the PAs and PANOs of interest

Procedure:

  • Sample Preparation: Homogenize tissue samples in an appropriate buffer. For liquid samples like plasma, proceed to the next step.

  • Extraction:

    • Acidify the sample with dilute sulfuric acid to protonate the alkaloids.

    • Wash with a non-polar solvent like dichloromethane to remove lipids and other interferences.

    • Basify the aqueous layer with ammonia solution to deprotonate the alkaloids.

    • Extract the alkaloids into an organic solvent such as dichloromethane.

    • Alternatively, for simultaneous extraction of PAs and PANOs, use methanol or dilute sulfuric acid followed by centrifugation.[20]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an SCX SPE cartridge with methanol and water.

    • Load the extracted sample onto the cartridge. The protonated alkaloids will bind to the stationary phase.

    • Wash the cartridge with methanol to remove neutral and acidic impurities.

    • Elute the alkaloids with a methanolic solution of ammonia.

  • LC-MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

    • Inject an aliquot into the LC-MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a modifier like formic acid or ammonium formate.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

experimental_workflow Start Biological Sample (e.g., Plasma, Tissue) Extraction Extraction (Acid-Base or Methanol) Start->Extraction SPE Solid-Phase Extraction (SCX Clean-up) Extraction->SPE Analysis LC-MS/MS Analysis (Quantification) SPE->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for the analysis of PANOs.

In Vitro PANO Reduction Assay using Liver Microsomes

Objective: To determine the potential of liver enzymes to reduce a PANO to its parent PA.

Materials:

  • Liver microsomes (e.g., from rat, human)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • PANO of interest

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes, the NADPH regenerating system, and the incubation buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the PANO of interest to the mixture to start the reaction. For anaerobic conditions, which favor reduction, the reaction can be carried out in a nitrogen atmosphere.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold quenching solution like acetonitrile. This will precipitate the proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant.

  • Analysis: Analyze the supernatant for the presence and quantity of the parent PA using a validated LC-MS method as described in section 5.1.

Conclusion and Future Perspectives

Pyrrolizidine alkaloid N-oxides are a class of compounds with significant toxicological relevance. Their biological activity is a complex interplay of metabolic reduction, bioactivation, and detoxification. The formation of DHP-DNA adducts stands as the central mechanism for their genotoxicity and carcinogenicity. While some PANOs have shown therapeutic potential, particularly as antitumor agents, their inherent hepatotoxicity remains a major obstacle to their clinical application.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To better predict the toxic potential of different PANOs based on their chemical structure.

  • Modulation of Gut Microbiota: Investigating how diet and other factors that alter the gut microbiome can influence the reduction of PANOs and, consequently, their toxicity.

  • Development of Safer Analogues: Synthesizing novel PANO derivatives with improved therapeutic indices, maximizing their anticancer effects while minimizing their toxicity.

  • Refining Risk Assessment: Utilizing toxicokinetic and mechanistic data to develop more accurate risk assessment models for human exposure to PANOs through contaminated food and herbal products.

A deeper understanding of the biological activities of PANOs is crucial for safeguarding public health and for exploring any potential therapeutic avenues these intriguing molecules may offer.

References

Toxicological Profile of Heliosupine N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data specifically for heliosupine N-oxide is limited in publicly available literature. Therefore, this guide synthesizes information on heliosupine and structurally related heliotridine-type pyrrolizidine alkaloids (PAs) to provide a comprehensive overview of its expected toxicological profile. Data from analogous compounds should be interpreted with caution.

Executive Summary

This compound, a pyrrolizidine alkaloid (PA) found in various plant species, including those of the Heliotropium and Cynoglossum genera, is the N-oxide form of the tertiary amine heliosupine. Like other 1,2-unsaturated PAs, heliosupine and its N-oxide are recognized for their potential hepatotoxicity, genotoxicity, and carcinogenicity. The toxicity of these compounds is not inherent but arises from metabolic activation in the liver. This guide provides a detailed examination of the toxicological properties of this compound, drawing from studies on closely related PAs. It covers metabolic activation, mechanisms of toxicity, and quantitative toxicological data, and provides exemplary experimental protocols for in vitro and in vivo assessment.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₂₀H₃₁NO₈--INVALID-LINK--
Molecular Weight 413.5 g/mol --INVALID-LINK--
CAS Number 31701-88-9--INVALID-LINK--
Parent Alkaloid Heliosupine--INVALID-LINK--
Alkaloid Type Heliotridine-type, open-chain diester

Toxicokinetics and Metabolism

The toxicity of this compound is intrinsically linked to its metabolism. While the N-oxide form is generally less toxic and more water-soluble than its parent alkaloid, it can be reduced back to the tertiary amine, heliosupine, by gut microbiota and hepatic enzymes.

Once in the liver, heliosupine undergoes metabolic activation by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP2B6. This process involves the oxidation of the pyrrolizidine ring to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites are the ultimate toxins, capable of forming covalent adducts with cellular nucleophiles such as DNA and proteins. This adduct formation disrupts cellular function and leads to toxicity.

A competing detoxification pathway involves the hydrolysis of the ester groups, leading to the formation of the necine base (heliotridine) and the necic acids, which are then excreted.

G cluster_ingestion Ingestion & Absorption cluster_gut_liver Gut & Liver cluster_cellular_damage Cellular Damage This compound This compound Heliosupine Heliosupine This compound->Heliosupine Reduction (Gut/Liver) CYP450 Enzymes (e.g., CYP3A4) CYP450 Enzymes (e.g., CYP3A4) Heliosupine->CYP450 Enzymes (e.g., CYP3A4) Metabolic Activation Detoxification Products Detoxification Products Heliosupine->Detoxification Products Hydrolysis Reactive Pyrrolic Esters Reactive Pyrrolic Esters CYP450 Enzymes (e.g., CYP3A4)->Reactive Pyrrolic Esters Oxidation DNA Adducts DNA Adducts Reactive Pyrrolic Esters->DNA Adducts Protein Adducts Protein Adducts Reactive Pyrrolic Esters->Protein Adducts Hepatotoxicity Hepatotoxicity DNA Adducts->Hepatotoxicity Protein Adducts->Hepatotoxicity

Metabolic Activation and Detoxification of this compound.

Mechanism of Toxicity

The primary mechanism of this compound toxicity, following its conversion to reactive pyrrolic esters, is the covalent binding of these metabolites to cellular macromolecules.

  • Genotoxicity: The formation of DNA adducts can lead to mutations, chromosomal aberrations, and DNA strand breaks. This is the basis for the carcinogenicity of these compounds.

  • Cytotoxicity: Protein adduct formation can impair the function of critical enzymes and structural proteins, leading to cellular dysfunction and necrosis. This is a key factor in the observed hepatotoxicity.

  • Apoptosis: Pyrrolizidine alkaloids have been shown to induce apoptosis (programmed cell death) in hepatocytes. This process is often initiated by mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade, including caspase-9 and caspase-3.

G Reactive Pyrrolic Esters Reactive Pyrrolic Esters Mitochondrial Stress Mitochondrial Stress Reactive Pyrrolic Esters->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation cleavage Apoptosis Apoptosis Caspase-3 Activation->Apoptosis execution

PA-Induced Mitochondrial Apoptotic Pathway.

Quantitative Toxicological Data

Specific quantitative toxicity data for this compound is scarce. The following tables present data for the parent compound, heliosupine, and other relevant heliotridine-type PAs to provide a comparative context.

In Vitro Cytotoxicity
CompoundCell LineAssayEndpointValue (µM)
HeliotrineChicken Hepatocarcinoma (CRL-2118)CytotoxicityIC₅₀~73
LasiocarpineHepG2-CYP3A4Resazurin ReductionEC₅₀12.6
EchimidineHepG2-CYP3A4Resazurin ReductionEC₅₀10-70
IntermedineHepDCCK-8IC₅₀239.39
In Vivo Acute Toxicity
CompoundSpeciesRouteEndpointValue (mg/kg)
HeliotridineRat (male)IntraperitonealLD₅₀1200
LasiocarpineRatOralLD₅₀77
Other Toxicological Endpoints
CompoundTest SystemEndpointValue (mM)
HeliosupineIn vitroAcetylcholinesterase InhibitionIC₅₀ = 0.57
This compoundIn vitroAcetylcholinesterase InhibitionIC₅₀ = 0.53-0.60

Experimental Protocols

The following are representative protocols for assessing the toxicity of pyrrolizidine alkaloids. These can be adapted for studies on this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a human liver cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with Compound Treat with Compound Incubate (24h)->Treat with Compound Incubate (24-72h) Incubate (24-72h) Treat with Compound->Incubate (24-72h) Add MTT Add MTT Incubate (24-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Add Solubilizer Add Solubilizer Incubate (4h)->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Workflow for the MTT Cytotoxicity Assay.
In Vivo Acute Hepatotoxicity Study in Rats

Objective: To evaluate the acute hepatotoxicity of a test compound following a single oral dose in rats.

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Test compound (e.g., this compound)

  • Vehicle (e.g., water or corn oil)

  • Gavage needles

  • Equipment for blood collection and serum separation

  • Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

  • Formalin (10%) for tissue fixation

  • Equipment for histopathological analysis

Procedure:

  • Acclimation: Acclimate animals to the housing conditions for at least one week.

  • Dosing: Divide the rats into groups (n=5-10 per group), including a control group receiving the vehicle and treatment groups receiving different doses of the test compound. Administer a single dose by oral gavage.

  • Observation: Observe the animals for clinical signs of toxicity at regular intervals for up to 14 days.

  • Blood Collection: At the end of the study period (e.g., 24, 48, or 72 hours post-dose), collect blood via cardiac puncture under anesthesia.

  • Serum Biochemistry: Separate the serum and analyze for levels of ALT and AST.

  • Necropsy and Histopathology: Euthanize the animals and perform a gross necropsy. Collect the liver, weigh it, and fix a portion in 10% formalin for histopathological examination (e.g., H&E staining).

  • Data Analysis: Analyze the serum biochemistry data and histopathological findings to assess the extent of liver damage.

Conclusion

An In-depth Technical Guide to Heliosupine N-oxide: Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliosupine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA) N-oxide, has garnered scientific interest due to its presence in various plant species and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It delves into its known biological effects, particularly its activity as a muscarinic acetylcholine receptor inhibitor, and explores the potential mechanisms of action extrapolated from related pyrrolizidine alkaloid N-oxides, such as cytotoxicity and induction of apoptosis. This document also includes detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound, alongside a compilation of available quantitative data to support further research and development.

Introduction: The Discovery and History of this compound

This compound is a member of the pyrrolizidine alkaloid (PA) class of compounds, which are secondary metabolites found in numerous plant families, most notably Boraginaceae, Asteraceae, and Fabaceae.[1][2][3] PAs and their corresponding N-oxides are known for their wide range of biological activities, including hepatotoxicity, which has been a subject of extensive study.[4]

This compound is the N-oxide derivative of the tertiary pyrrolizidine alkaloid heliosupine. It is naturally found in various plant species, including those of the Cynoglossum (hound's tongue) and Heliotropium genera.[5][6] Specifically, it has been identified in Cynoglossum officinale L.[7][8] The presence of this compound in these plants contributes to their overall alkaloid profile and potential toxicity. Historically, the study of PAs has been driven by instances of livestock poisoning and human health concerns arising from the consumption of contaminated food products.[4] The investigation into individual PAs and their N-oxides, such as this compound, is crucial for understanding their specific toxicological and pharmacological profiles.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application in research.

PropertyValueReference
Chemical Formula C₂₀H₃₁NO₈[5][9]
Molecular Weight 413.46 g/mol [7][9]
CAS Number 31701-88-9[5][8]
Appearance Solid[9]
Storage Temperature -20°C[9]
Synonyms Cyanoglossophine N-oxide[9]

Quantitative Data on Biological Activity and Pharmacokinetics

Quantitative data for this compound is limited. The primary reported biological activity is the inhibition of muscarinic acetylcholine receptors (mAChR).[7][8] To provide a broader context for its potential biological effects, comparative data from other pyrrolizidine alkaloid N-oxides are presented.

Table 3.1: Muscarinic Acetylcholine Receptor (mAChR) Inhibition by this compound
CompoundTargetAssayIC₅₀ (μM)Reference
This compoundMuscarinic Acetylcholine Receptor (mAChR)Not Specified350[7][8]
Table 3.2: Comparative Cytotoxicity of Pyrrolizidine Alkaloids and Their N-oxides
CompoundMedian Cytotoxic Concentration (μM)
Lasiocarpine>19
Seneciphylline~30
Senecionine~40
Heliotrine~50
Riddelliine~100
Monocrotaline~150
Riddelliine-N-oxide~200
Lycopsamine>300
Intermedine>300
Lasiocarpine-N-oxide>300
Senecionine-N-oxide>300

Data adapted from a study on CRL-2118 chicken hepatocytes, providing a descending order of cytotoxicity.[10]

Table 3.3: Comparative Pharmacokinetic Parameters of Pyrrolizidine Alkaloid N-oxides and Related PAs in Humans and Rats

No pharmacokinetic data for this compound has been published. The following table presents data for the related PANO, Indicine N-oxide, in humans, and for Lasiocarpine and Heliotrine in rats, to offer insights into the potential pharmacokinetic profile of this class of compounds.

Indicine N-oxide in Humans (Intravenous Administration)

Dose (g/m²/day)Distributive Half-life (t½α) (min)Postdistributive Half-life (t½β) (min)Total Body Clearance (ml/min/kg)
up to 1.50.8 - 3.790.6 - 171.73.6 - 6.2
3.0IncreasedNot specifiedDecreased

Data from a study in patients with advanced cancer.[11]

Lasiocarpine and Heliotrine in Male Rats (Intravenous Administration at 1 mg/kg)

CompoundAUC₀-t (ng/mL × h)
Lasiocarpine336 ± 26
Heliotrine170 ± 5

Lasiocarpine and Heliotrine in Male Rats (Oral Administration at 10 mg/kg)

CompoundCmax (ng/mL)AUC₀-t (ng/mL × h)Absolute Oral Bioavailability (%)
Lasiocarpine51.7 ± 22.518.2 ± 3.80.5
Heliotrine320 ± 26396 ± 1823.3

Data from a comparative pharmacokinetic study.

Table 3.4: Comparative Physicochemical Properties of Pyrrolizidine Alkaloids and Their N-oxides

Lipophilicity and blood partitioning are critical parameters in drug development. The following table provides experimental data for several PAs and their N-oxides.

CompoundLog PBlood-to-Plasma Concentration Ratio (Rb)
Intermedine-1.931.12
Intermedine N-oxideNot Specified0.689
LasiocarpineNot SpecifiedNot Specified
Lasiocarpine N-oxide-0.302Not Specified
MonocrotalineNot Specified1.1
Monocrotaline N-oxideNot SpecifiedNot Specified
RetrorsineNot Specified1.1
Retrorsine N-oxideNot SpecifiedNot Specified

Data from in vitro and in silico studies.[12]

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and key biological assays relevant to the study of this compound.

Isolation of this compound from Plant Material (General Protocol)

This protocol is a general method for the acid-base extraction of alkaloids from plant sources like Cynoglossum officinale.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Cynoglossum officinale)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), 1% solution

  • Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane or Chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Extraction: Macerate the dried and powdered plant material with methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure complete extraction of the alkaloids.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in a 1% aqueous HCl solution. This will convert the alkaloids into their water-soluble salt forms.

  • Defatting: Extract the acidic solution with a non-polar solvent like dichloromethane or chloroform to remove fats, waxes, and other non-alkaloidal lipophilic compounds. Discard the organic layer.

  • Basification: Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide solution. This will convert the alkaloid salts back to their free base form, which are generally less soluble in water.

  • Extraction of Free Bases: Extract the basified aqueous solution with dichloromethane or chloroform. Repeat the extraction several times to ensure complete recovery of the alkaloids.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the crude alkaloid extract containing this compound.

  • Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or alumina, or by preparative high-performance liquid chromatography (HPLC).[13][14]

Synthesis of this compound (General Protocol)

This protocol describes a general method for the N-oxidation of a parent pyrrolizidine alkaloid.

Materials:

  • Heliosupine (parent alkaloid)

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂)

  • Dichloromethane or other suitable organic solvent

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the parent alkaloid, heliosupine, in a suitable organic solvent such as dichloromethane.

  • Oxidation: Cool the solution in an ice bath and add a solution of the oxidizing agent (e.g., m-CPBA or H₂O₂) dropwise with stirring. The molar ratio of the oxidizing agent to the alkaloid should be optimized but is typically around 1.1 to 1.5 equivalents.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acid. If m-CPBA is used, a wash with sodium sulfite solution may be necessary to remove excess peroxyacid.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by chromatography if necessary.

Muscarinic Acetylcholine Receptor (mAChR) Inhibition Assay (Cell-Based Redistribution Assay)

This protocol describes a cell-based assay to determine the antagonistic activity of a compound on muscarinic acetylcholine receptors.

Materials:

  • Cells stably expressing a fluorescently-tagged muscarinic acetylcholine receptor (e.g., M3-EGFP)

  • Cell culture medium and supplements

  • 96-well microplates

  • Test compound (this compound)

  • Carbachol (agonist)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed the cells expressing the fluorescently-tagged mAChR into a 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in Assay Buffer. Remove the culture medium and add the compound solutions to the wells. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add the agonist, carbachol, at a concentration known to induce receptor internalization (e.g., EC₈₀) to all wells except for the negative control wells. Incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Fixation: Carefully remove the assay solution and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Staining: Wash the cells with PBS and stain the nuclei with Hoechst 33342.

  • Imaging and Analysis: Acquire images of the cells using a high-content imaging system. Analyze the images to quantify the redistribution of the fluorescently-tagged receptor from the plasma membrane to intracellular vesicles. The inhibitory effect of this compound is determined by its ability to prevent the carbachol-induced receptor internalization. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2, HeLa)

  • Cell culture medium and supplements

  • 96-well microplates

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well microplate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the compound solutions. Include a vehicle control and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been specifically elucidated. However, based on the known activities of other pyrrolizidine alkaloid N-oxides, particularly their cytotoxic and potential anti-cancer effects, several pathways can be hypothesized to be involved.

Hypothetical Workflow for Investigating Biological Activity

The following workflow illustrates a logical progression for characterizing the biological activity of a novel compound like this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Isolation & Purification of This compound B In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Apoptosis Assays (e.g., Annexin V/PI Staining) B->C If Cytotoxic D Cell Cycle Analysis (e.g., Flow Cytometry) B->D If Cytotoxic F Muscarinic Receptor Binding/Functional Assays B->F Based on Structural Similarity to other mAChR Ligands E Western Blot for Key Signaling Proteins C->E D->E

Caption: A potential workflow for investigating the biological activity of this compound.

Potential Involvement in Apoptosis Signaling

Many cytotoxic natural products exert their effects by inducing apoptosis, or programmed cell death. Pyrrolizidine alkaloid N-oxides may trigger the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_0 Apoptosis Induction cluster_1 Mitochondrial Pathway A This compound (or its metabolites) B Cellular Stress (e.g., DNA Damage, Oxidative Stress) A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) B->D E Mitochondrial Outer Membrane Permeabilization (MOMP) C->E D->E F Release of Cytochrome c E->F G Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis (Cell Death) I->J

Caption: A generalized intrinsic apoptosis pathway potentially induced by this compound.

Potential Induction of Cell Cycle Arrest

Another common mechanism of action for cytotoxic compounds is the induction of cell cycle arrest, which prevents cancer cells from proliferating.

G cluster_0 Cell Cycle Regulation cluster_1 G2/M Checkpoint Arrest A This compound (or its metabolites) B DNA Damage or Cellular Stress A->B C Activation of Checkpoint Kinases (e.g., Chk1, Chk2) B->C D Inhibition of Cdc25 Phosphatases C->D E Inactivation of CDK1/Cyclin B Complex D->E F G2/M Arrest E->F

Caption: A simplified signaling pathway for G2/M cell cycle arrest potentially induced by this compound.

Conclusion and Future Directions

This compound is a pyrrolizidine alkaloid N-oxide with known inhibitory activity against muscarinic acetylcholine receptors. While specific data on its biological activities are still emerging, the broader class of PANOs has demonstrated cytotoxic and potential anti-cancer properties. The information and protocols provided in this technical guide serve as a foundation for further investigation into the pharmacological and toxicological profile of this compound.

Future research should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of the cytotoxic, anti-inflammatory, and other biological activities of this compound against a diverse panel of cell lines and in relevant in vivo models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological effects.

  • Pharmacokinetic and Toxicological Profiling: Detailed in vivo studies to determine the absorption, distribution, metabolism, excretion, and potential toxicity of this compound, which is crucial for any therapeutic development.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.

By addressing these research gaps, the scientific community can gain a more complete understanding of this compound and its potential as a lead compound for drug discovery or as a toxicological agent of concern.

References

Heliosupine N-oxide: A Review of Current Research and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide, a pyrrolizidine alkaloid (PA), is a metabolite of heliosupine found in various plant species, particularly of the Heliotropium genus.[1][2] As a member of the pyrrolizidine alkaloid N-oxides (PANOs), it belongs to a class of compounds known for a wide spectrum of biological activities, ranging from potential therapeutic effects to significant toxicity.[2][3] This technical guide provides a comprehensive overview of the existing research on this compound and related compounds, focusing on its chemical properties, biological activity, and toxicological profile. Due to the limited specific data on this compound, this guide synthesizes information from closely related PANOs to offer a broader context and suggest future research avenues.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueReference
CAS Number 31701-88-9[1]
Molecular Formula C20H31NO8[1]
Molecular Weight 413.46 g/mol [4][5]
Chemical Structure A pyrrolizidine alkaloid with an N-oxide moiety.[1]
Physical Form Solid[6]
Storage Temperature -20°C[6]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its ability to inhibit the muscarinic acetylcholine receptor (mAChR) with an IC50 of 350 μM.[4][5][7] This suggests a potential role in modulating cholinergic neurotransmission.

While specific studies on the broader biological effects of this compound are scarce, research on related PANOs, such as indicine N-oxide, has revealed potential cytotoxic and anticancer activities.[2][8] These compounds are being investigated for their ability to inhibit the growth of various cancer cell lines.[8] The proposed mechanisms for the cytotoxic effects of some PANOs include the induction of apoptosis and cell cycle arrest.[2]

A key aspect of N-oxides in medicinal chemistry is their redox reactivity, which can be exploited for developing hypoxia-activated prodrugs.[9][10] The N-oxide group generally increases water solubility and decreases membrane permeability compared to the parent alkaloid.[9][10]

Postulated Signaling Pathway for PANO-induced Apoptosis

Based on the activity of other cytotoxic natural products, a potential mechanism for PANO-induced cell death could involve the intrinsic apoptosis pathway.

G PANO Pyrrolizidine Alkaloid N-oxide (PANO) Mitochondrion Mitochondrion PANO->Mitochondrion Stress Signal CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax Bax Bax->Mitochondrion Promotes Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by PANOs.

Toxicology and Safety Information

Pyrrolizidine alkaloids are well-known for their hepatotoxicity, and this toxicity is a major concern for any potential therapeutic application.[2][3] The N-oxides are generally considered less toxic than their parent alkaloids; however, they can be reduced back to the toxic tertiary amine form in the gut and liver.[11]

Hazard Classification: this compound is classified as acutely toxic and hazardous.[6]

Hazard StatementDescription
H300 + H310 + H330Fatal if swallowed, in contact with skin or if inhaled.

Precautionary Statements: P262 - Do not get in eyes, on skin, or on clothing.[6] P280 - Wear protective gloves/ protective clothing/ eye protection/ face protection.[6] P301 + P310 + P330 - IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[6] P302 + P352 + P310 - IF ON SKIN: Wash with plenty of soap and water. Immediately call a POISON CENTER/doctor.[6] P304 + P340 + P310 - IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[6]

Experimental Protocols

Due to the limited published research specifically on this compound, detailed experimental protocols are not available. However, based on studies of related compounds, a general workflow for investigating its biological activity can be proposed.

Hypothetical Experimental Workflow

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Isolation Isolation & Purification of this compound Cytotoxicity Cytotoxicity Screening (e.g., MTT, XTT assay) on Cancer Cell Lines Isolation->Cytotoxicity MoA Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) Cytotoxicity->MoA Efficacy Antitumor Efficacy in Animal Models MoA->Efficacy Toxicity Toxicity Profiling (Hepatotoxicity, etc.) Efficacy->Toxicity

Caption: Hypothetical workflow for investigating this compound.

1. Isolation and Purification:

  • Objective: To obtain pure this compound for biological evaluation.

  • General Method: Extraction from plant material (e.g., Heliotropium species) followed by chromatographic purification techniques such as column chromatography and HPLC.

2. In Vitro Cytotoxicity Screening:

  • Objective: To determine the cytotoxic potential and selectivity of this compound against a panel of cancer cell lines.

  • Protocol (Example: MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

3. Mechanism of Action Studies:

  • Objective: To investigate the molecular mechanisms underlying the cytotoxic effects.

  • Protocols:

    • Apoptosis Assay (Annexin V/Propidium Iodide Staining): Use flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment.

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine the effect of the compound on cell cycle progression.

    • Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

4. In Vivo Efficacy and Toxicity Studies:

  • Objective: To evaluate the antitumor efficacy and toxicity profile in animal models.

  • Protocols:

    • Xenograft Mouse Model: Implant human cancer cells into immunodeficient mice. Once tumors are established, treat the mice with this compound and monitor tumor growth.

    • Toxicity Studies: Administer the compound to healthy animals and monitor for signs of toxicity, including changes in body weight, organ function (particularly liver function tests), and histopathological analysis of major organs.

Future Directions and Conclusion

The current body of research on this compound is limited, with most of the available information being inferred from the broader class of pyrrolizidine alkaloid N-oxides. While its activity as a muscarinic acetylcholine receptor inhibitor is noted, its potential as a cytotoxic agent remains largely unexplored.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of pure this compound against a wide range of biological targets and cell lines.

  • Detailed Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound.

  • In-depth Toxicological Assessment: Quantifying its toxicity profile, with a particular focus on hepatotoxicity, to determine any potential therapeutic window.

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for any drug development efforts.

References

Cynoglossum officinale: A Technical Guide to Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cynoglossum officinale, commonly known as houndstongue, as a natural source of the pyrrolizidine alkaloid (PA), Heliosupine N-oxide. This document consolidates available quantitative data, details experimental protocols for extraction and analysis, and visualizes key biological pathways associated with its precursor and its potential mechanism of action.

Introduction

Cynoglossum officinale is a biennial plant belonging to the Boraginaceae family and is recognized for its production of a variety of pyrrolizidine alkaloids (PAs), a class of secondary metabolites known for their biological activities.[1][2] Among these, Heliosupine and its corresponding N-oxide are of significant interest. The N-oxide forms of PAs are generally more abundant in the plant tissue compared to their free base counterparts.[2] Heliosupine, in particular, has been identified as the predominant alkaloid in C. officinale.[3] This guide focuses on this compound, providing a scientific foundation for its extraction, quantification, and potential biological relevance.

Data Presentation: Pyrrolizidine Alkaloid Content in Cynoglossum officinale

Plant PartGrowth StageTotal Pyrrolizidine Alkaloids (% of dry weight)Proportion of N-oxides (%)
Leaves Immature (First and Second Year)1.5 - 2.060 - 90
Stems Second Year (Early Growth)High (declines with maturation)> 60
Stems MatureLowNearly 0
Buds and Flowers Full Bloom~1.0High
Pods MatureSufficient to be toxicHigh

Data compiled from a study by Knight et al. (1984) and another by an unspecified author, both of which used nuclear magnetic resonance for quantification.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of pyrrolizidine alkaloids, including this compound, from Cynoglossum officinale. These protocols are adapted from established methods for PA analysis in plant materials.

Protocol 1: Extraction and Solid-Phase Extraction (SPE) for Quantitative Analysis

This protocol is adapted from a general method for the determination of PAs in plant material by SPE-LC-MS/MS.

1. Sample Preparation:

  • Harvest fresh Cynoglossum officinale plant material (leaves, roots, etc.).

  • Lyophilize the plant material to a constant weight and grind to a fine powder.

2. Extraction:

  • Weigh approximately 2.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of an acidic aqueous solution (e.g., 0.05 M H₂SO₄).

  • Sonicate the mixture for 15 minutes at room temperature.

  • Centrifuge at 3800 x g for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction process on the pellet with an additional 20 mL of the acidic solution.

  • Combine the supernatants.

3. Neutralization and Filtration:

  • Adjust the pH of the combined extracts to approximately 7.0 using an ammonia solution.

  • Filter the neutralized extract through a folded filter paper.

4. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load 10 mL of the filtered extract onto the cartridge.

  • Wash the cartridge with 10 mL of water.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the PAs with two 5 mL aliquots of methanol.

5. Sample Reconstitution:

  • Evaporate the methanol eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5:95, v/v) for LC-MS/MS analysis.

Protocol 2: Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This protocol outlines a general UHPLC-MS/MS method for the quantification of PAs.

1. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the alkaloids of interest (e.g., 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 µL.

  • Column Temperature: 40 °C.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and other PAs of interest would need to be determined using a reference standard.

3. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • Spike a blank plant matrix with known concentrations of the standard to create matrix-matched calibrants.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Isolation of this compound

This protocol provides a general framework for the isolation of this compound.

1. Crude Extract Preparation:

  • Extract a larger quantity of plant material (e.g., 100 g) using the extraction method described in Protocol 1.

  • After extraction and filtration, basify the acidic extract to approximately pH 10 with an appropriate base (e.g., NaOH solution).

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Combine the organic phases and evaporate to dryness to obtain a crude alkaloid mixture.

2. Preparative HPLC:

  • Column: A suitable preparative C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, potentially with an additive like formic acid or ammonium formate to improve peak shape.

  • Detection: UV detection at a wavelength suitable for PAs (e.g., ~220 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of this compound, which would be identified based on its retention time determined from analytical HPLC of a reference standard.

3. Purity Assessment:

  • Analyze the collected fractions by analytical HPLC-MS to confirm the identity and purity of the isolated this compound.

  • Pool the pure fractions and evaporate the solvent to obtain the isolated compound.

Mandatory Visualizations

Biosynthesis of (-)-Heliotridine Necine Base

The biosynthesis of the necine base of pyrrolizidine alkaloids, such as the (-)-heliotridine found in Heliosupine, originates from the amino acids L-arginine and L-ornithine. These precursors are converted to putrescine, which then undergoes a series of enzymatic reactions to form the characteristic bicyclic pyrrolizidine core.

G L_Arginine L-Arginine Putrescine Putrescine L_Arginine->Putrescine L_Ornithine L-Ornithine L_Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Homospermidine Homospermidine Spermidine->Homospermidine Homospermidine synthase Necine_Base_Precursor Necine Base Precursor Homospermidine->Necine_Base_Precursor Heliotridine (-)-Heliotridine Necine_Base_Precursor->Heliotridine

Caption: Biosynthesis pathway of the (-)-Heliotridine necine base.

Experimental Workflow for Extraction and Quantification

The following diagram illustrates the general workflow for the extraction and quantification of this compound from Cynoglossum officinale.

G Plant_Material Cynoglossum officinale (Dried, Powdered) Extraction Acidic Aqueous Extraction Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Neutralization Neutralization Supernatant->Neutralization SPE Solid-Phase Extraction (C18) Neutralization->SPE Elution Methanol Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS UHPLC-MS/MS Analysis Reconstitution->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification

Caption: Workflow for this compound extraction and analysis.

Proposed Signaling Pathway: Inhibition of Muscarinic Acetylcholine Receptor

This compound has been identified as an inhibitor of the muscarinic acetylcholine receptor (mAChR) with an IC50 of 350 μM. These G protein-coupled receptors are involved in numerous physiological processes. The diagram below illustrates a simplified, hypothetical signaling pathway demonstrating the inhibitory effect of this compound.

G cluster_membrane Cell Membrane mAChR Muscarinic Acetylcholine Receptor (mAChR) G_Protein G Protein (Gi/o) mAChR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., GIRK) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts Ion_Influx Ion Influx/Efflux Ion_Channel->Ion_Influx Heliosupine_N_oxide This compound Heliosupine_N_oxide->mAChR Inhibits Acetylcholine Acetylcholine Acetylcholine->mAChR Activates ATP ATP ATP->AC

Caption: Inhibition of mAChR signaling by this compound.

References

Methodological & Application

Synthesis and Isolation of Heliosupine N-oxide from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and isolation of Heliosupine N-oxide, a pyrrolizidine alkaloid of significant interest for its potential biological activities. These guidelines are intended to provide a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably within the Heliotropium genus of the Boraginaceae family. PAs and their N-oxides are known for their diverse biological activities, including potential antitumor and anti-inflammatory properties. The N-oxide functional group can significantly influence the molecule's polarity, solubility, and pharmacokinetic profile compared to its tertiary amine counterpart, Heliosupine. Accurate and efficient methods for the synthesis and isolation of this compound are crucial for advancing research into its therapeutic potential.

This guide outlines two primary approaches: the chemical synthesis of this compound from its precursor, Heliosupine, and its direct isolation from plant material.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the tertiary nitrogen atom of Heliosupine. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Experimental Protocol: Oxidation of Heliosupine

This protocol describes the synthesis of this compound from Heliosupine using m-CPBA.

Materials:

  • Heliosupine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane and Methanol)

Procedure:

  • Reaction Setup: Dissolve Heliosupine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v). The disappearance of the Heliosupine spot and the appearance of a more polar spot (lower Rf value) indicates the formation of the N-oxide. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess m-CPBA and the by-product, m-chlorobenzoic acid. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography. Due to the high polarity of the N-oxide, a polar solvent system is required for elution. A gradient of methanol in dichloromethane (e.g., 0% to 20% methanol) is typically effective.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as LC-MS and NMR spectroscopy.

Isolation of this compound from Plant Material

The isolation of this compound from plant sources, such as Heliotropium europaeum, involves extraction and purification steps that account for the compound's high polarity and water solubility.

Experimental Protocol: Extraction and Purification

This protocol provides a step-by-step method for the isolation of this compound.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Heliotropium europaeum)

  • Hexane

  • 0.5 M Sulfuric acid (H₂SO₄)

  • 25% Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or cation exchange)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Solvents for HPLC (e.g., acetonitrile and water with formic acid)

Procedure:

  • Defatting: Macerate 100 g of the powdered plant material with hexane (3 x 500 mL) at room temperature for 24 hours to remove lipids and other nonpolar compounds. Discard the hexane extracts.

  • Acidic Extraction: Extract the defatted plant material with 0.5 M H₂SO₄ (2 x 1 L) by maceration for 24 hours each time. This step protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

  • Filtration and Basification: Filter the combined acidic extracts. Adjust the pH of the filtrate to approximately 10 with 25% NH₄OH solution. This deprotonates the alkaloid salts.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x 800 mL) to separate the free tertiary base alkaloids (including any native Heliosupine). The more polar this compound will predominantly remain in the aqueous layer.

  • Isolation of N-oxides (Aqueous Fraction): The remaining aqueous fraction contains the this compound. This fraction can be further purified using solid-phase extraction.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the this compound with a mixture of methanol and water, gradually increasing the methanol concentration.

  • Preparative HPLC Purification:

    • Concentrate the N-oxide-rich fraction from the SPE.

    • Purify the concentrate using a preparative reversed-phase HPLC system (e.g., C18 column).

    • Use a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

    • Collect the fractions corresponding to the peak of this compound.

  • Final Steps: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain pure this compound.

Data Presentation

The following tables summarize quantitative and analytical data relevant to the synthesis and isolation of this compound.

Table 1: Quantitative Data for Pyrrolizidine Alkaloids in Heliotropium Species

Plant SpeciesPlant PartTotal PA Content (% of dry weight)Percentage of N-oxides in Total PAsReference
Heliotropium europaeumWhole Plant0.5 - 5%~92%[1]
Heliotropium rotundifoliumFlowersHigh>94%
Heliotropium suaveolensFlowersHigh>94%

Table 2: Analytical Data for this compound

Analytical TechniqueParameterValue
LC-MS/MS Precursor Ion [M+H]⁺m/z 414.2
Characteristic Fragment Ionsm/z 120, 138, 156, 220, 312
HPLC Purity (typical)≥90%

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from plant material.

G cluster_extraction Extraction cluster_separation Separation cluster_purification Purification plant_material Dried & Powdered Plant Material defatting Defatting with Hexane plant_material->defatting acidic_extraction Acidic Extraction (0.5 M H2SO4) defatting->acidic_extraction filtration Filtration acidic_extraction->filtration basification Basification (NH4OH to pH 10) filtration->basification l_l_extraction Liquid-Liquid Extraction (DCM) basification->l_l_extraction dcm_phase DCM Phase (Tertiary Alkaloids) l_l_extraction->dcm_phase Organic aqueous_phase Aqueous Phase (N-Oxides) l_l_extraction->aqueous_phase Aqueous spe Solid-Phase Extraction (SPE) aqueous_phase->spe prep_hplc Preparative HPLC spe->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound G cluster_pathway mAChR Signaling Inhibition ACh Acetylcholine (ACh) mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Binds G_protein G-protein activation mAChR->G_protein Activates downstream Downstream Signaling Cascades (e.g., PLC, AC) G_protein->downstream cellular_response Cellular Response downstream->cellular_response heliosupine This compound heliosupine->mAChR Inhibits G cluster_apoptosis Hypothetical Apoptosis Induction heliosupine This compound cellular_stress Induction of Cellular Stress heliosupine->cellular_stress bax_bak Activation of Bax/Bak cellular_stress->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase_9 Caspase-9 activation cytochrome_c->caspase_9 caspase_3 Caspase-3 activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

References

Application Notes and Protocols for the Extraction of Heliosupine N-oxide from Boraginaceae Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide is a pyrrolizidine alkaloid (PA) found in various species of the Boraginaceae family, notably in the genera Cynoglossum and Heliotropium.[1] PAs and their N-oxides are of significant interest to researchers due to their potential biological activities. It is important to note that many PAs are known for their hepatotoxicity, which necessitates careful handling and analysis.[2] In most Boraginaceae species, PAs are predominantly present in their N-oxide form, which is more water-soluble than the corresponding free base.[1][3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from Boraginaceae plant material. The methodologies described are based on established acid-base extraction principles for pyrrolizidine alkaloids.

Data Presentation: Quantitative Analysis of Pyrrolizidine Alkaloids in Boraginaceae Species

The following table summarizes the quantitative data on the content of pyrrolizidine alkaloids (PAs) and their N-oxides in selected Boraginaceae species known to contain Heliosupine or its derivatives. It is important to note that the concentration of these alkaloids can vary significantly based on the plant's developmental stage, geographical location, and environmental conditions.[3]

Plant SpeciesPlant PartTotal PA Content (% of dry weight)PA N-oxide Content (% of Total PAs)Major Alkaloids IdentifiedReference
Cynoglossum officinaleImmature Leaves1.5 - 2.0%60 - 90%Heliosupine (predominant), 7-angelylheliotridine, echinatine, acetylheliosupine[1]
Heliotropium europaeumAerial Parts>2.2% (seedling) to <0.5% (pre-senescence)>95%Europine, Heliotrine, Lasiocarpine, Heliosupine-class PAs[3][6]
Heliotropium europaeumSeeds0.28%92.86%Europine, Heliotrine, Supinine, Heleurine, Lasiocarpine, 7-angelylheliotrine[4]

Experimental Protocols

The following protocols describe a generalized yet detailed methodology for the extraction and separation of pyrrolizidine alkaloid N-oxides, including this compound, from Boraginaceae plant material.

Protocol 1: General Acid-Base Extraction of Pyrrolizidine Alkaloid N-oxides

This protocol is a standard method for the extraction of total PAs, including their N-oxide forms.

1. Plant Material Preparation:

  • Collect fresh or dried aerial parts (leaves, stems, flowers) or seeds of the target Boraginaceae species.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

  • Grind the dried plant material into a fine powder using a laboratory mill.

2. Defatting (Optional but Recommended):

  • To remove lipids and other nonpolar compounds, soak the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature.

  • Filter the mixture and discard the hexane. Repeat this step twice.

  • Allow the defatted plant material to air-dry completely.

3. Acidic Extraction:

  • Macerate the defatted plant powder in 0.5 M sulfuric acid (H₂SO₄) (1:10 w/v) with constant stirring for 4-6 hours at room temperature. This step protonates the alkaloids, converting them into their water-soluble salt forms.

  • Filter the mixture through cheesecloth and then through filter paper to separate the acidic aqueous extract.

  • Repeat the extraction process on the plant residue with fresh 0.5 M H₂SO₄ to ensure complete extraction.

  • Combine the acidic aqueous extracts.

4. Separation of Tertiary Alkaloids (Free Bases) and N-oxides:

  • The combined acidic extract contains both tertiary PA bases and PA N-oxides. To isolate the N-oxides, the tertiary bases must first be removed.

  • Make the acidic extract alkaline by slowly adding a 25% ammonia solution until a pH of 9-10 is reached. This converts the tertiary alkaloid salts to their free base form.

  • Perform a liquid-liquid extraction using dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a separatory funnel. Add an equal volume of the organic solvent to the aqueous extract, shake vigorously, and allow the layers to separate.

  • Collect the lower organic layer containing the tertiary alkaloids. Repeat the extraction three times with fresh organic solvent.

  • The remaining aqueous layer now primarily contains the PA N-oxides.

5. Isolation of Pyrrolizidine Alkaloid N-oxides:

  • The aqueous extract containing the PA N-oxides can be further purified using solid-phase extraction (SPE) with a strong cation-exchange cartridge.

  • Alternatively, for initial isolation, the aqueous extract can be concentrated under reduced pressure.

Protocol 2: Extraction and Reduction of N-oxides for Total Alkaloid Quantification

This protocol is employed when the objective is to determine the total pyrrolizidine alkaloid content, including the N-oxides which are reduced to their corresponding tertiary bases.

1. Plant Material Preparation and Acidic Extraction:

  • Follow steps 1-3 from Protocol 1 to obtain the acidic aqueous extract.

2. Reduction of N-oxides:

  • To the combined acidic aqueous extract, add zinc dust (approximately 5 g per 100 mL of extract).

  • Stir the mixture at room temperature for at least 3 hours. This process reduces the PA N-oxides to their corresponding tertiary free bases.

  • Filter the mixture to remove the excess zinc dust.

3. Extraction of Total Tertiary Alkaloids:

  • Make the filtrate alkaline by adding a 25% ammonia solution until a pH of 9-10 is reached.

  • Perform a liquid-liquid extraction with dichloromethane or chloroform as described in step 4 of Protocol 1.

  • Combine the organic extracts.

4. Final Processing:

  • Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Protocol 3: Purification by Column Chromatography

Further purification of the crude alkaloid extract can be achieved using column chromatography.

1. Column Preparation:

  • Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).

2. Sample Loading:

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

3. Elution:

  • Elute the column with a gradient solvent system, starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol. For example:

    • Chloroform (100%)

    • Chloroform:Methanol (99:1)

    • Chloroform:Methanol (98:2)

    • ...and so on, up to 100% Methanol.

  • Collect fractions of the eluate.

4. Fraction Analysis:

  • Monitor the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the desired alkaloids. Use a suitable visualization reagent, such as Dragendorff's reagent, which gives a characteristic orange or brown color with alkaloids.

  • Combine the fractions containing the purified this compound.

5. Final Recovery:

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the extraction protocols.

Extraction_Workflow_N_Oxides plant_material Powdered Boraginaceae Material defatting Defatting with Hexane plant_material->defatting acid_extraction Acidic Extraction (0.5 M H₂SO₄) defatting->acid_extraction filtration1 Filtration acid_extraction->filtration1 acidic_extract Combined Acidic Aqueous Extract (PAs + PA N-oxides) filtration1->acidic_extract basification Basification (Ammonia to pH 9-10) acidic_extract->basification l_l_extraction Liquid-Liquid Extraction (Dichloromethane) basification->l_l_extraction organic_phase Organic Phase (Tertiary PAs) l_l_extraction->organic_phase Separated aqueous_phase Aqueous Phase (PA N-oxides) l_l_extraction->aqueous_phase Remaining purification Purification of Aqueous Phase (e.g., SPE) aqueous_phase->purification final_product Isolated this compound purification->final_product

Caption: Workflow for the extraction and isolation of Pyrrolizidine Alkaloid N-oxides.

Total_Alkaloid_Extraction_Workflow plant_material Powdered Boraginaceae Material acid_extraction Acidic Extraction (0.5 M H₂SO₄) plant_material->acid_extraction acidic_extract Combined Acidic Aqueous Extract (PAs + PA N-oxides) acid_extraction->acidic_extract reduction Reduction with Zinc Dust acidic_extract->reduction filtration2 Filtration reduction->filtration2 reduced_extract Reduced Extract (All PAs as tertiary bases) filtration2->reduced_extract basification Basification (Ammonia to pH 9-10) reduced_extract->basification l_l_extraction Liquid-Liquid Extraction (Dichloromethane) basification->l_l_extraction organic_phase Organic Phase (Total Tertiary PAs) l_l_extraction->organic_phase drying_evaporation Drying and Evaporation organic_phase->drying_evaporation final_product Crude Total Alkaloid Extract drying_evaporation->final_product

Caption: Workflow for the extraction of total Pyrrolizidine Alkaloids (including reduced N-oxides).

References

Application Notes and Protocols for the Analytical Detection of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of Heliosupine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO) of toxicological concern. The following protocols are intended to guide researchers in the development and validation of analytical methods for various matrices.

Introduction

This compound is a metabolite of heliosupine, a pyrrolizidine alkaloid (PA) found in various plant species.[1][2] PAs and their N-oxides are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[3][4] Therefore, sensitive and reliable analytical methods are crucial for monitoring their presence in food, herbal products, and other relevant matrices to ensure consumer safety.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of these compounds due to its high sensitivity and selectivity.[5][6]

Analytical Methods Overview

The primary analytical technique for the determination of this compound is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers the requisite sensitivity and specificity to detect and quantify this analyte, often in complex matrices and at low concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods are widely employed for the analysis of pyrrolizidine alkaloids and their N-oxides.[7][8] These methods involve the separation of the analyte from the sample matrix using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer. The high selectivity of tandem MS allows for the differentiation of isomeric compounds, which is critical in PA analysis.[3]

Key Advantages of LC-MS/MS:

  • High sensitivity and selectivity.

  • Ability to analyze complex matrices.

  • Capability for simultaneous detection of multiple analytes.

  • Provides structural information for compound confirmation.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of pyrrolizidine alkaloids, including N-oxides, using LC-MS/MS. While specific data for this compound is not always individually reported, the data for related PANOs in various matrices provide a strong indication of expected method performance.

Table 1: Method Performance for PA/PANO Analysis in Food Matrices using LC-MS/MS

Analyte ClassMatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Pyrrolizidine Alkaloids (PAs)Honey, Culinary HerbsHPLC-ESI-MS/MS0.1 (honey), 1.0 (herbs, dw)0.3 (honey), 3.0 (herbs, dw)Not Specified[9]
35 PAsPlant-based foods, HoneyLC-MS/MSi-LOD: Not specified, m-LOD: Not specified0.6 (individual PAs)Good[7]
24 PAsTea, Honey, MilkUHPLC-MS/MS0.015 - 0.75Not Specified64.5 - 112.2[3]
51 PA/PANOsCow's MilkLC-MS/MS0.005 - 0.054 (µg/L)0.009 - 0.123 (µg/L)64 - 127[6]

i-LOD: instrumental Limit of Detection, m-LOD: method Limit of Detection, dw: dry weight

Experimental Protocols

Protocol 1: Analysis of this compound in Plant Material by LC-MS/MS

This protocol is based on established methods for the extraction and analysis of pyrrolizidine alkaloids and their N-oxides from plant matrices.[10]

1. Sample Preparation and Extraction

  • Grinding: Mill the dried plant material to a fine powder.

  • Extraction:

    • Weigh 2.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Sonicate for 15 minutes at room temperature.

    • Centrifuge at 3800 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid.

    • Combine the supernatants.

  • Neutralization: Adjust the pH of the combined extracts to 7 with an ammonia solution.

  • Filtration: Pass the neutralized extract through a folded filter.

2. Solid-Phase Extraction (SPE) Clean-up

  • SPE Cartridge: Use a cation-exchange SPE cartridge (e.g., Oasis MCX).[7]

  • Conditioning:

    • Condition the cartridge with 5 mL of methanol.

    • Condition with 5 mL of water.

  • Sample Loading: Load 10 mL of the filtered extract onto the cartridge.

  • Washing: Wash the cartridge with 2 x 5 mL of water.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 2 x 5 mL of methanol.

3. Sample Reconstitution

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v).

4. LC-MS/MS Analysis

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Accucore™ RP-MS, 100 × 2.1 mm, 2.6 µm).[11]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a modifier such as formic acid or ammonium formate.

  • Flow Rate: 0.3 mL/min.[11]

  • Injection Volume: 2 µL.[11]

  • MS System: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-product ion transitions for this compound.

Protocol 2: Analysis of this compound in Honey by LC-MS/MS

This protocol is adapted from methods for the analysis of PAs in honey.[7][9]

1. Sample Preparation and Extraction

  • Sample Homogenization: Ensure the honey sample is well-mixed.

  • Extraction:

    • Weigh 5.0 g of honey into a centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Vortex until the honey is completely dissolved.

  • Clean-up: Proceed with the SPE clean-up and sample reconstitution as described in Protocol 1.

2. LC-MS/MS Analysis

  • Follow the LC-MS/MS analysis parameters as outlined in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis start Sample grinding Grinding (Plant Material) start->grinding Plant Material extraction Acidic Extraction start->extraction Honey/Liquid grinding->extraction centrifugation Centrifugation extraction->centrifugation neutralization Neutralization centrifugation->neutralization filtration Filtration neutralization->filtration conditioning Conditioning filtration->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms end Results lcms->end

Caption: General workflow for the analysis of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is a toxin and not part of a signaling pathway in the traditional sense, its toxic mechanism involves metabolic activation. The following diagram illustrates the logical relationship of its bioactivation.

bioactivation_pathway panc Pyrrolizidine Alkaloid N-oxides (PANOs) (e.g., this compound) pa Pyrrolizidine Alkaloids (PAs) panc->pa Reduction (in gut) cyp450 Cytochrome P450 (in liver) pa->cyp450 Ingestion pyrroles Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) cyp450->pyrroles Metabolic Activation (Oxidation) adducts DNA/Protein Adducts pyrroles->adducts Covalent Binding toxicity Hepatotoxicity Genotoxicity Carcinogenicity adducts->toxicity

Caption: Bioactivation pathway of pyrrolizidine alkaloids.

References

Application Note: Quantification of Heliosupine N-oxide in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Heliosupine N-oxide in biological samples. Pyrrolizidine alkaloids (PAs) and their N-oxides are of significant interest due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] Accurate quantification of these compounds in biological matrices is crucial for toxicological studies and drug development. The described protocol utilizes a simple acidic extraction followed by solid-phase extraction (SPE) for sample cleanup, with subsequent analysis by UHPLC-MS/MS. The method has been validated for linearity, sensitivity, accuracy, and precision, making it suitable for regulated bioanalysis.

Introduction

This compound is a pyrrolizidine alkaloid N-oxide (PANO), a class of secondary metabolites produced by numerous plant species.[3] The ingestion of PA-containing plants can lead to contamination of the food chain, posing health risks to both humans and animals.[2] The N-oxide forms are often less toxic than their corresponding free base PAs but can be converted back to the toxic form in the gut. Therefore, monitoring both forms is essential for a complete toxicological assessment. LC-MS/MS has become the preferred analytical technique for the determination of PAs and PANOs due to its high sensitivity and selectivity.[3][4] This note provides a comprehensive protocol for the extraction and quantification of this compound in biological samples.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Urine) acid_extraction Acidic Extraction (e.g., 2% Formic Acid in Water) sample->acid_extraction centrifugation Centrifugation acid_extraction->centrifugation spe_cleanup Solid-Phase Extraction (SPE) (e.g., Cation Exchange) centrifugation->spe_cleanup elution Elution spe_cleanup->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into UHPLC reconstitution->injection chromatography Chromatographic Separation (e.g., C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization msms_detection Tandem Mass Spectrometry (MRM Mode) ionization->msms_detection quantification Quantification using Calibration Curve msms_detection->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX or Strata SCX)[4]

  • Biological matrix (e.g., plasma, urine)

Sample Preparation
  • Sample Aliquoting: Take a known volume of the biological sample (e.g., 100 µL of plasma).

  • Internal Standard Spiking: Add the internal standard to all samples, calibration standards, and quality control samples.

  • Acidic Extraction: Add 10 mL of 2% formic acid in water to the sample.[1] Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by 0.05 M sulfuric acid or a similar acidic solution.[4]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then methanol to remove interferences.[4]

  • Elution: Elute the analytes from the cartridge using a suitable solvent, such as a mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1 v/v).[4]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).[5]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
System UHPLC system (e.g., Agilent 1290 Infinity, Waters ACQUITY)[2]
Column e.g., ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent[6]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of this compound from isomers
Flow Rate 0.3 - 0.6 mL/min[4][7]
Column Temp. 30 - 40°C[4][7]
Injection Vol. 5 µL[4]

Mass Spectrometry (MS) Conditions

ParameterValue
System Triple quadrupole mass spectrometer[2]
Ionization Mode Electrospray Ionization (ESI), Positive[6]
MRM Transitions See Table 1
Capillary Voltage Optimized for analyte
Gas Temp. Optimized for system
Gas Flow Optimized for system

Table 1: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound414.394.181
This compound414.3118.165

Data adapted from a study on pyrrolizidine alkaloids in cow's milk.[5] Collision energies should be optimized for the specific instrument used.

Method Validation Data

The following tables summarize typical quantitative performance data for the analysis of pyrrolizidine alkaloid N-oxides, including this compound, using LC-MS/MS.

Table 2: Linearity and Sensitivity

AnalyteCalibration RangeLLOQ
Pyrrolizidine Alkaloid N-oxides0.1 - 1000 ng/mL0.009 - 0.123 µg/L

LLOQ values are dependent on the matrix and specific PANO.[5][6]

Table 3: Accuracy and Precision

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Pyrrolizidine Alkaloid N-oxidesLow QC< 15%< 15%85 - 115%
Mid QC< 15%< 15%85 - 115%
High QC< 15%< 15%85 - 115%

Acceptance criteria as per regulatory guidelines.[6]

Table 4: Recovery

AnalyteMatrixRecovery (%)
Pyrrolizidine Alkaloid N-oxidesMilk, Honey, Feed64 - 127%

Recovery can be matrix-dependent.[1][4][5]

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The sample preparation procedure, involving acidic extraction and SPE cleanup, is effective in removing matrix interferences and concentrating the analyte.[1][3] Chromatographic separation is critical, especially to resolve potential isomers. The use of tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity.

It is important to note that N-oxide metabolites can be susceptible to in-source fragmentation or degradation during sample processing, which can lead to the formation of the parent analyte.[8][9] Therefore, chromatographic separation of the N-oxide from its corresponding free base is crucial. Method development should include stability assessments of this compound in the biological matrix under various storage and processing conditions.

Conclusion

This application note outlines a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The method is sensitive, selective, and accurate, making it a valuable tool for researchers, scientists, and drug development professionals involved in the toxicological assessment of pyrrolizidine alkaloids.

Logical Relationship Diagram

G cluster_analyte Analyte & Matrix cluster_method Analytical Method cluster_validation Method Validation cluster_application Application Heliosupine This compound SamplePrep Sample Preparation (Extraction & SPE) Heliosupine->SamplePrep Matrix Biological Sample (e.g., Plasma) Matrix->SamplePrep LCMS LC-MS/MS Analysis (Separation & Detection) SamplePrep->LCMS Linearity Linearity & Range LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision Sensitivity Sensitivity (LLOQ) LCMS->Sensitivity Recovery Recovery LCMS->Recovery Toxicology Toxicology Studies Linearity->Toxicology Accuracy->Toxicology Precision->Toxicology Sensitivity->Toxicology Recovery->Toxicology DrugDev Drug Development Toxicology->DrugDev

Caption: Logical relationship between analyte, method, validation, and application.

References

Application Note: High-Performance Liquid Chromatography Methods for the Quantification of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide is a pyrrolizidine alkaloid (PA) found in various plant species. PAs and their N-oxides are of significant interest due to their potential toxicity, including hepatotoxic, genotoxic, and carcinogenic properties.[1] Accurate and reliable quantification of these compounds in various matrices, such as plant materials, herbal products, and food, is crucial for safety assessment and quality control. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), a preferred method for the determination of PAs.[2]

Principle

This method outlines the extraction of this compound from a sample matrix followed by quantification using reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS). The protocol is based on established methods for the analysis of pyrrolizidine alkaloids and their N-oxides.

Materials and Reagents

  • This compound analytical standard (purity ≥90%)[1]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Sulfuric acid (0.05 M)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or strong cation exchange)

Experimental Protocols

Sample Preparation (Solid Samples, e.g., Plant Material)
  • Homogenization: Weigh approximately 2 grams of the homogenized and dried sample into a centrifuge tube.

  • Extraction:

    • Add 20 mL of 0.05 M aqueous sulfuric acid to the sample.

    • Sonicate for 15 minutes at room temperature.

    • Centrifuge the sample at 3800 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the combined acidic extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the this compound with methanol.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Standard Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound analytical standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

HPLC-MS/MS Method

The following is a general-purpose method suitable for the analysis of pyrrolizidine alkaloid N-oxides. Method optimization may be required for specific matrices.

ParameterRecommended Condition
HPLC System UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient Elution 0-1 min: 5% B; 1-10 min: 5-80% B; 10-14 min: 80% B; 14-15 min: 80-5% B; 15-16 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 3 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

Data Presentation

The following tables summarize expected performance characteristics for the analysis of pyrrolizidine alkaloid N-oxides based on published methods for structurally similar compounds. Actual values for this compound should be determined during method validation.

Table 1: Chromatographic and Detection Parameters (Hypothetical for this compound)

CompoundExpected Retention Time (min)Precursor Ion (m/z)Product Ion (m/z)
This compoundTo be determined414.2To be determined

Table 2: Method Validation Parameters (Based on similar Pyrrolizidine Alkaloid N-Oxides)

ParameterExpected Value Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.015 - 0.75 µg/kg
Limit of Quantification (LOQ)0.05 - 2.5 µg/kg
Recovery65 - 110%
Precision (%RSD)< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Acidic Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Filtration Filtration Evaporation->Filtration HPLC HPLC Separation Filtration->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Analysis MSMS->Data

Caption: HPLC analysis workflow for this compound.

Logical Relationship of Analytical Steps

logical_relationship cluster_extraction Extraction & Cleanup cluster_instrumental Instrumental Analysis Start Start A Homogenize Sample Start->A End End B Extract with Acid A->B C Purify with SPE B->C D Inject into HPLC-MS/MS C->D E Separate Analytes D->E F Detect and Quantify E->F F->End

References

Application Notes and Protocols for In Vitro Testing of Heliosupine N-oxide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide is a pyrrolizidine alkaloid (PA) derived from plants of the Heliotropium genus. As with many PAs and their N-oxides (PANOs), it is an area of interest for its potential biological activities. The primary reported mechanism of action for this compound is the inhibition of muscarinic acetylcholine receptors (mAChRs)[1]. Furthermore, related PANOs have been investigated for their cytotoxic and potential anti-inflammatory effects.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of this compound, focusing on its mAChR antagonism, cytotoxic effects on cancer cell lines, and potential anti-inflammatory properties.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds to provide a comparative context for experimental results.

Table 1: Muscarinic Acetylcholine Receptor (mAChR) Inhibition

CompoundReceptor TargetAssay TypeIC50 (µM)Reference
This compound mAChRNot Specified350[1]

Table 2: Comparative Cytotoxicity of Pyrrolizidine Alkaloid N-oxides (PANOs)

CompoundCell LineAssay TypeIC50 (µM)Reference
Indicine N-oxideVarious Cancer Cell LinesProliferation Assay46 - 100[2]
Riddelliine N-oxideNot SpecifiedGenotoxicity AssayComparable to Riddelliine[3]
Lasiocarpine N-oxideCRL-2118 (Chicken Hepatocyte)Cytotoxicity AssayNot Significantly Cytotoxic[4]
Senecionine N-oxideCRL-2118 (Chicken Hepatocyte)Cytotoxicity AssayNot Significantly Cytotoxic[4]

Table 3: Exemplary Anti-inflammatory Activity of a Related Plant Extract

ExtractCell LineAssay TypeIC50 (µg/mL)Reference
Ethanolic Extract of Heliotropium indicumRAW 264.7Nitric Oxide Production24.17 ± 2.12[5][6][7]
Indomethacin (Positive Control)RAW 264.7Nitric Oxide Production34.67 ± 6.23[5][6][7]

Experimental Protocols

Muscarinic Acetylcholine Receptor (mAChR) Binding Assay

This protocol is a general guide for a competitive radioligand binding assay to determine the affinity of this compound for mAChRs.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific mAChR subtype (e.g., M3).

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • This compound stock solution (in a suitable solvent, e.g., DMSO).

  • Atropine (as a non-specific binding control).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in Assay Buffer. The final concentration range should typically span from 1 nM to 1 mM.

    • Prepare a solution of [³H]-NMS in Assay Buffer at a concentration equal to its Kd for the M3 receptor.

    • Prepare a high concentration of atropine (e.g., 1 µM) in Assay Buffer to determine non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of Assay Buffer (for total binding).

      • 25 µL of atropine solution (for non-specific binding).

      • 25 µL of each this compound dilution.

    • Add 25 µL of [³H]-NMS solution to all wells.

    • Add 50 µL of the cell membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Experimental Workflow: mAChR Binding Assay prep Prepare Reagents (this compound, [³H]-NMS, Membranes) setup Set up 96-well Plate (Total, Non-specific, Test Compound) prep->setup incubate Incubate at Room Temperature setup->incubate harvest Harvest and Wash (Filter through Glass Fiber Filters) incubate->harvest count Scintillation Counting harvest->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Workflow for the mAChR competitive binding assay.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma).

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a blank (medium only).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently agitate the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cell lines and culture reagents as in the MTT assay.

  • LDH cytotoxicity detection kit.

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).

  • Incubation:

    • Incubate for 24, 48, or 72 hours.

  • Supernatant Collection:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.

  • Incubation:

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, referencing the low and high controls.

Apoptosis and Cell Cycle Analysis

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Cell lines and culture reagents.

  • This compound.

  • Annexin V-FITC/PI apoptosis detection kit.

  • Flow cytometer.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Objective: To determine the effect of this compound on the cell cycle distribution.

Materials:

  • Cell lines and culture reagents.

  • This compound.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • 70% ethanol.

  • Flow cytometer.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound as in the apoptosis assay.

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the cell cycle distribution by flow cytometry.

G cluster_workflow Workflow for Cytotoxicity, Apoptosis, and Cell Cycle Analysis cluster_assays Assays cluster_analysis Analysis start Seed Cells in Multi-well Plates treat Treat with this compound (Various Concentrations and Time Points) start->treat mtt MTT Assay (Cell Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle plate_reader Microplate Reader mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer end Determine IC50, Apoptotic Population, and Cell Cycle Distribution plate_reader->end flow_cytometer->end

Overview of in vitro assays for this compound.

In Vitro Anti-inflammatory Assays

Objective: To assess the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin.

  • Phosphate Buffered Saline (PBS), pH 6.3.

  • This compound stock solution.

  • Diclofenac sodium (positive control).

  • Spectrophotometer.

Protocol:

  • Reaction Mixture:

    • Prepare a reaction mixture containing 0.2 mL of albumin solution (5% w/v), 2.8 mL of PBS, and 2 mL of various concentrations of this compound.

    • A control group is prepared without the test compound.

  • Incubation:

    • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Absorbance Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete culture medium.

  • Lipopolysaccharide (LPS).

  • This compound stock solution.

  • Griess Reagent.

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathway

This compound is an antagonist of muscarinic acetylcholine receptors. The M3 subtype, which is coupled to a Gq protein, is involved in various physiological processes, including smooth muscle contraction and glandular secretion[8]. Antagonism of this receptor by this compound would block the downstream signaling cascade.

G cluster_pathway M3 Muscarinic Receptor Antagonism by this compound ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates HNo This compound HNo->M3R Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

M3 mAChR signaling pathway and the inhibitory action of this compound.

References

Cell-based Models for Studying the Effects of Heliosupine N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide is a pyrrolizidine alkaloid N-oxide (PANO), a class of natural compounds found in various plant species. While traditionally considered less toxic than their corresponding pyrrolizidine alkaloids (PAs), PANOs can be reduced to their parent PAs in the intestine and liver, which can then be metabolically activated to highly reactive pyrrolic metabolites.[1][2][3][4][5] These metabolites are known to cause hepatotoxicity, genotoxicity, and carcinogenicity by forming adducts with cellular macromolecules like DNA and proteins.[1][6][7] Understanding the cellular and molecular mechanisms of this compound is therefore crucial for assessing its potential risks and therapeutic applications.

This document provides detailed application notes and protocols for establishing cell-based models to investigate the cytotoxic and genotoxic effects of this compound. The protocols are designed for researchers in toxicology, pharmacology, and drug development.

Recommended Cell-Based Models

The choice of a cellular model is critical for obtaining relevant data. For studying the effects of this compound, particularly its potential hepatotoxicity, the following cell lines are recommended:

  • HepaRG™ Cells: This human hepatoma cell line is considered a gold standard for in vitro hepatotoxicity studies due to its ability to differentiate into hepatocyte-like cells that express a wide range of drug-metabolizing enzymes, including cytochrome P450s (CYPs), at levels comparable to primary human hepatocytes.[8] This metabolic competence is essential for studying the bioactivation of this compound.

  • HepG2 Cells: A widely used human hepatoma cell line. While its metabolic activity is generally lower than that of HepaRG cells or primary hepatocytes, it can be a useful model for initial screening of cytotoxicity and for mechanistic studies that do not require extensive metabolic activation.[9][10] Genetically engineered HepG2 cells overexpressing specific CYP enzymes (e.g., CYP3A4) can overcome this limitation.[8]

  • Primary Human Hepatocytes (PHH): These cells are the most physiologically relevant in vitro model for studying human liver toxicity. However, their use is often limited by availability, cost, and inter-donor variability.[8] They are best used for confirmatory studies.

  • TK6 Cells: A human lymphoblastoid cell line used in genotoxicity testing. Wild-type TK6 cells have limited metabolic capacity, but cell lines co-expressing various human CYP enzymes are available and are valuable for assessing the genotoxicity of compounds that require metabolic activation.[6]

Data Presentation: Quantitative Cytotoxicity and Genotoxicity of Pyrrolizidine Alkaloids

Specific quantitative data for this compound is limited in publicly available literature. The following tables summarize data for other relevant pyrrolizidine alkaloids and their N-oxides to provide a comparative context for experimental design.

Table 1: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids

CompoundCell LineAssayEndpointValueReference
ClivorineHepG2MTTIC200.013 ± 0.004 mM[9]
RetrorsineHepG2MTTIC200.27 ± 0.07 mM[9]
PlatyphyllineHepG2MTTIC200.85 ± 0.11 mM[9]
IntermedineHepG2, H22, HepD, Primary Mouse HepatocytesCCK-8IC50Dose-dependent decrease in viability[10]
LasiocarpineHepG2, H22, HepD, Primary Mouse HepatocytesCCK-8IC50Dose-dependent decrease in viability[10]
RetrorsineHepG2, H22, HepD, Primary Mouse HepatocytesCCK-8IC50Dose-dependent decrease in viability[10]
SenecionineHepG2, H22, HepD, Primary Mouse HepatocytesCCK-8IC50Dose-dependent decrease in viability[10]

Table 2: In Vitro Genotoxicity of Selected Pyrrolizidine Alkaloids (Benchmark Dose Lower Confidence Limit - BMDL in µM)

CompoundCell LineAssayBMDL (µM)Reference
RetrorsineHepG2-CYP3A4γH2AX0.01[8]
SeneciphyllineHepG2-CYP3A4γH2AX~0.1[8]
LasiocarpineHepG2-CYP3A4γH2AX~1[8]
MonocrotalineHepG2-CYP3A4γH2AX>10[8]
LycopsamineHepG2-CYP3A4γH2AX>10[8]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol is designed to measure the reduction in cell viability upon exposure to this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[11][12][13]

Materials:

  • Selected cell line (e.g., HepaRG, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO or water)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well for HepG2) and allow them to attach and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).[14][15]

Protocol 2: Assessment of Genotoxicity by Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17][18][19][20]

Materials:

  • Selected cell line (e.g., metabolically competent TK6 or HepaRG)

  • This compound stock solution

  • Microscope slides (pre-coated with agarose)

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, ethidium bromide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment: Expose cells to various concentrations of this compound for a defined period (e.g., 4-24 hours). Include negative (vehicle) and positive (e.g., H2O2) controls.

  • Cell Harvesting and Embedding: Harvest the cells and resuspend them in PBS. Mix the cell suspension with LMPA and quickly pipette onto a pre-coated slide with NMPA. Cover with a coverslip and allow the agarose to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently remove the slides and immerse them in neutralization buffer. Stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24]

Materials:

  • Selected cell line

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specific duration (e.g., 24-48 hours). Include appropriate controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data. The cell populations will be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualization of Pathways and Workflows

metabolic_activation PANO This compound (PANO) PA Heliosupine (PA) PANO->PA Reduction (Intestinal Microbiota, CYPs) Metabolite Dehydropyrrolizidine (DHP) esters PA->Metabolite Metabolic Activation (CYP Enzymes) Adducts DNA and Protein Adducts Metabolite->Adducts Covalent Binding Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic activation of this compound.

experimental_workflow A Seed Cells (e.g., HepaRG) B Treat with This compound A->B C Cytotoxicity Assay (MTT) B->C D Genotoxicity Assay (Comet Assay) B->D E Apoptosis Assay (Annexin V/PI) B->E F Determine IC50 C->F G Quantify DNA Damage D->G H Quantify Apoptosis E->H

Caption: General experimental workflow for assessing this compound effects.

signaling_pathway HNO This compound Metabolites ROS ↑ Reactive Oxygen Species (ROS) HNO->ROS DNA_Damage DNA Damage HNO->DNA_Damage Nrf2 Nrf2 Activation ROS->Nrf2 MAPK MAPK Pathway (e.g., JNK/p38) ROS->MAPK p53 p53 Activation DNA_Damage->p53 Antioxidant Antioxidant Response Nrf2->Antioxidant Caspase Caspase Cascade (Caspase-3/7) p53->Caspase CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis MAPK->Caspase MAPK->Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols: Heliosupine N-oxide as a Tool for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliosupine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA) found in plants such as Cynoglossum officinale, presents a unique profile for neuropharmacological investigation.[1][2] As an inhibitor of muscarinic acetylcholine receptors (mAChR), it offers a tool to probe the cholinergic system.[1][2][3] However, its utility is intrinsically linked to the well-documented toxicity of the pyrrolizidine alkaloid class, necessitating careful experimental design and consideration of its metabolic activation. This document provides a summary of its known properties, protocols for its use in neuropharmacological research, and an overview of the potential signaling pathways involved, with the understanding that specific data for this compound remains limited.

Neuropharmacological Profile

This compound's primary known neuropharmacological action is the inhibition of muscarinic acetylcholine receptors.[1][2][3] The cholinergic system is a critical modulator of numerous central and peripheral nervous system functions, including learning, memory, attention, and autonomic control. As such, this compound can be utilized as a research tool to investigate the roles of mAChRs in various physiological and pathological processes.

Quantitative Data

The available quantitative data for this compound's neuropharmacological activity is currently limited. The primary reported value is its inhibitory concentration for muscarinic acetylcholine receptors.

ParameterValueReceptor TargetSource
IC50350 µMMuscarinic Acetylcholine Receptor (mAChR)[1][2][3]

Potential Signaling Pathways

The signaling pathways affected by this compound can be inferred from its action on mAChRs and the general mechanisms of pyrrolizidine alkaloid toxicity.

Cholinergic Signaling

As an mAChR inhibitor, this compound is expected to antagonize the downstream signaling cascades initiated by acetylcholine binding to these G-protein coupled receptors. This includes the modulation of adenylyl cyclase, phospholipase C, and ion channel activity, depending on the specific mAChR subtype (M1-M5).

Cholinergic_Signaling_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine mAChR mAChR ACh->mAChR Binds G_Protein G-Protein mAChR->G_Protein Activates Effector Effector Proteins (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Response Cellular Response Effector->Response Heliosupine Heliosupine N-oxide Heliosupine->mAChR Inhibits

Figure 1: Inhibition of Muscarinic Acetylcholine Receptor Signaling by this compound.

Pyrrolizidine Alkaloid-Induced Neurotoxicity

The neurotoxicity of pyrrolizidine alkaloids is a critical consideration. PAs are metabolically activated in the liver by cytochrome P450 enzymes to form highly reactive dehydropyrrolizidine alkaloid (DHP) metabolites. These metabolites can cross the blood-brain barrier and exert toxic effects on neuronal cells, primarily through the induction of apoptosis.

PA_Neurotoxicity_Pathway cluster_liver Liver cluster_brain Brain PA This compound (in circulation) CYP450 CYP450 Enzymes PA->CYP450 Metabolism DHP Dehydropyrrolizidine Alkaloid (DHP) Metabolites CYP450->DHP DHP_brain DHP Metabolites (cross BBB) DHP->DHP_brain Transport (via bloodstream) Neuron Neuron DHP_brain->Neuron Induces Apoptosis Apoptosis Neuron->Apoptosis

Figure 2: General Pathway of Pyrrolizidine Alkaloid-Induced Neurotoxicity.

Experimental Protocols

Due to the limited specific research on this compound, the following protocols are generalized based on standard neuropharmacological techniques and approaches for studying pyrrolizidine alkaloids. Researchers should optimize these protocols for their specific experimental needs.

In Vitro: Muscarinic Receptor Binding Assay

This protocol determines the affinity of this compound for muscarinic acetylcholine receptors in a competitive binding assay.

Materials:

  • This compound

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • Membrane preparation from a cell line expressing mAChRs or brain tissue (e.g., rat cortex)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a microplate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound.

In Vitro: Neuronal Viability and Neurotoxicity Assay

This protocol assesses the cytotoxic effects of this compound on cultured neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures

  • Cell culture medium and supplements

  • This compound

  • MTT or similar viability assay reagent

  • Plate reader

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere and grow.

  • Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • At the end of the treatment period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo: Assessment of Anticholinergic Effects

This protocol provides a general framework for evaluating the in vivo effects of this compound on cholinergic-mediated behaviors in rodents. Note: Due to the toxicity of this compound, all in vivo experiments must be conducted with appropriate ethical approvals and safety precautions.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Rodents (e.g., mice or rats)

  • Behavioral testing apparatus (e.g., Morris water maze for memory, open field for locomotor activity)

Procedure:

  • Acclimate the animals to the laboratory and handling procedures.

  • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • At a predetermined time post-administration, conduct behavioral testing.

    • Morris Water Maze: Assess spatial learning and memory.

    • Open Field Test: Evaluate locomotor activity and anxiety-like behavior.

  • Record and analyze the behavioral parameters.

Experimental Workflow for Neuropharmacological Screening

The following diagram outlines a logical workflow for the neuropharmacological characterization of a compound like this compound.

Experimental_Workflow start Start: This compound in_vitro In Vitro Screening start->in_vitro binding Receptor Binding Assays (e.g., mAChR) in_vitro->binding functional Functional Assays (e.g., Calcium Imaging, Electrophysiology) in_vitro->functional toxicity Neurotoxicity Assays (e.g., MTT, Apoptosis) in_vitro->toxicity in_vivo In Vivo Studies (Rodent Models) binding->in_vivo functional->in_vivo toxicity->in_vivo behavioral Behavioral Analysis (e.g., Cognition, Locomotion) in_vivo->behavioral pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd end Data Analysis & Conclusion behavioral->end pk_pd->end

Figure 3: A General Workflow for the Neuropharmacological Evaluation of this compound.

Safety Precautions

This compound is classified as acutely toxic upon oral, dermal, and inhalation exposure.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This compound is a valuable tool for probing the muscarinic cholinergic system. Its known inhibitory action on mAChRs provides a clear starting point for neuropharmacological investigations. However, the paucity of specific data on its broader receptor profile, downstream signaling effects, and in vivo neuropharmacological actions highlights a significant knowledge gap. Future research should focus on:

  • Receptor Profiling: Screening this compound against a broader panel of neurotransmitter receptors and ion channels to determine its selectivity.

  • Mechanism of Action Studies: Investigating the specific downstream signaling pathways modulated by this compound in neuronal cells.

  • In Vivo Efficacy and Toxicity: Carefully designed in vivo studies to explore its potential effects on cognition and behavior, while thoroughly characterizing its neurotoxic profile.

By systematically addressing these areas, the scientific community can better understand the potential and limitations of this compound as a tool for neuropharmacological research.

References

Evaluating Novel Compounds for Neurodegenerative Diseases: A Framework for "Heliosupine N-oxide"

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of November 2025, publicly available scientific literature does not contain specific studies on the therapeutic applications of "Heliosupine N-oxide" in neurodegenerative diseases. The following Application Notes and Protocols are presented as a detailed, generalized framework for the evaluation of a novel, hypothetical neuroprotective compound, hereafter referred to as "Compound X," which can be adapted for substances like this compound. This document is intended for researchers, scientists, and drug development professionals.

Application Notes

1. Introduction to Therapeutic Strategies in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function.[1][2] Key pathological mechanisms include oxidative stress, neuroinflammation, mitochondrial dysfunction, and the aggregation of misfolded proteins.[1][2][3] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a common early feature in these diseases.[4][5] This can lead to damage of cellular components and trigger inflammatory cascades.[4][5] Neuroinflammation, primarily mediated by activated microglia and astrocytes, contributes to neuronal damage through the release of pro-inflammatory cytokines and reactive nitrogen species, such as nitric oxide (NO).[6][7] Consequently, there is a significant interest in identifying novel compounds that can modulate these interconnected pathways.

2. Postulated Mechanism of Action for Compound X

Compound X is a hypothetical therapeutic agent postulated to exert neuroprotective effects through a multi-target mechanism. It is proposed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of endogenous antioxidant responses.[2][8] By promoting the translocation of Nrf2 to the nucleus, Compound X may upregulate the expression of antioxidant enzymes. Additionally, Compound X is hypothesized to mitigate neuroinflammation by inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, thereby reducing the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines.

3. Data Presentation: In Vitro Efficacy of Compound X

The following tables summarize hypothetical quantitative data for the in vitro assessment of Compound X in cellular models of neurodegeneration.

Table 1: Antioxidant and Anti-inflammatory Activity of Compound X

AssayCell LineInducing AgentMetricCompound X
DCFDA AssaySH-SY5YH₂O₂ (100 µM)% ROS Reduction65% at 10 µM
Nitric Oxide AssayBV-2 MicrogliaLPS (1 µg/mL)IC₅₀8.5 µM
TNF-α ELISABV-2 MicrogliaLPS (1 µg/mL)% Inhibition72% at 10 µM
IL-6 ELISABV-2 MicrogliaLPS (1 µg/mL)% Inhibition68% at 10 µM

Table 2: Neuroprotective Effects of Compound X

AssayCell LineNeurotoxic AgentMetricCompound X
MTT AssaySH-SY5Y6-OHDA (50 µM)% Cell Viability Increase85% at 10 µM
Caspase-3 ActivitySH-SY5Y6-OHDA (50 µM)% Inhibition55% at 10 µM

Experimental Protocols

1. Cell Culture

  • Cell Lines:

    • SH-SY5Y (human neuroblastoma cell line): A common model for neuronal studies.

    • BV-2 (murine microglial cell line): Used to model neuroinflammation.

  • Culture Conditions:

    • Cells are maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

2. In Vitro Assays

  • MTT Assay for Cell Viability:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow to adhere overnight.

    • Pre-treat cells with varying concentrations of Compound X for 2 hours.

    • Introduce a neurotoxic agent (e.g., 6-hydroxydopamine for a Parkinson's model) and incubate for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

  • Measurement of Intracellular ROS (DCFDA Assay):

    • Plate SH-SY5Y cells in a black, clear-bottom 96-well plate.

    • Treat cells with Compound X for 2 hours.

    • Load cells with 10 µM DCFDA dye for 30 minutes.

    • Induce oxidative stress with an agent like H₂O₂.

    • Measure fluorescence (excitation/emission ~485/535 nm) immediately.

  • Nitric Oxide Assay (Griess Reagent):

    • Seed BV-2 microglial cells in a 96-well plate.

    • Pre-treat with Compound X for 1 hour.

    • Stimulate with lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes.

    • Measure absorbance at 540 nm.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

    • Culture and treat BV-2 cells as described for the nitric oxide assay.

    • Collect the supernatant.

    • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

G cluster_stress Cellular Stressors cluster_compound Compound X Intervention cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB Compound X Compound X Compound X->NF-κB Inhibition Compound X->Nrf2 Activation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NF-κB->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Keap1 Keap1 Nrf2->Keap1 ARE ARE Nrf2->ARE Keap1->Nrf2 Inhibition Antioxidant Genes (HO-1, GCLC) Antioxidant Genes (HO-1, GCLC) ARE->Antioxidant Genes (HO-1, GCLC) Neuroinflammation Neuroinflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS)->Neuroinflammation Neuronal Survival Neuronal Survival Antioxidant Genes (HO-1, GCLC)->Neuronal Survival Oxidative Damage Oxidative Damage Neuroinflammation->Oxidative Damage Oxidative Damage->Neuronal Survival

Caption: Postulated signaling pathway of Compound X.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Models Cell Culture Models Compound Treatment Compound Treatment Cell Culture Models->Compound Treatment Toxicity/Viability Assays Toxicity/Viability Assays Compound Treatment->Toxicity/Viability Assays MTT, LDH Mechanism of Action Assays Mechanism of Action Assays Compound Treatment->Mechanism of Action Assays ROS, NO, Cytokine Animal Model of Neurodegeneration Animal Model of Neurodegeneration Compound Administration Compound Administration Animal Model of Neurodegeneration->Compound Administration Behavioral Assessments Behavioral Assessments Compound Administration->Behavioral Assessments Morris Water Maze, Rotarod Histopathological Analysis Histopathological Analysis Behavioral Assessments->Histopathological Analysis Immunohistochemistry Biochemical Analysis Biochemical Analysis Histopathological Analysis->Biochemical Analysis ELISA, Western Blot In Vitro Analysis In Vitro Analysis In Vivo Analysis In Vivo Analysis In Vitro Analysis->In Vivo Analysis Promising Results Lead Optimization Lead Optimization In Vivo Analysis->Lead Optimization Start Start Start->In Vitro Analysis

Caption: General experimental workflow for a neuroprotective compound.

References

Application Notes and Protocols for Investigating the Cognitive Enhancement Potential of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Heliosupine N-oxide belongs to the class of pyrrolizidine alkaloids (PAs), many of which are known for their significant hepatotoxicity and potential neurotoxicity after metabolic activation.[1][2][3][4] The information provided herein is for research purposes only and outlines a hypothetical framework for the investigation of its potential cognitive-enhancing effects. Any handling and experimentation with this compound should be conducted with extreme caution, adhering to all institutional and national safety guidelines for toxic compounds. A thorough toxicological evaluation is a prerequisite for any in vivo studies.

Introduction to this compound

This compound is a pyrrolizidine alkaloid found in several plant species. While the primary focus on PAs has been their toxicity, some alkaloids have demonstrated a range of pharmacological activities.[5][6] Notably, certain PAs have been shown to exhibit acetylcholinesterase (AChE) inhibitory activity, a key mechanism for currently approved drugs for the symptomatic treatment of Alzheimer's disease.[6] This observation provides a rationale for investigating this compound as a potential cognitive enhancer.

These application notes propose a hypothetical mechanism of action for this compound and provide detailed protocols for its preclinical evaluation.

Proposed Mechanism of Action

The cognitive-enhancing effects of this compound are hypothesized to be mediated through a dual mechanism:

  • Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, this compound may increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.

  • Neuroprotection against Oxidative Stress: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[7] It is proposed that this compound may possess antioxidant properties or modulate cellular signaling pathways involved in the defense against oxidative stress, such as the Nrf2-ARE pathway, thus protecting neurons from damage and supporting cognitive function.

Application Notes

Potential Applications in Cognitive Research:

  • Screening for Novel Acetylcholinesterase Inhibitors: this compound can be used as a lead compound for the discovery and development of new AChE inhibitors.

  • Investigating Neuroprotective Pathways: This compound can serve as a tool to study the role of specific signaling pathways in neuroprotection against oxidative stress-induced neuronal damage.

  • Preclinical Evaluation of Cognitive Enhancers: The protocols outlined below provide a framework for the preclinical assessment of novel compounds for their potential to improve learning and memory.

Safety and Handling:

This compound is a pyrrolizidine alkaloid and should be handled as a potentially toxic compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Waste Disposal: Dispose of all waste containing this compound according to institutional guidelines for toxic chemical waste.

  • Toxicity Assessment: Prior to any in vivo studies, a comprehensive toxicological profile, including hepatotoxicity and general toxicity, must be established.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential outcomes of the described experiments.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

CompoundIC50 (µM)
Donepezil (Positive Control)0.02
This compound 5.8
Galantamine (Positive Control)1.2

Table 2: In Vitro Neuroprotection Against H₂O₂-Induced Cell Death in SH-SY5Y Cells

TreatmentCell Viability (%)
Control100
H₂O₂ (100 µM)45
This compound (1 µM) + H₂O₂ 62
This compound (10 µM) + H₂O₂ 78
Vitamin E (Positive Control) + H₂O₂85

Table 3: In Vivo Morris Water Maze Performance in Scopolamine-Induced Amnesic Mice

Treatment GroupEscape Latency (seconds) - Day 5
Vehicle45
Scopolamine68
Scopolamine + this compound (1 mg/kg) 52
Scopolamine + this compound (5 mg/kg) 41
Scopolamine + Donepezil (1 mg/kg)38

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.

Materials:

  • Acetylcholinesterase (from Electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of varying concentrations of this compound or Donepezil.

  • Add 50 µL of Tris-HCl buffer to each well.

  • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Add 50 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 2: In Vitro Neuroprotection Assay

Objective: To evaluate the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells (except for the control group) and incubate for another 24 hours.

  • Remove the medium and add MTT solution to each well. Incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control group.

Protocol 3: In Vivo Morris Water Maze Test for Spatial Learning and Memory

Objective: To assess the effect of this compound on spatial learning and memory in a mouse model of amnesia induced by scopolamine.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Morris water maze apparatus

  • Scopolamine hydrobromide

  • This compound

  • Donepezil (positive control)

  • Saline solution

  • Animal tracking software

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room and handling for at least one week.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.), Donepezil (1 mg/kg, i.p.), or vehicle (saline) 30 minutes before the training session. Administer scopolamine (1 mg/kg, i.p.) 15 minutes before the training session to all groups except the vehicle control.

  • Acquisition Phase (4 days, 4 trials/day):

    • Place a hidden platform in one quadrant of the pool.

    • Gently release each mouse into the water facing the wall of the pool from one of four starting positions.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.

    • Record the escape latency (time to find the platform) and path length using the tracking software.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Visualizations

G Proposed Neuroprotective Signaling Pathway of this compound cluster_0 Oxidative Stress cluster_1 This compound Action cluster_2 Cellular Response ROS ROS Keap1 Keap1 ROS->Keap1 induces dissociation Heliosupine_N_oxide Heliosupine_N_oxide Heliosupine_N_oxide->Keap1 may promote dissociation Nrf2 Nrf2 ARE ARE Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 sequesters Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Neuronal_Survival Neuronal_Survival Antioxidant_Enzymes->Neuronal_Survival promotes

Caption: Proposed neuroprotective pathway of this compound.

G Experimental Workflow for Cognitive Enhancement Studies cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Studies cluster_2 Mechanism of Action Studies AChE_Inhibition AChE Inhibition Assay Toxicity_Assessment Toxicity Assessment AChE_Inhibition->Toxicity_Assessment Neuroprotection_Assay Neuroprotection Assay Neuroprotection_Assay->Toxicity_Assessment Morris_Water_Maze Morris Water Maze Toxicity_Assessment->Morris_Water_Maze Novel_Object_Recognition Novel Object Recognition Morris_Water_Maze->Novel_Object_Recognition Western_Blot Western Blot (e.g., for Nrf2) Novel_Object_Recognition->Western_Blot Immunohistochemistry Immunohistochemistry Western_Blot->Immunohistochemistry

Caption: General experimental workflow for screening cognitive enhancers.

References

Troubleshooting & Optimization

Navigating the Challenges of Heliosupine N-oxide Aqueous Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Heliosupine N-oxide in aqueous solutions. Our aim is to equip researchers with the necessary information to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

Q2: I am having difficulty dissolving this compound in water. What are the initial troubleshooting steps?

If you are experiencing issues with dissolving this compound, we recommend the following initial steps based on supplier recommendations and general laboratory practices for polar compounds:

  • Gentle Heating: Warm the solution to 37°C. This can be achieved using a water bath. Increased temperature often enhances the dissolution rate of compounds.

  • Sonication: Use an ultrasonic bath to sonicate the solution for a short period. The mechanical agitation can help to break down any powder aggregates and facilitate solvation.[2]

Q3: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?

Yes, if you continue to face solubility challenges in a purely aqueous solution, the use of a co-solvent can be an effective strategy. Based on extraction methodologies for pyrrolizidine alkaloid N-oxides, the following co-solvents are likely to be compatible and effective:

  • Methanol: Known to be a good solvent for PA N-oxides.[6]

  • Ethanol: Another polar organic solvent that can be used to aid dissolution.[4][7][8]

  • Dimethyl Sulfoxide (DMSO): A common solvent for preparing stock solutions of a wide range of organic molecules.[9][10]

It is crucial to start with a small percentage of the co-solvent and gradually increase it as needed, keeping in mind the potential effects of the co-solvent on your specific experimental system (e.g., cell viability, enzyme activity).

Q4: How does pH affect the solubility of this compound?

While specific data on the pH-solubility profile of this compound is limited, the general chemistry of pyrrolizidine alkaloids suggests that pH can play a role. PAs are basic compounds, and their solubility can be influenced by the acidity of the medium.[4] For PA N-oxides, using a slightly acidified aqueous solution (e.g., with sulfuric acid) has been shown to be effective for extraction from plant material, which implies good solubility under these conditions.[4][6] Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may improve the solubility of this compound. However, the stability of the compound at different pH values should also be considered.

Q5: Are there more advanced techniques to overcome significant solubility issues?

For particularly challenging formulations, especially for in vivo studies, more advanced drug delivery technologies can be explored. One such promising approach is the use of cyclodextrins . These are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, while their hydrophilic exterior allows the entire complex to be soluble in water.[11][12][13][14][15][16] This technique can significantly enhance the aqueous solubility and bioavailability of various drugs.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Problem Possible Cause Recommended Solution
Powder is not dissolving in water at room temperature. Insufficient agitation or low dissolution rate at ambient temperature.1. Gently warm the solution to 37°C in a water bath. 2. Sonicate the vial in an ultrasonic bath for 5-10 minutes.[2]
Precipitation occurs when adding the stock solution to an aqueous buffer. The concentration of this compound exceeds its solubility limit in the final buffer.1. Decrease the final concentration of this compound in the buffer. 2. Prepare the stock solution in a suitable co-solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer, ensuring the final co-solvent concentration is low and compatible with your assay.
The solution appears cloudy or hazy. Presence of insoluble impurities or incomplete dissolution.1. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter. 2. Re-attempt the dissolution procedure with fresh vials of the compound and solvent, following the warming and sonication steps.
Need to prepare a high-concentration stock solution in an aqueous medium. The intrinsic solubility of the compound in water is the limiting factor.1. Investigate the use of a co-solvent system (e.g., water with 10% ethanol or DMSO). 2. Explore the use of solubility enhancers like cyclodextrins.[11][12][13][14][15][16] 3. Consider adjusting the pH of the solution to a slightly acidic range.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • Nuclease-free water

  • Vortex mixer

  • Water bath set to 37°C

  • Ultrasonic bath

Procedure:

  • Weigh the appropriate amount of this compound powder to prepare the desired volume of a 10 mM solution (Molecular Weight: 413.46 g/mol ).

  • Add the calculated volume of nuclease-free water to the vial containing the powder.

  • Vortex the vial for 30 seconds to initially disperse the powder.

  • Place the vial in a 37°C water bath for 10-15 minutes.

  • Following incubation, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles. If the solution is not clear, repeat steps 4 and 5.

  • Once fully dissolved, the stock solution can be stored as recommended on the product datasheet, typically at -20°C or -80°C for long-term storage.

Note: For sensitive biological assays, it is recommended to prepare fresh solutions. If storing, aliquot the stock solution to avoid repeated freeze-thaw cycles.

Visualizing Experimental Workflows

To assist researchers in visualizing the process of overcoming solubility issues, the following workflow diagrams are provided.

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in Aqueous Solution is_dissolved Is the solution clear? start->is_dissolved warm_sonicate Warm to 37°C and Sonicate is_dissolved->warm_sonicate No success Success: Solution Prepared is_dissolved->success Yes is_dissolved2 Is the solution clear now? warm_sonicate->is_dissolved2 use_cosolvent Use Co-solvent (e.g., Ethanol, DMSO) is_dissolved2->use_cosolvent No is_dissolved2->success Yes is_dissolved3 Is the solution clear now? use_cosolvent->is_dissolved3 adjust_ph Adjust pH (Slightly Acidic) is_dissolved3->adjust_ph No is_dissolved3->success Yes is_dissolved4 Is the solution clear now? adjust_ph->is_dissolved4 advanced_methods Consider Advanced Methods (e.g., Cyclodextrins) is_dissolved4->advanced_methods No is_dissolved4->success Yes

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Stock_Solution_Preparation_Workflow start Start: Prepare Aqueous Stock Solution weigh Weigh this compound start->weigh add_solvent Add Aqueous Solvent weigh->add_solvent vortex Vortex to Disperse add_solvent->vortex heat Incubate at 37°C vortex->heat sonicate Sonicate heat->sonicate inspect Visually Inspect for Clarity sonicate->inspect inspect->heat Not Clear store Store Aliquots at -20°C/-80°C inspect->store Clear Solution

Caption: Workflow for preparing an aqueous stock solution of this compound.

References

Stability of Heliosupine N-oxide in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heliosupine N-oxide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: For analytical purposes and short-term storage, high-purity polar organic solvents are recommended. Pyrrolizidine alkaloid N-oxides (PANOs), including this compound, are soluble in polar or semi-polar organic solvents.[1] Methanol and acetonitrile, or aqueous mixtures thereof, are commonly used.[1] Acidified aqueous solutions, such as 0.05 M sulfuric acid, are also utilized for extraction, suggesting good solubility and short-term stability.[2] For creating stock solutions, methanol is a suitable choice.[3]

Q2: My this compound seems to be degrading in solution. What are the potential causes?

A2: Degradation of this compound can be influenced by several factors:

  • Temperature: While generally stable at room temperature, N-oxides can decompose at elevated temperatures (typically above 100°C).[4] For long-term storage, maintaining low temperatures is crucial.

  • pH: N-oxides are weak bases and their stability can be pH-dependent.[4][5] While stable in neutral and alkaline aqueous solutions, strongly acidic conditions could potentially lead to degradation over time, although they are used for short-term extractions.

  • Solvent Purity: Impurities in solvents can catalyze degradation. Always use high-purity or HPLC-grade solvents.

  • Presence of Reducing Agents: The N-oxide functional group can be reduced to the corresponding tertiary amine (Heliosupine). Contamination with reducing agents will facilitate this conversion.

  • Matrix Effects: Complex matrices can significantly impact stability. For instance, PANOs that are stable in herbal preparations have been observed to degrade rapidly in honey.[6][7][8]

Q3: What are the optimal storage conditions for this compound?

A3: For solid this compound, long-term storage at -20°C is recommended by suppliers of pyrrolizidine alkaloid reference standards. In solution, it is advisable to store aliquots at -20°C or below to minimize degradation. Purified extracts of PANOs have been noted to be stable for about a week. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: Can I use acidic or basic conditions in my experiments with this compound?

A4: Yes, but with caution regarding stability over time.

  • Acidic Conditions: Dilute acids (e.g., 0.05 M H₂SO₄ or mobile phases containing 0.1% formic acid) are frequently used for extraction and LC-MS analysis of PANOs, indicating good short-term stability.[2][3] As N-oxides are basic, they will be protonated in acidic solutions.[4]

  • Basic Conditions: N-oxides are generally expected to be reasonably stable in aqueous alkaline solutions.[5] However, the specific tolerance of this compound to strong bases over extended periods should be experimentally verified if required for a specific protocol.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no signal during LC-MS analysis. Degradation in solution.Prepare fresh solutions in high-purity methanol or acetonitrile. Ensure the pH of the solution is near neutral if stored for an extended period. Verify storage temperature.
Incomplete dissolution.Sonicate the solution to ensure complete dissolution. Pyrrolizidine alkaloid N-oxides are polar compounds.
Appearance of a new peak corresponding to the mass of Heliosupine. Reduction of the N-oxide.Check solvents and other reagents for potential reducing contaminants. Prepare fresh solutions.
Inconsistent results between experimental replicates. Instability under experimental conditions.Perform a time-course experiment under your specific conditions (solvent, temperature, pH) to assess the stability of this compound.
Adsorption to container surfaces.Use silanized glassware or polypropylene tubes to minimize adsorption.

Data Summary

Condition Solvent/Matrix Temperature Observed Stability Reference
Solid State N/A-20°CRecommended for long-term storage.Inferred from supplier data.
In Solution (Short-term) Methanol, AcetonitrileAmbientGenerally stable for preparation of standards and analysis.[1][3]
In Solution (Short-term) Dilute Aqueous Acid (e.g., 0.05 M H₂SO₄)AmbientStable enough for extraction procedures.[2]
In Complex Matrices Herbal Tea, HayStorage (182 days)Stable.[6][7][8]
In Complex Matrices HoneyStorageRapid degradation observed within hours.[6][7][8]
Elevated Temperature General> 100-150°CProne to decomposition.[4]

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in a Selected Solvent

This protocol outlines a method to determine the short-term stability of this compound in a specific solvent at a given temperature using LC-MS.

1. Materials:

  • This compound

  • High-purity solvent of interest (e.g., Methanol, Acetonitrile, Water, Phosphate Buffered Saline pH 7.4)

  • LC-MS system with a suitable C18 column

  • Volumetric flasks, pipettes, and autosampler vials

2. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a suitable concentration for LC-MS analysis (e.g., 1 µg/mL).

  • Time Point Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of the working solution into the LC-MS system to obtain the initial peak area.

  • Incubation: Store the working solution under the desired temperature condition (e.g., Room Temperature, 4°C, 37°C). Protect from light.

  • Time-Course Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the working solution and analyze it by LC-MS.

  • Data Analysis:

    • Monitor the peak area of the this compound parent ion at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T₀ peak area.

    • Plot the percentage remaining versus time to visualize the degradation profile.

LC-MS Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid and 5 mM Ammonium Formate) and Mobile Phase B (Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate).[3]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: Positive ion electrospray ionization (ESI+) mass spectrometry, monitoring for the protonated molecular ion of this compound ([M+H]⁺).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Solution (1 µg/mL) prep_stock->prep_work Dilute t0_analysis T₀ Analysis (LC-MS) prep_work->t0_analysis incubation Incubate at Desired Temp. t0_analysis->incubation time_points Analyze at Time Points (T₁, T₂, T₃...) incubation->time_points data_analysis Calculate % Remaining vs. Time time_points->data_analysis output Stability Profile Plot data_analysis->output

Caption: Workflow for assessing the stability of this compound.

logical_relationship cluster_factors Factors Influencing Stability cluster_storage Factors Promoting Stability compound This compound (PANO) temp High Temperature compound->temp ph Extreme pH compound->ph reducing_agents Reducing Agents compound->reducing_agents matrix Complex Matrix (e.g., Honey) compound->matrix low_temp Low Temperature (-20°C) compound->low_temp polar_solvents Polar Aprotic Solvents compound->polar_solvents solid_state Solid Form compound->solid_state

References

Optimizing LC-MS/MS parameters for Heliosupine N-oxide analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Heliosupine N-oxide

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its analysis important?

This compound is a pyrrolizidine alkaloid N-oxide (PANO). Pyrrolizidine alkaloids (PAs) and their N-oxides are naturally occurring plant toxins. The 1,2-unsaturated PAs are of particular concern due to their potential to cause liver damage and carcinogenic effects in humans after metabolic activation.[1][2] Analysis is critical for food safety, particularly in products like herbal teas, honey, and supplements that may be contaminated with PA-producing plants.[3][4] While PANOs are generally less toxic than their corresponding PAs, they can be converted back to the toxic PA form within the body.[2]

2. What are the main challenges in analyzing this compound via LC-MS/MS?

The analysis of PANOs like this compound presents several challenges:

  • Structural Diversity: There are hundreds of different PAs and PANOs, many of which are structural isomers, making chromatographic separation difficult.[3]

  • Analyte Instability: N-oxides can be unstable and may revert back to the parent PA during sample preparation or within the MS ion source, leading to inaccurate quantification.[5][6] This "deoxygenation" can be influenced by temperature.[7]

  • Matrix Effects: Complex sample matrices (e.g., honey, milk, herbal extracts) can interfere with ionization, causing signal suppression or enhancement.[8]

  • Low Concentrations: PAs and PANOs are often present at very low levels (µg/kg or lower), requiring highly sensitive analytical methods.[4]

3. What is a recommended sample preparation procedure for this compound?

A common approach involves an acidic extraction followed by a cleanup step using solid-phase extraction (SPE).[3][9] PAs are basic compounds soluble in polar solvents like methanol or acetonitrile, often mixed with acidified water.[10]

  • Extraction: Samples are typically extracted with an acidic solution (e.g., 2% formic acid or 0.05 M sulfuric acid) to protonate the alkaloids and improve their solubility in the aqueous phase.[9][11]

  • Cleanup: Cation-exchange SPE is frequently used for purification.[9][11] The acidic extract is loaded onto the cartridge, which retains the protonated PAs and PANOs. After washing away interferences, the analytes are eluted with a basic solvent.

  • Caution: Throughout the process, it is important to use gentle conditions (e.g., avoid high heat) and consider the pH to prevent the degradation of the N-oxide.[5]

4. How can I optimize the chromatographic separation (LC)?

  • Column Choice: A C18 column is commonly used for the analysis of these non-polar compounds.[9][12] For separating isomers, a pentafluorophenyl (PFP) core-shell column has also been shown to be effective.[3]

  • Mobile Phase: A mixture of methanol or acetonitrile with water is standard.[12] Adding a modifier like ammonium formate or formic acid to the mobile phase can enhance peak shape and resolution.[5][12] For PAs and PANOs, using alkaline mobile phase conditions has also been successful.[9]

  • Gradient Elution: A gradient program, where the proportion of the organic solvent is increased over time, is typically necessary to separate this compound from other PAs and matrix components.

  • Temperature: The column temperature should be optimized to ensure consistent retention times and good peak shape.

5. What are the key mass spectrometry (MS/MS) parameters to optimize?

Optimization, or "tuning," is critical for achieving high sensitivity and should be performed for each specific instrument.[13] The process typically involves direct infusion of a standard solution of this compound into the mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is the standard for analyzing PAs and PANOs, as it effectively generates protonated molecules, [M+H]⁺.[5][9]

  • Precursor Ion: The precursor ion will be the protonated molecule of this compound.

  • Product Ions (Transitions): At least two multiple reaction monitoring (MRM) transitions (product ions) should be selected for reliable quantification and identification.[12] Characteristic fragment ions for monoester N-oxides include m/z 111 and 172.[14][15][16] The loss of the oxygen atom ([M+H - 16]⁺) is also a characteristic fragmentation for N-oxides, though this can sometimes occur in the ion source rather than the collision cell.[7][17]

  • Collision Energy (CE): This is the energy applied to fragment the precursor ion. The optimal CE is the value that produces the highest intensity for each specific product ion.[12]

  • Source Parameters: Other parameters like ion source voltage, nebulizer gas, heating gas, and temperature must also be optimized to ensure efficient desolvation and ionization.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity 1. Improper MS/MS tuning (e.g., incorrect precursor/product ions, low collision energy).[13]2. Ion suppression from matrix components.[8]3. Analyte degradation during sample prep or storage.[5]4. Inefficient ionization due to non-optimal source parameters or mobile phase pH.[18]1. Re-optimize (tune) compound parameters by direct infusion of a pure standard.2. Improve sample cleanup (e.g., use a more effective SPE protocol). Dilute the sample if possible.3. Use fresh samples, avoid high temperatures, and check pH during extraction. Store extracts in a cool, dark place.4. Adjust mobile phase pH with additives like formic acid or ammonium formate. Optimize source gas flows and temperatures.
Poor Peak Shape (Tailing or Fronting) 1. Unsuitable LC conditions (e.g., wrong mobile phase, incompatible column).[12]2. Column contamination or degradation.[18]3. Secondary interactions between the analyte and the stationary phase.1. Optimize the mobile phase composition and gradient. Ensure the sample solvent is compatible with the initial mobile phase.2. Flush the column with a strong solvent or replace it if necessary.3. Add a small amount of a modifier (e.g., formic acid) to the mobile phase to improve peak shape.
Inconsistent Retention Times 1. Fluctuations in LC pump flow rate or system pressure.[18]2. Changes in mobile phase composition (e.g., evaporation of organic solvent).3. Column temperature instability.4. Column degradation.1. Purge the LC pumps and check for leaks. Ensure the system is equilibrated before injection.2. Prepare fresh mobile phase daily and keep solvent bottles capped.3. Use a column oven to maintain a constant temperature.4. Replace the column.
High Background Noise 1. Contaminated mobile phase, solvents, or reagents.[19]2. Contamination within the LC or MS system (e.g., tubing, ion source).[18]3. Insufficient sample cleanup, leading to co-elution of matrix components.1. Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases.2. Clean the ion source. Flush the LC system with a series of strong solvents.3. Enhance the sample preparation protocol to better remove interferences.
Suspected N-oxide Degradation (Peak for parent PA is unexpectedly high) 1. In-source fragmentation (deoxygenation) of the N-oxide.[7]2. Chemical reduction of the N-oxide during sample extraction.[5]3. Hemolysis in plasma samples can accelerate N-oxide conversion.[6]1. Reduce the ion source temperature. Use a "softer" ionization method if available.[5] Ensure chromatographic separation from the parent PA.2. Avoid harsh acidic or basic conditions and strong reducing agents during sample prep.3. Optimize extraction procedures to minimize conversion, for example by using acetonitrile for protein precipitation instead of methanol.[6]

Optimized LC-MS/MS Parameters Overview

The following table summarizes typical starting parameters for the analysis of pyrrolizidine alkaloid N-oxides. Note: These parameters must be optimized on the specific instrument being used.[13]

ParameterTypical Value / ConditionPurpose
LC System
ColumnC18 Reverse-Phase (e.g., 150 x 2.1 mm, < 5 µm)[9]Separates analytes based on polarity.
Mobile Phase AWater with 0.1% Formic Acid or 5 mM Ammonium FormateAqueous component of the mobile phase.
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic AcidOrganic component of the mobile phase.
Flow Rate0.2 - 0.4 mL/minControls the speed of the separation.
Injection Volume1 - 10 µLAmount of sample introduced to the column.
Column Temp.25 - 40 °CMaintains consistent retention and separation.
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)[9]Efficiently creates positive ions ([M+H]⁺).
Precursor Ion [M+H]⁺m/z specific to this compoundThe mass of the intact, ionized molecule to be fragmented.
Product IonsAt least two transitions. Characteristic ions for monoester N-oxides are m/z 111 and 172.[14][15][16]Specific fragments used for quantification and confirmation.
Collision GasArgonInert gas used to induce fragmentation.
Ion Source Temp.500 - 600 °C[9]Aids in desolvation of the ESI spray.
Nebulizer Gas50 psi[9]Assists in forming a fine spray.
Dwell Time50 - 100 msTime spent acquiring data for each MRM transition.

Experimental Protocols

Protocol 1: General Sample Extraction and Cleanup

This protocol is a generalized method for extracting this compound from a complex matrix like an herbal supplement.

  • Homogenization: Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 0.05 M sulfuric acid in 20% methanol. Vortex thoroughly for 1 minute, then shake on a mechanical shaker for 2 hours.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm filter.

  • SPE Cleanup (Cation-Exchange):

    • Condition a cation-exchange SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Equilibrate the cartridge with 5 mL of 0.05 M sulfuric acid.

    • Load the filtered extract onto the cartridge at a slow, steady rate (~1-2 mL/min).

    • Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove neutral and acidic interferences. Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 10 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Visual Workflow

The following diagram illustrates a typical workflow for optimizing an LC-MS/MS method for a target analyte like this compound.

LCMS_Optimization_Workflow LC-MS/MS Method Optimization Workflow for this compound cluster_prep Phase 1: Preparation cluster_ms Phase 2: Mass Spectrometry Optimization cluster_lc Phase 3: Chromatography Optimization cluster_validation Phase 4: Method Validation start Prepare Analyte Standard (this compound) infusion Direct Infusion of Standard into Mass Spectrometer start->infusion Use for tuning sample_prep Develop Sample Preparation Protocol integration Integrate LC and MS Methods sample_prep->integration tuning Tune MS Parameters: - Select Precursor Ion [M+H]⁺ - Optimize Product Ions - Optimize Collision Energy (CE) infusion->tuning source_opt Optimize Ion Source Parameters (Gases, Temp) tuning->source_opt source_opt->integration column_select Select Appropriate LC Column (e.g., C18) mobile_phase Optimize Mobile Phase (Solvents & Additives) column_select->mobile_phase gradient_dev Develop Gradient Elution (Achieve Separation & Peak Shape) mobile_phase->gradient_dev gradient_dev->integration validation Validate Method: - Linearity - Accuracy & Precision - LOD/LOQ - Matrix Effects integration->validation finish Final Method Ready for Routine Analysis validation->finish

References

Technical Support Center: Quantification of Heliosupine N-oxide in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the quantification of Heliosupine N-oxide in complex plant matrices. It specifically addresses the challenges posed by matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound in plant extracts.

ProblemPotential CauseSuggested Solution
Low or No Analyte Signal Ion Suppression: Co-eluting matrix components compete with this compound for ionization, reducing its signal intensity.[1][2][3] This is a primary challenge in complex matrices like plant extracts.[4]Improve Chromatographic Separation: Optimize the LC gradient to better separate the analyte from interfering compounds.[1] Using UHPLC systems can also enhance resolution and reduce matrix effects.[5] Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering substances.[1][5] Dilute the Sample: If the analyte concentration is sufficient, diluting the extract can reduce the concentration of matrix components.[3][6]
Analyte Instability: N-oxide compounds can be unstable and may degrade during sample collection, preparation, or analysis, especially under high heat or non-neutral pH conditions.[7]Control Temperature and pH: Keep samples cool and maintain neutral or near-neutral pH throughout the process to prevent degradation.[7] Use Softer Ionization: Employ electrospray ionization (ESI) as it is a "soft" ionization technique suitable for potentially unstable molecules like N-oxides.[7]
Poor Reproducibility / High Variability Inconsistent Matrix Effects: The composition of the plant matrix can vary significantly from sample to sample, leading to different degrees of ion suppression.[3][8]Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects, as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[1][3][4] Matrix-Matched Calibration: Prepare calibration standards and quality controls in a blank matrix extract that is representative of the samples being analyzed.[1][9] This helps to normalize the matrix effects between standards and samples.
Inconsistent Sample Preparation: Variability in extraction or cleanup steps can lead to inconsistent analyte recovery and matrix composition.Automate Procedures: Where possible, use automated systems for extraction and cleanup to ensure consistency. Standardize Protocols: Ensure all samples are processed using the exact same, validated protocol.
Peak Tailing or Splitting Column Overload: Injecting a sample with a high concentration of matrix components can overload the analytical column.Dilute the Sample Extract: Reduce the concentration of the injected sample.[2] Improve Sample Cleanup: Use SPE or other cleanup methods to remove the bulk of the matrix before injection.[10]
Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase.Modify Mobile Phase: Add a small amount of a competing agent, like an amine, to the mobile phase to block active sites. Change Column: Test a column with a different stationary phase chemistry (e.g., C18 to phenyl-hexyl) to alter selectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In the context of plant extracts, complex molecules like phenols, lipids, and other alkaloids can suppress or, less commonly, enhance the ionization of this compound in the mass spectrometer source.[1][10] This interference, known as ion suppression, is a major concern as it can lead to underestimation of the analyte concentration, reduced sensitivity, and poor data reproducibility.[3][8][11]

Q2: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) recommended for this analysis?

A2: A SIL-IS is considered the gold standard for compensating for matrix effects.[3] Because a SIL-IS has virtually identical chemical and physical properties to this compound, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement.[4] By measuring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even with variable matrix effects between samples.[1]

Q3: What is the most effective sample preparation technique to minimize matrix effects?

A3: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex plant extracts before LC-MS/MS analysis.[1][12] Specifically, mixed-mode SPE cartridges that utilize both reversed-phase and ion-exchange mechanisms can provide very clean extracts by removing a wide range of interfering compounds.[5] This significantly reduces the levels of residual matrix components, leading to a substantial reduction in matrix effects.[5]

Q4: How can I assess the presence and severity of matrix effects in my method?

A4: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte standard into the MS source while injecting a blank matrix extract onto the LC column. Dips in the analyte's baseline signal indicate retention times where co-eluting matrix components cause ion suppression.[6][10]

  • Post-Extraction Spike: This quantitative method compares the signal response of an analyte spiked into a blank matrix extract after extraction with the response of the same analyte in a clean solvent.[6][10] The ratio of these responses provides a quantitative measure of the matrix effect (ME). An ME value < 100% indicates ion suppression, while > 100% indicates ion enhancement.

Q5: Are there specific considerations for the stability of this compound during analysis?

A5: Yes. N-oxide metabolites can be thermally labile and may revert to their parent amine form.[7] It is crucial to avoid high temperatures during sample preparation (e.g., during solvent evaporation) and in the LC-MS ion source.[7] Maintaining a neutral or near-neutral pH is also recommended to prevent degradation.[7]

Experimental Protocols

Sample Preparation: Extraction and SPE Cleanup

This protocol is a general guideline based on methods for pyrrolizidine alkaloids in plant-based foods.[9] Optimization may be required depending on the specific plant matrix.

Objective: To extract this compound from the plant matrix and clean up the extract to minimize matrix interferences.

Materials:

  • Homogenized plant sample

  • Extraction Solvent: 50 mM Sulfuric Acid in 1:1 Methanol:Water (v/v)

  • Oasis MCX SPE Cartridges (or equivalent mixed-mode cation exchange cartridge)

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Deionized Water

  • SPE Wash Solvents: Deionized Water, Methanol

  • SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Reconstitution Solvent: 5% Methanol in Water with 0.1% Formic Acid

Procedure:

  • Extraction:

    • Weigh 1.0 g of the homogenized plant sample into a 50 mL centrifuge tube.

    • Add 20 mL of the acidic methanol/water extraction solvent.

    • Vortex vigorously for 10-15 minutes.

    • Centrifuge at 5000 x g for 10 minutes.

  • SPE Cartridge Preparation:

    • Condition an Oasis MCX cartridge by passing 3 mL of Methanol through it.

    • Equilibrate the cartridge by passing 3 mL of Deionized Water through it. Do not let the cartridge go dry.

  • Sample Loading and Cleanup:

    • Load 2 mL of the supernatant from the centrifuged sample extract onto the SPE cartridge.

    • Wash the cartridge with 6 mL of Deionized Water to remove polar interferences.

    • Wash the cartridge with 6 mL of Methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound and other alkaloids from the cartridge using 4-6 mL of 5% Ammonium Hydroxide in Methanol.

  • Final Preparation:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 1 mL of the reconstitution solvent.

    • Centrifuge or filter through a 0.22 µm filter before injecting into the LC-MS/MS system.

LC-MS/MS Analysis

This protocol provides typical parameters for the quantification of pyrrolizidine alkaloids.

Objective: To chromatographically separate and detect this compound using tandem mass spectrometry.

ParameterRecommended Setting
LC System UHPLC System[12]
Column C18 Reverse-Phase Column (e.g., HSS T3, 2.1 x 100 mm, 1.8 µm)[12]
Column Temperature 40 °C[12][13]
Mobile Phase A Water with 0.1% Formic Acid[12]
Mobile Phase B Methanol with 0.1% Formic Acid[12]
Flow Rate 0.3 mL/min[12]
Injection Volume 3 µL[12]
Gradient 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B[12]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[13]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a pure standard of this compound. Precursor ion will be [M+H]⁺. Product ions must be optimized.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Homogenized Plant Sample Extract Extraction (Acidic Methanol/Water) Sample->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Cleanup Centrifuge->SPE Evap Evaporation & Reconstitution SPE->Evap Final Final Extract Evap->Final LCMS LC-MS/MS Analysis (UHPLC-ESI-MRM) Final->LCMS Injection Quant Quantification (vs. SIL-IS or Matrix-Matched Curve) LCMS->Quant Result Final Concentration Quant->Result

Caption: Workflow for this compound quantification.

Matrix Effects: Causes and Mitigation

This diagram outlines the causes of matrix effects and the primary strategies employed to overcome them in LC-MS/MS analysis.

G cluster_mitigation Mitigation Strategies Matrix Complex Plant Matrix (Phenols, Lipids, Salts, etc.) Effect Matrix Effect (Ion Suppression/Enhancement) Matrix->Effect Causes SP 1. Sample Preparation (e.g., SPE Cleanup) Effect->SP Mitigated by Chroma 2. Chromatographic Separation (e.g., UHPLC, Gradient Optimization) Effect->Chroma Mitigated by Calib 3. Calibration Strategy (e.g., SIL-IS, Matrix-Matched Standards) Effect->Calib Compensated by

Caption: Relationship between matrix components and mitigation strategies.

References

Troubleshooting poor peak shape in Heliosupine N-oxide chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the chromatography of Heliosupine N-oxide.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the chromatographic analysis of this compound, offering potential causes and solutions in a question-and-answer format.

My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue in chromatography and for a compound like this compound, a pyrrolizidine alkaloid N-oxide, the causes are often related to secondary chemical interactions with the stationary phase.[1][2]

  • Cause 1: Secondary Interactions with Silanol Groups: this compound contains a basic nitrogen atom, which can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[2][3] This is a primary cause of peak tailing for amine-containing compounds.[2]

    • Solution 1a: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of the silanol groups, minimizing these secondary interactions.[2][4] This is a common strategy for improving the peak shape of basic analytes.[4]

    • Solution 1b: Use an End-Capped Column: Employ a column that is "end-capped," where the residual silanol groups are chemically deactivated to reduce their availability for interaction.[3]

    • Solution 1c: Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][5]

    • Solution 2: Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Cause 3: Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases or dirty samples. This can lead to a loss of performance and poor peak shapes.[1][5]

    • Solution 3a: Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.[5]

    • Solution 3b: Column Washing: Wash the column with a series of strong solvents to remove strongly retained compounds.

    • Solution 3c: Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and need replacement.[5]

  • Cause 4: Extra-Column Effects: Peak broadening and tailing can be introduced by issues outside of the column, such as excessive tubing length or dead volumes in the system.[1][3]

    • Solution 4: Minimize Tubing and Check Connections: Use the shortest possible length of narrow-bore tubing to connect the components of your HPLC system and ensure all fittings are properly tightened to eliminate dead volume.[3][4]

Why is my this compound peak fronting?

Peak fronting is less common than tailing but can occur under specific circumstances.

  • Cause 1: Sample Overload in a Non-Linear Isotherm: In some cases, severe sample overload can lead to peak fronting.[6]

    • Solution 1: Reduce Sample Concentration: As with tailing, diluting the sample is the first step to diagnose and solve this issue.

  • Cause 2: Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[1][4]

    • Solution 2: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

I'm seeing split peaks for this compound. What should I do?

Split peaks can be frustrating and can point to either a physical problem with the chromatographic system or a chemical issue.

  • Cause 1: Partially Blocked Frit or Column Void: A common physical cause is a partial blockage of the column inlet frit or the formation of a void at the head of the column.[5][6] This disrupts the sample band as it enters the column.

    • Solution 1a: Reverse and Flush the Column: Reversing the column and flushing it with a strong solvent can sometimes dislodge particulate matter from the frit.[5]

    • Solution 1b: Replace the Frit or Column: If flushing doesn't work, the frit may need to be replaced, or if a void has formed, the entire column may need to be replaced.

  • Cause 2: Co-elution with an Impurity: The split peak may actually be two closely eluting compounds. This compound may have related impurities or isomers that are not fully resolved.[2]

    • Solution 2: Modify Separation Conditions: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two peaks.

  • Cause 3: Sample Solvent Effect: Injecting a large volume of a sample dissolved in a strong solvent can cause peak splitting.[4]

    • Solution 3: Reduce Injection Volume and Match Solvent: Decrease the injection volume and ensure the sample solvent is weaker than or the same as the mobile phase.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.

TroubleshootingWorkflow start Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks yes_all_peaks Likely a System/Physical Issue check_all_peaks->yes_all_peaks Yes no_one_peak Likely a Chemical/Method Issue check_all_peaks->no_one_peak No check_connections Check for loose fittings, dead volume, and leaks. yes_all_peaks->check_connections check_frit Column inlet frit may be partially blocked. check_connections->check_frit reverse_flush Reverse and flush column. check_frit->reverse_flush replace_column Replace column. reverse_flush->replace_column end_good_peak Acceptable Peak Shape replace_column->end_good_peak check_overload Is the sample overloaded? no_one_peak->check_overload yes_overload Dilute sample and reinject. check_overload->yes_overload Yes no_overload Evaluate Method Parameters check_overload->no_overload No yes_overload->end_good_peak check_pH Is mobile phase pH appropriate? (for basic N-oxide) no_overload->check_pH check_column_chem Is column chemistry suitable? (e.g., end-capped) no_overload->check_column_chem check_solvent Is sample solvent compatible with mobile phase? no_overload->check_solvent adjust_pH Adjust pH (e.g., lower to 2.5-3.5) or add buffer. check_pH->adjust_pH adjust_pH->end_good_peak change_column Try a different column (e.g., end-capped C18). check_column_chem->change_column change_column->end_good_peak change_solvent Dissolve sample in initial mobile phase. check_solvent->change_solvent change_solvent->end_good_peak

Caption: Troubleshooting workflow for poor peak shape in this compound chromatography.

Key Experimental Parameters

The following table summarizes recommended starting parameters for the chromatographic analysis of pyrrolizidine alkaloids like this compound, based on common practices in the literature. These should be optimized for your specific application.

ParameterRecommendationRationale
Column Reversed-phase C18, end-capped (e.g., 150 mm x 2.1 mm, 2.7 µm)C18 provides good retention for moderately polar compounds. End-capping is crucial to minimize peak tailing for basic analytes.[3]
Mobile Phase A 0.1% Formic Acid in Water or 5-10 mM Ammonium Formate, pH 3.0An acidic modifier is essential to protonate this compound and suppress silanol interactions, leading to better peak shape.[7]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography. The choice can influence selectivity.[3]
Gradient Start with a low percentage of organic phase (e.g., 5-10%) and ramp up.A gradient is typically necessary to elute a range of pyrrolizidine alkaloids with good resolution and peak shape.
Flow Rate 0.2 - 0.5 mL/min (for 2.1 mm ID columns)Adjust based on column dimensions and particle size to ensure optimal efficiency.
Column Temperature 30 - 40 °CElevated temperatures can improve peak shape by reducing mobile phase viscosity and improving mass transfer.
Injection Volume 1 - 5 µLKeep the injection volume small to prevent band broadening and overload.
Sample Diluent Initial mobile phase compositionThis prevents peak distortion caused by solvent mismatch.[1][4]

Detailed Experimental Protocol Example

This section provides a hypothetical but detailed starting method for the analysis of this compound, based on typical methods for pyrrolizidine alkaloids.

Objective: To develop a robust HPLC-UV method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standards: Prepare a series of dilutions from the stock solution using the initial mobile phase composition as the diluent.

  • Sample Preparation: The extraction and preparation of samples will be matrix-dependent. A solid-phase extraction (SPE) cleanup may be necessary for complex matrices.[8]

3. HPLC Method Parameters:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 end-capped column (e.g., 150 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 80% B

    • 15-17 min: Hold at 80% B

    • 17.1-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: Monitor at a suitable wavelength for this compound (e.g., determined by UV scan, likely around 220 nm).

  • Injection Volume: 2 µL.

4. System Suitability:

  • Before running samples, perform several injections of a working standard to ensure the system is equilibrated.

  • Check for peak shape (tailing factor should ideally be < 1.5), retention time precision, and peak area reproducibility.

This guide provides a starting point for troubleshooting and method development. Remember that optimal conditions are often a compromise between peak shape, resolution, and analysis time, and may require empirical optimization for each specific application.

References

Dealing with co-eluting isomers in the analysis of pyrrolizidine alkaloid N-oxides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of pyrrolizidine alkaloid (PA) N-oxides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work, with a particular focus on dealing with co-eluting isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing pyrrolizidine alkaloid (PA) N-oxides?

The analysis of PA N-oxides presents several challenges, primarily due to their structural diversity and the presence of isomers. One of the most significant hurdles is the co-elution of these isomers during chromatographic separation.[1][2] Since isomers have the same molecular weight and often produce very similar fragmentation patterns in mass spectrometry, their differentiation is difficult, leading to potential misidentification and inaccurate quantification.[1][2] Additionally, the high polarity of PA N-oxides can make their simultaneous extraction with parent PAs challenging.[3][4]

Q2: Why is the separation of PA N-oxide isomers important?

Chromatographic resolution is crucial for the differentiation of isomeric PAs and their N-oxides.[1] Different isomers can exhibit varying levels of toxicity. Therefore, lumping co-eluting isomers together can lead to an inaccurate assessment of the toxicological risk associated with a sample. For accurate risk assessment, it is important to determine the concentration of each individual isomer present.[5]

Q3: What are the most common analytical techniques used for PA N-oxide analysis?

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-MS/MS, is the most widely used and preferred method for the analysis of PAs and their N-oxides.[2][3][6] This technique offers high sensitivity and selectivity, allowing for the simultaneous detection of both PAs and their N-oxides without the need for chemical reduction of the N-oxides.[3] Other techniques that have been explored include gas chromatography-mass spectrometry (GC-MS), though it often requires derivatization and is less suitable for the direct analysis of non-volatile N-oxides.[2] More advanced techniques like ion mobility spectrometry (IMS) are also emerging to improve the separation of isomeric compounds.[7]

Q4: Can co-eluting PA N-oxide isomers be distinguished by mass spectrometry alone?

Distinguishing co-eluting isomers by mass spectrometry alone is very challenging because they have identical molecular weights and often exhibit similar fragmentation patterns.[1][2] However, some studies have shown that subtle differences in fragment ion ratios or the presence of unique fragment ions might allow for differentiation in certain cases.[2][8] For instance, retronecine-type PA N-oxides have been found to produce characteristic fragment clusters at m/z 118–120 and 136–138 that are not present in the parent PAs.[2] Nevertheless, chromatographic separation remains the most reliable approach for isomer differentiation.

Troubleshooting Guides

Problem 1: Poor or no separation of known PA N-oxide isomers.

This is a common issue where two or more isomeric PA N-oxides elute from the chromatography column at the same time, appearing as a single peak.

Recommended Actions:
  • Optimize Chromatographic Conditions:

    • Column Chemistry: Experiment with different stationary phases. While C18 columns are common, other chemistries like phenyl-hexyl or biphenyl phases might offer different selectivity for isomers. A shorter column with a smaller particle size can also improve separation and peak resolution.[1]

    • Mobile Phase Composition: Modify the organic solvent (e.g., acetonitrile vs. methanol), the aqueous phase pH, and the type and concentration of additives (e.g., formic acid, ammonium formate).[8] Both acidic and alkaline mobile phases have been used successfully to differentiate PA isomers.[1]

    • Temperature: Adjusting the column temperature can significantly impact the separation of some PA N-oxide isomers.[5] A lower temperature may improve the resolution of certain isomers.[5]

    • Gradient Profile: Optimize the gradient elution program. A shallower gradient can often improve the resolution of closely eluting compounds.

  • Employ Advanced Separation Techniques:

    • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation beyond chromatography and mass spectrometry.[7] It has been shown to be effective in separating PA isomers.

    • Supercritical Fluid Chromatography (SFC): SFC can be an excellent method for the chromatographic analysis of complex PA mixtures, offering high separation efficiency under mild temperature conditions that prevent thermal decomposition.[9]

Experimental Workflow for Method Optimization:

Troubleshooting Co-elution start Poor Isomer Separation col_chem Change Column Chemistry (e.g., Phenyl-Hexyl) start->col_chem mob_phase Modify Mobile Phase (pH, Organic Solvent) start->mob_phase temp Adjust Column Temperature start->temp gradient Optimize Gradient Profile start->gradient ims Utilize Ion Mobility Spectrometry (IMS) start->ims Advanced Technique sfc Consider Supercritical Fluid Chromatography (SFC) start->sfc Advanced Technique end Achieve Isomer Separation col_chem->end mob_phase->end temp->end gradient->end ims->end sfc->end

Caption: Troubleshooting workflow for resolving co-eluting PA N-oxide isomers.

Problem 2: Inconsistent retention times for PA N-oxides.

Variability in retention times can hinder peak identification and quantification.

Recommended Actions:
  • System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting a sequence. This is especially important for gradient methods.

  • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are properly degassed. Inconsistent mobile phase composition can lead to retention time shifts.

  • Column Health: Check for column degradation or contamination. A guard column can help protect the analytical column. If performance degrades, washing or replacing the column may be necessary.

  • System Check: Verify that the HPLC/UHPLC system is functioning correctly, checking for leaks, pump malfunctions, or inconsistent flow rates.

Problem 3: Low recovery of PA N-oxides during sample preparation.

Due to their high polarity, PA N-oxides can be challenging to extract efficiently.

Recommended Actions:
  • Extraction Solvent: Use polar organic solvents or aqueous solutions for the simultaneous extraction of PAs and PA N-oxides.[3][4] Acidified aqueous solutions or mixtures of methanol and water are commonly used.[3][10]

  • Solid-Phase Extraction (SPE): Strong cation exchange (SCX) SPE is a common and effective method for the cleanup and concentration of PAs and their N-oxides from various matrices like honey and plant material.[10][11]

  • Pressurized Liquid Extraction (PLE): This technique can be a promising strategy for the complete and automated extraction of PAs, potentially offering higher recovery rates compared to traditional methods.[12]

General Sample Preparation Workflow:

Sample Preparation Workflow sample Sample (e.g., Honey, Plant Material) extraction Extraction (Acidified Methanol/Water) sample->extraction cleanup Solid-Phase Extraction (SPE) (Strong Cation Exchange) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Caption: A typical sample preparation workflow for PA N-oxide analysis.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for PA N-oxide Analysis

This protocol provides a starting point for method development. Optimization will be required for specific isomers and matrices.

  • Chromatographic System: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[8]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[8]

  • Column Temperature: 40 °C (can be adjusted to improve separation).[5][13]

  • Flow Rate: 0.3 mL/min.[8][13]

  • Injection Volume: 2-5 µL.[8][14]

  • Gradient: A typical gradient might start at 5% B, ramp to 80-95% B over 10-15 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for identification.

    • Key Parameters: Optimize source temperature, gas flows, and ion optics for the specific instrument and analytes.

Protocol 2: Sample Preparation using Strong Cation Exchange (SCX) SPE

This protocol is adapted for the extraction of PAs and PA N-oxides from honey.[10]

  • Sample Dilution: Dilute the honey sample with an acidic solution (e.g., 0.05 M sulfuric acid) to reduce viscosity.

  • Centrifugation: Centrifuge the diluted sample to remove insoluble materials.

  • SPE Column Conditioning: Condition an SCX SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then methanol to remove interferences.

  • Elution: Elute the PAs and PA N-oxides with ammoniated methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes examples of co-eluting PA and PA N-oxide isomers that are often quantified as a sum due to chromatographic challenges.

Co-eluting Isomer PairsReference
Lycopsamine + Indicine
Rinderine + Echinatine
Intermedine N-oxide + Indicine N-oxide[15]
Integerrimine N-oxide + Senecivernine N-oxide
Jacobine + Retrorsine + Senecionine N-oxide[16]
Jacobine N-oxide + Retrorsine N-oxide[16]
Riddelliine + Seneciphylline N-oxide[16]
Intermedine + Lycopsamine[16]
Intermedine N-oxide + Lycopsamine N-oxide[16]

References

Minimizing ion suppression in the mass spectrometric detection of Heliosupine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric detection of Heliosupine N-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating ion suppression and ensuring accurate quantification.

Problem Possible Cause Recommended Solution
Low or no signal for this compound 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[1][2][3] 2. In-source Conversion/Degradation: The N-oxide is converting to its corresponding tertiary amine or degrading in the ion source. 3. Suboptimal Ionization Parameters: The mass spectrometer settings are not optimized for this compound.1. Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the suppression zone. Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18).[4] 2. Enhance Sample Preparation: Implement a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5] 3. Optimize MS Parameters: Adjust ion source parameters like capillary voltage, gas flow, and temperature. Use a "soft" ionization technique like electrospray ionization (ESI).[6]
Poor peak shape (tailing or fronting) 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Interaction of the analyte with active sites on the column. 3. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal.1. Reduce Injection Volume: Dilute the sample or inject a smaller volume.[3] 2. Use a Different Column: Select a column with a different stationary phase or one that is specifically designed for basic compounds. 3. Adjust Mobile Phase: Modify the mobile phase pH or the organic solvent composition to improve peak shape.
Inconsistent or irreproducible results 1. Variable Matrix Effects: Differences in the composition of the sample matrix between injections are causing varying degrees of ion suppression.[7][8] 2. Instability of this compound: The analyte may be degrading in the sample or during the analytical run. N-oxide metabolites can be unstable and revert to the parent drug.[6] 3. System Contamination: Buildup of contaminants in the LC-MS system.1. Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal to compensate for matrix effects and other sources of variability.[4] 2. Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to be analyzed.[5] 3. Ensure Sample Stability: Investigate the stability of this compound under the storage and analytical conditions. Avoid high temperatures and extreme pH.[6] 4. System Cleaning: Implement a regular system cleaning and maintenance schedule.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis, potentially leading to underestimation of the analyte concentration or even false negatives.[1]

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal of this compound at the retention time of matrix components indicates the presence of ion suppression.

Q3: What are the most common sources of ion suppression?

A3: Common sources of ion suppression include salts, phospholipids from biological matrices, ion-pairing reagents, and other endogenous or exogenous compounds that have a higher affinity for ionization than the analyte of interest.[7]

Q4: Which ionization technique is best for this compound?

A4: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of pyrrolizidine alkaloids and their N-oxides and is a good starting point for this compound.[4] Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to ion suppression than ESI.[2]

Q5: Can the choice of sample preparation method reduce ion suppression?

A5: Yes, a robust sample preparation method is one of the most effective ways to minimize ion suppression.[5] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[1]

Quantitative Data Summary

Analyte ClassMatrixSample PreparationAverage Matrix Effect (%)
Pyrrolizidine AlkaloidsHoneySPE-15 to +10
Pyrrolizidine AlkaloidsMilkSPE-20 to +20
Pyrrolizidine AlkaloidsTeaSPE-50 to -10

This table is a generalized representation based on typical findings for pyrrolizidine alkaloids and highlights that complex matrices like tea can cause significant ion suppression.

Experimental Protocols

Protocol: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for the extraction of this compound from plasma, aimed at minimizing matrix effects.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an appropriate internal standard (ideally, a stable isotope-labeled this compound).

    • Add 500 µL of 0.1 M HCl to acidify the sample.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of 0.1 M HCl. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M HCl to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Visualizations

IonSuppressionMechanism cluster_source ESI Source cluster_suppression Ion Suppression Event Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Desolvation GasPhase Gas Phase Ions Evaporation->GasPhase Ion Formation MS_Inlet Mass Spectrometer Inlet GasPhase->MS_Inlet Sampling ReducedSignal Reduced Analyte Signal MS_Inlet->ReducedSignal Leads to Matrix High Concentration of Matrix Components Competition Competition for Droplet Surface/ Charge Matrix->Competition Interferes with Competition->Evaporation Inhibits

Caption: Mechanism of Ion Suppression in the ESI source.

TroubleshootingWorkflow Start Low/Inconsistent Signal for this compound Check_System Check System Suitability (e.g., inject standard) Start->Check_System System_OK System OK? Check_System->System_OK Optimize_MS Optimize MS Parameters (Source, Voltages) System_OK->Optimize_MS No Assess_Suppression Assess Ion Suppression (Post-column infusion) System_OK->Assess_Suppression Yes Optimize_MS->Check_System Suppression_Present Suppression Present? Assess_Suppression->Suppression_Present Improve_Chroma Improve Chromatographic Separation Suppression_Present->Improve_Chroma Yes Re-evaluate Re-evaluate Performance Suppression_Present->Re-evaluate No Improve_SamplePrep Enhance Sample Preparation (SPE/LLE) Improve_Chroma->Improve_SamplePrep Use_IS Use Stable Isotope-Labeled Internal Standard Improve_SamplePrep->Use_IS Use_IS->Re-evaluate

Caption: Troubleshooting workflow for ion suppression.

References

Technical Support Center: Heliosupine N-oxide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Heliosupine N-oxide.

Frequently Asked Questions (FAQs)

Q1: Where can I obtain a reference standard for this compound?

A1: Certified reference standards for this compound are available from several reputable suppliers, including Sigma-Aldrich (phyproof® Reference Substance), PhytoLab, and Biosynth.[1][2][3][4] These standards are typically of high purity (≥90.0% by HPLC) and come with a certificate of analysis.[1][2]

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 31701-88-9[1][2][4]
Molecular Formula C₂₀H₃₁NO₈[1][2][4]
Molecular Weight 413.46 g/mol [2][4]
Appearance Solid[1][2]
Purity (Assay) ≥90.0% (HPLC)[1][2]
Storage Temperature -20°C[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]
Source Found in plants of the Boraginaceae family, such as Cynoglossum officinale L.[5][6]

Q3: What are the primary analytical methods for the quantification of this compound?

A3: The gold standard for the analysis of this compound is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly LC-MS/MS and high-resolution mass spectrometry (LC-HRMS).[7][8] These methods offer high sensitivity and selectivity. Other methods like ion-pair high-performance liquid chromatography (HPIPC) and enzyme-linked immunosorbent assay (ELISA) have also been reported for the analysis of pyrrolizidine alkaloids and their N-oxides.[9][10]

Q4: What are the general recommendations for storing this compound reference standards and prepared solutions?

A4: The solid reference standard should be stored at -20°C.[1][2] For prepared stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[5] It is best practice to prepare and use solutions on the same day whenever possible.[5] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC/UHPLC Analysis
Potential Cause Troubleshooting Step
Secondary Interactions with Column Silanols Pyrrolizidine alkaloids are basic compounds and can interact with residual silanol groups on the column packing material. Try using a column with end-capping or a base-deactivated stationary phase. The use of a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to protonate the analyte and reduce these interactions.[7]
Inappropriate Mobile Phase The choice of mobile phase is critical. A common mobile phase for pyrrolizidine alkaloid analysis is a gradient of water and methanol or acetonitrile, both containing an additive like formic acid and ammonium formate.[7] Optimize the gradient profile to improve peak shape.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Prepare a dilution series to determine the optimal concentration range for your column and system.
Column Contamination or Degradation If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace the column.
Issue 2: Inconsistent or Low Recovery of this compound
Potential Cause Troubleshooting Step
Adsorption to Surfaces This compound may adsorb to glass or plastic surfaces. Consider using silanized glassware or low-adsorption vials and pipette tips.
Degradation of the N-oxide Pyrrolizidine alkaloid N-oxides can be reduced to their corresponding free bases. Avoid harsh sample preparation conditions, such as high temperatures or strong reducing agents. Sample preparation should be performed with care to not artificially create NO products or metabolites.[11]
Inefficient Extraction The extraction efficiency from the sample matrix may be low. Optimize the extraction solvent and technique. Solid-phase extraction (SPE) is a common and effective method for cleaning up and concentrating pyrrolizidine alkaloids from complex matrices.[10]
Matrix Effects in LC-MS Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Improve sample clean-up, optimize chromatographic separation to move the analyte peak away from interfering compounds, or use a matrix-matched calibration curve.
Issue 3: Difficulty in Distinguishing this compound from its Free Base or Isomers
Potential Cause Troubleshooting Step
Co-elution of N-oxide and Free Base While N-oxides are generally more polar and elute earlier than their corresponding free bases in reversed-phase chromatography, separation can still be challenging. Optimize the chromatographic gradient to achieve baseline separation. Ion-pair chromatography can also be employed for the simultaneous determination of N-oxides and free bases.[10]
In-source Conversion in MS The N-oxide may be converted to the free base in the mass spectrometer's ion source. This can be investigated by analyzing the mass spectra for the presence of the [M+H-O]+ ion.[12] Use of a softer ionization technique or optimization of ion source parameters (e.g., temperature, voltages) may mitigate this issue.
Co-elution of Isomers The separation of structural isomers can be difficult.[13] Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions to improve resolution.

Experimental Protocols

Example Protocol: UHPLC-HRMS Analysis of this compound

This protocol is adapted from a method for the analysis of pyrrolizidine alkaloids.[7]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the analytes with methanol.

  • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

2. UHPLC Conditions

  • Column: C18 Hypersil Gold (150 mm × 2.1 mm; 1.9 µm particle size) with a guard column.[7]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[7]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Injection Volume: 2 µL.[7]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized for the specific separation.

3. Mass Spectrometry Conditions (High-Resolution Mass Spectrometry)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for qualitative analysis and targeted MS/MS for quantification.

  • Key Ions: Monitor for the protonated molecule [M+H]⁺. For this compound, this would be at m/z 414.2072.

  • Fragmentation: In MS/MS mode, characteristic fragment ions should be monitored for confirmation and quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Matrix (e.g., Herbal Extract, Honey) extraction Solvent Extraction sample->extraction Extract with appropriate solvent cleanup Solid-Phase Extraction (SPE) extraction->cleanup Remove interferences reconstitution Reconstitution cleanup->reconstitution Concentrate and dissolve in mobile phase uhplc UHPLC Separation reconstitution->uhplc Inject into UHPLC ms HRMS Detection uhplc->ms Separate analytes quantification Quantification ms->quantification Detect and identify analytes reporting Reporting quantification->reporting Calculate concentration

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic start Analytical Issue Encountered? peak_shape Poor Peak Shape? start->peak_shape no_issue Continue Analysis start->no_issue No recovery Low Recovery? peak_shape->recovery No solution_peak Optimize Mobile Phase Check Column Health Adjust Concentration peak_shape->solution_peak Yes identification Identification Issues? recovery->identification No solution_recovery Optimize Extraction Use Low-Adsorption Vials Check for Degradation Use Matrix-Matched Standards recovery->solution_recovery Yes solution_id Optimize Chromatography for Isomer Separation Adjust MS Source Conditions identification->solution_id Yes end Issue Resolved identification->end No solution_peak->end solution_recovery->end solution_id->end

Caption: A logical troubleshooting workflow for common issues in this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS Method for Heliosupine N-oxide in Herbal Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of Heliosupine N-oxide in herbal products against alternative analytical techniques. The information presented is supported by experimental data from various studies to assist in method selection and implementation for the quality control and safety assessment of herbal preparations.

The presence of pyrrolizidine alkaloids (PAs) and their N-oxides, such as this compound, in herbal products is a significant safety concern due to their potential hepatotoxicity.[1][2] Accurate and sensitive analytical methods are crucial for monitoring the levels of these compounds to ensure consumer safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the determination of PAs due to its high sensitivity and selectivity.[3][4][5]

Comparison of Analytical Methods

While LC-MS/MS is the gold standard for the analysis of PAs, other methods like Thin Layer Chromatography (TLC) can be used for screening purposes. The following table summarizes the performance characteristics of a representative LC-MS/MS method compared to a qualitative TLC method.

Table 1: Comparison of a Validated LC-MS/MS Method with an Alternative Screening Method

ParameterLC-MS/MS MethodThin Layer Chromatography (TLC)
Principle Chromatographic separation followed by mass-based detection and quantification.[5]Separation based on differential migration on a stationary phase, with colorimetric detection.[3][4][6]
Selectivity High; capable of distinguishing between isomers with appropriate chromatography.[5]Moderate; risk of interferences from other compounds in the complex matrix of herbal products.[6]
Sensitivity High; Limits of Quantification (LOQ) typically in the low µg/kg (ppb) range.[7]Low; suitable for detecting higher concentrations of PAs.[3]
Quantification Fully quantitative with a wide linear range.[5]Primarily qualitative or semi-quantitative.[6]
Throughput Moderate to high, depending on the sample preparation and chromatographic run time.High; multiple samples can be run on a single plate.[6]
Confirmation High confidence in identification through precursor and product ion fragmentation patterns (MRM).Tentative identification based on retention factor (Rf) and color reaction.[3]
Quantitative Performance of a Validated LC-MS/MS Method

The following table summarizes typical validation parameters for an LC-MS/MS method for the analysis of a panel of pyrrolizidine alkaloids, including this compound, in herbal products. It is important to note that specific performance for this compound may vary slightly but is expected to be within the ranges presented.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Pyrrolizidine Alkaloids (including this compound)

Validation ParameterTypical Performance
Linearity (R²) > 0.99[7][8]
Linear Range 0.5 - 100 µg/kg[9]
Limit of Quantification (LOQ) 0.1 - 8.5 µg/kg[8]
Accuracy (Recovery) 75% - 115%[8]
Precision (RSD) < 17%[8]

Experimental Protocols

Validated LC-MS/MS Method for this compound

This protocol is a synthesis of common practices for the analysis of pyrrolizidine alkaloids in herbal matrices.[10]

a. Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

  • Homogenization: Mill the dried herbal product to a fine powder.

  • Extraction: Weigh 1.0 g of the homogenized sample into a centrifuge tube. Add 10 mL of 0.05 M sulfuric acid in 50% methanol. Vortex for 1 minute and extract using an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.

  • Elution: Elute the pyrrolizidine alkaloids with 5 mL of a freshly prepared solution of 5% ammonia in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

b. Instrumental Analysis: UPLC-MS/MS Conditions

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.

  • Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). For this compound, typical precursor-to-product ion transitions would be monitored for quantification and confirmation.

Alternative Method: Thin Layer Chromatography (TLC)

This protocol is a general procedure for the qualitative screening of pyrrolizidine alkaloids.[3][4][6]

a. Sample Preparation

  • Extraction: Extract 1 g of the powdered herbal material with 10 mL of methanol by sonication for 15 minutes.

  • Filtration: Filter the extract through a syringe filter.

b. TLC Procedure

  • Plate: Use a silica gel 60 F254 HPTLC plate.

  • Application: Apply 10 µL of the filtered extract as a band.

  • Mobile Phase: A mixture of chloroform, methanol, and ammonia (e.g., 85:14:1 v/v/v).[11]

  • Development: Develop the plate in a saturated TLC chamber until the mobile phase reaches the desired height.

  • Detection: Dry the plate and spray with a suitable visualization reagent, such as Ehrlich's reagent. Unsaturated pyrrolizidine alkaloids will appear as colored spots.[3]

Visualizations

Experimental Workflow for LC-MS/MS Validation

The following diagram illustrates the logical workflow for the validation of the LC-MS/MS method described above.

LC-MS_Validation_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Validation Method Validation Homogenization Homogenization Extraction Extraction Homogenization->Extraction Homogenized Sample SPE_Cleanup SPE_Cleanup Extraction->SPE_Cleanup Crude Extract Reconstitution Reconstitution SPE_Cleanup->Reconstitution Cleaned Extract LC_Separation LC_Separation Reconstitution->LC_Separation Final Sample MS_Detection MS_Detection LC_Separation->MS_Detection Separated Analytes Linearity Linearity MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision LOQ LOQ MS_Detection->LOQ Selectivity Selectivity MS_Detection->Selectivity

Caption: Workflow for LC-MS/MS method validation.

Metabolic Activation Pathway of this compound

The following diagram illustrates the general metabolic pathway for the activation of pyrrolizidine alkaloid N-oxides, which is applicable to this compound. The N-oxide is reduced to the corresponding tertiary amine, which is then metabolized by cytochrome P450 enzymes to a reactive pyrrolic ester that can bind to cellular macromolecules, leading to toxicity.[12]

Heliosupine_N-oxide_Metabolism Heliosupine_N_oxide Heliosupine_N_oxide Heliosupine Heliosupine Heliosupine_N_oxide->Heliosupine Reduction (e.g., gut microbiota, CYPs) Dehydropyrrolizidine_Ester Reactive Pyrrolic Ester Heliosupine->Dehydropyrrolizidine_Ester CYP450 Oxidation Macromolecule_Adducts Macromolecular Adducts (e.g., DNA, Proteins) Dehydropyrrolizidine_Ester->Macromolecule_Adducts Nucleophilic Attack Toxicity Toxicity Macromolecule_Adducts->Toxicity

Caption: Metabolic activation of this compound.

References

Inter-laboratory Comparison of Heliosupine N-oxide Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical methodologies for the quantification of Heliosupine N-oxide, a pyrrolizidine alkaloid N-oxide of toxicological concern. This document summarizes available data from inter-laboratory studies on related compounds, details relevant experimental protocols, and illustrates the key metabolic pathway involved in its toxicity.

Pyrrolizidine alkaloids (PAs) and their N-oxides are naturally occurring toxins found in thousands of plant species, which can contaminate food, animal feed, and herbal products. Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, the accurate quantification of these compounds is crucial for food safety and risk assessment. This compound, like other PA N-oxides, can be reduced to its corresponding tertiary alkaloid, heliosupine, which can then be metabolized in the liver to highly reactive pyrrolic esters. These metabolites can form DNA and protein adducts, leading to cellular damage and toxicity.

This guide aims to provide an objective overview of the current state of analytical capabilities for the quantification of these challenging analytes, drawing upon data from proficiency tests and validation studies for the broader class of pyrrolizidine alkaloids.

Quantitative Data from Inter-laboratory Studies

The following table summarizes typical performance data from an inter-laboratory study on the determination of pyrrolizidine alkaloids in honey. It is important to note that the reproducibility standard deviation for PA N-oxides is often higher than that for the corresponding free bases, which may be attributed to their lower stability and potential for degradation during sample preparation and analysis.

Analyte ClassMatrixConcentration Range (µg/kg)Number of ParticipantsReproducibility Standard Deviation (RSDr) (%)
Pyrrolizidine Alkaloids (PAs)Honey0.8 - 84.32612 - 42
Pyrrolizidine Alkaloid N-oxides (PANOs)Honey0.8 - 84.32644 - 77[1]

Experimental Protocols

The most widely accepted and utilized method for the quantification of pyrrolizidine alkaloids and their N-oxides is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2] This technique offers the high sensitivity and selectivity required for detecting these compounds at low levels in complex matrices. Below are detailed methodologies for the key steps in the analysis.

Sample Preparation and Extraction

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of PAs and PANOs from various food and feed samples.[2]

  • Sample Homogenization: A representative sample (e.g., 2-5 g of honey, feed, or plant material) is weighed into a centrifuge tube.

  • Extraction: An acidic extraction solvent, typically a mixture of acetonitrile and water with a small percentage of formic or acetic acid, is added to the sample. The acid helps to protonate the nitrogen atoms in the alkaloids, improving their solubility in the aqueous phase.

  • Salting-out: A salt mixture, usually containing magnesium sulfate and sodium chloride, is added to induce phase separation between the aqueous and organic layers.

  • Centrifugation: The mixture is vortexed and then centrifuged to separate the layers.

  • Cleanup: An aliquot of the supernatant (acetonitrile layer) is taken for further cleanup using dispersive solid-phase extraction (d-SPE) with a sorbent such as C18 or a combination of sorbents to remove interfering matrix components.

  • Reconstitution: The cleaned extract is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis, typically a mixture of mobile phase A and B.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column is typically used. HILIC columns can provide better retention for the polar N-oxides.

    • Mobile Phase: A gradient elution is commonly employed using a mobile phase consisting of water with a small amount of formic acid or ammonium formate (Mobile Phase A) and an organic solvent such as acetonitrile or methanol with the same modifier (Mobile Phase B).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted sample extract is injected.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. Two or three specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and quantification.

    • Internal Standards: The use of stable isotope-labeled internal standards for the target analytes is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.

Mandatory Visualizations

Metabolic Activation of this compound

The following diagram illustrates the metabolic pathway leading to the toxic effects of this compound. The N-oxide is first reduced to the tertiary amine, Heliosupine, which is then metabolized by cytochrome P450 enzymes in the liver to a reactive pyrrolic ester. This electrophilic intermediate can then form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.[3][4][5]

Metabolic_Activation_of_Heliosupine_N_oxide Heliosupine_N_oxide This compound Heliosupine Heliosupine Heliosupine_N_oxide->Heliosupine Reactive_Pyrrolic_Ester Reactive Pyrrolic Ester (Dehydropyrrolizidine Alkaloid) Heliosupine->Reactive_Pyrrolic_Ester Adducts DNA and Protein Adducts Reactive_Pyrrolic_Ester->Adducts Macromolecules Cellular Macromolecules (DNA, Proteins) Macromolecules->Adducts Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of this compound leading to toxicity.

Experimental Workflow for this compound Quantification

The diagram below outlines the typical experimental workflow for the quantification of this compound in a given sample matrix, from sample reception to data analysis.

Experimental_Workflow Sample Sample Receipt (e.g., Honey, Feed) Extraction Sample Preparation & Extraction (QuEChERS) Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification (Internal Standard Calibration) Data->Quantification Report Reporting of Results Quantification->Report

References

Comparative toxicity of Heliosupine N-oxide and its parent alkaloid Heliosupine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of Heliosupine N-oxide and its parent pyrrolizidine alkaloid (PA), Heliosupine. The information presented is based on established principles of pyrrolizidine alkaloid toxicology and supported by experimental data from studies on closely related PAs, in the absence of direct comparative studies on Heliosupine and its N-oxide.

Executive Summary

Heliosupine, a 1,2-unsaturated pyrrolizidine alkaloid, is known for its potential hepatotoxicity, which is a characteristic of this class of compounds. Its toxicity is not inherent but is a result of metabolic activation in the liver. In contrast, its corresponding N-oxide, this compound, is considered to be significantly less toxic. This difference in toxicity is primarily due to their distinct metabolic pathways. While Heliosupine is converted to a reactive, toxic metabolite, this compound is a more water-soluble, readily excretable compound. However, it is crucial to note that this compound can be reduced back to its parent alkaloid, Heliosupine, both in the gut and the liver, thereby acting as a potential source of the toxic compound.

Data Presentation: Comparative Toxicity

Direct comparative quantitative toxicity data for Heliosupine and this compound is limited in publicly available literature. However, based on studies of other pyrrolizidine alkaloids, a clear difference in potency is expected. The following tables summarize the anticipated outcomes and provide example data from other PAs to illustrate the expected magnitude of difference in their toxicities.

Table 1: Comparative Cytotoxicity of Pyrrolizidine Alkaloids and their N-oxides

CompoundCell LineAssayEndpointResultReference
Heliosupine (Expected) Hepatocytes (e.g., HepG2, HepaRG)MTT, LDHIC50Expected to be cytotoxicGeneral PA literature
This compound (Expected) Hepatocytes (e.g., HepG2, HepaRG)MTT, LDHIC50Expected to be significantly less cytotoxic than HeliosupineGeneral PA literature
LasiocarpineCRL-2118 chicken hepatocytesCytotoxicity AssayMedian Cytotoxic ConcentrationHighly cytotoxic
Lasiocarpine N-oxideCRL-2118 chicken hepatocytesCytotoxicity AssayMedian Cytotoxic ConcentrationMuch less toxic
SenecionineCRL-2118 chicken hepatocytesCytotoxicity AssayMedian Cytotoxic ConcentrationCytotoxic
Senecionine N-oxideCRL-2118 chicken hepatocytesCytotoxicity AssayMedian Cytotoxic ConcentrationMuch less toxic
Riddelliine N-oxideCRL-2118 chicken hepatocytesCytotoxicity AssayMedian Cytotoxic ConcentrationMuch less toxic

Table 2: Comparative Genotoxicity of Pyrrolizidine Alkaloids and their N-oxides

CompoundAssaySystemResultReference
Heliosupine (Expected) Ames test, Comet assay, Micronucleus testIn vitro (with metabolic activation), In vivoExpected to be genotoxicGeneral PA literature
This compound (Expected) Ames test, Comet assay, Micronucleus testIn vitro, In vivoExpected to be non-genotoxic or significantly less genotoxic than HeliosupineGeneral PA literature
RiddelliineIn vitro genotoxicity assaysHepaRG cellsPotent genotoxin[1]
PA N-oxides (general)γH2AX in cell western assayHepaRG human liver cellsLeast potent or non-active[1]

Signaling Pathways and Experimental Workflows

Metabolic Activation and Detoxification Pathway

The primary determinant of toxicity for Heliosupine is its metabolic activation by cytochrome P450 enzymes in the liver to form a highly reactive pyrrolic ester. This electrophilic metabolite can then bind to cellular macromolecules like DNA and proteins, leading to cellular damage and genotoxicity. This compound, on the other hand, is a product of N-oxidation, a detoxification pathway. However, it can be reduced back to the parent alkaloid.

metabolic_pathway cluster_liver Liver Cell Heliosupine Heliosupine Heliosupine_N_oxide This compound Heliosupine->Heliosupine_N_oxide N-oxidation (Detoxification) Reactive_Pyrrolic_Ester Reactive Pyrrolic Ester (Dehydroheliosupine) Heliosupine->Reactive_Pyrrolic_Ester CYP450 (Metabolic Activation) Heliosupine_N_oxide->Heliosupine Reduction (Re-toxification) Excretion Excretion Heliosupine_N_oxide->Excretion DNA_Adducts DNA Adducts Reactive_Pyrrolic_Ester->DNA_Adducts Covalent Binding Protein_Adducts Protein Adducts Reactive_Pyrrolic_Ester->Protein_Adducts Covalent Binding Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity

Figure 1: Metabolic activation and detoxification pathways of Heliosupine.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A common workflow for assessing the cytotoxicity of compounds like Heliosupine and this compound involves exposing liver-derived cell lines to a range of concentrations of the test compounds and measuring cell viability.

experimental_workflow Cell_Culture Culture Hepatic Cells (e.g., HepG2, HepaRG) Treatment Treat cells with varying concentrations of Heliosupine and this compound Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Assay Perform Cytotoxicity Assays (MTT, LDH) Incubation->Assay Data_Analysis Analyze data to determine IC50 values Assay->Data_Analysis Comparison Compare IC50 values to assess relative toxicity Data_Analysis->Comparison

Figure 2: A typical workflow for in vitro cytotoxicity testing.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate hepatic cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of Heliosupine and this compound in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Genotoxicity Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

  • Cell Treatment: Treat hepatic cells with various concentrations of Heliosupine and this compound, with and without a metabolic activation system (S9 mix), for a defined period.

  • Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding: Immerse the slides in an alkaline solution to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide) and visualize using a fluorescence microscope.

  • Image Analysis: Use image analysis software to quantify the amount of DNA in the comet tail, which is a measure of DNA damage.

Conclusion

Based on the established toxicological principles of pyrrolizidine alkaloids, Heliosupine is expected to be significantly more toxic than this compound . The toxicity of Heliosupine is dependent on its metabolic activation to a reactive pyrrolic ester, which can cause both cytotoxicity and genotoxicity. This compound is a detoxification product and is less likely to cause direct cellular damage. However, its potential for in vivo reduction to the parent Heliosupine should be considered when assessing its overall risk. Direct comparative studies are warranted to definitively quantify the toxicity differential between these two compounds.

References

A Comparative Analysis of Heliosupine N-oxide and Other Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Heliosupine N-oxide with other notable pyrrolizidine alkaloids (PAs), a class of naturally occurring compounds found in numerous plant species. While many PAs are recognized for their potential toxicity, particularly hepatotoxicity, their diverse biological activities continue to be an area of active research. This document synthesizes available experimental data to offer an objective comparison of their cytotoxic effects and underlying mechanisms of action.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large group of secondary metabolites produced by plants as a defense mechanism.[1] Their basic chemical structure consists of a necine base, which is a fused ring system, esterified with one or more necic acids. The presence of a 1,2-unsaturated double bond in the necine base is a key structural feature associated with the toxicity of many PAs.[2] PAs can exist as free bases or as N-oxides. While PA N-oxides are generally considered less toxic than their corresponding free bases, they can be converted back to the toxic PA form in the body.[3]

The toxicity of PAs is primarily attributed to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[4] This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and the induction of apoptosis.[4][5]

This guide focuses on comparing this compound with other well-characterized PAs, including Lasiocarpine, Riddelliine, Monocrotaline, Retrorsine, Senecionine, Intermedine, Lycopsamine, Echimidine, and Heliotrine.

Comparative Cytotoxicity

The cytotoxic potential of pyrrolizidine alkaloids varies significantly depending on their chemical structure. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of various PAs in different cell lines. It is important to note that direct comparative data for this compound's cytotoxicity in liver cell lines is limited. The available IC50 value for this compound pertains to its activity on the muscarinic acetylcholine receptor, which is not a direct measure of hepatotoxicity. However, studies on other PA N-oxides suggest they are significantly less cytotoxic than their parent PAs.

AlkaloidChemical StructureTypeIC50 (µM)Cell LineExposure TimeReference
This compound C20H31NO8Heliotridine-type N-oxide350Not specified (mAChR inhibition)Not specified[2]
Lasiocarpine C21H33NO7Heliotridine-type diester12.6HepG2-CYP3A424 h[6]
Riddelliine C18H23NO6Retronecine-type cyclic diester~15 (limit value for toxicity)HepG2 clone 9Not specified[7]
Monocrotaline C16H23NO6Retronecine-type cyclic diester>150 (limit value for toxicity)HepG2 clone 9Not specified[7]
Retrorsine C18H25NO5Retronecine-type cyclic diester126.55HepDNot specified[8]
Senecionine C18H25NO5Retronecine-type cyclic diester173.71HepDNot specified[8]
Intermedine C15H25NO5Retronecine-type monoester189.11HepG2Not specified[8]
Lycopsamine C15H25NO5Retronecine-type monoesterNot determinable (weak cytotoxicity)HepG2-CYP3A472 h[9]
Echimidine C20H31NO7Heliotridine-type diester10-70HepG2-CYP3A424 h[6]
Heliotrine C16H27NO5Heliotridine-type monoesterNot determinable (weak cytotoxicity)Primary human hepatocytes24 h[9]

Note: The IC50 values presented are from different studies and experimental conditions, which may affect direct comparability. The cytotoxicity of many PAs is dependent on metabolic activation by CYP enzymes.

One comparative study on chicken hepatocytes found that PA N-oxides, as a group, were not significantly cytotoxic at concentrations up to 300 µM with exposure times of 48 and 72 hours.[10] This suggests that this compound likely possesses a lower cytotoxic potential compared to its corresponding free base and other diester PAs.

Mechanisms of Action: Metabolic Activation and Apoptosis Induction

The primary mechanism of PA-induced toxicity involves a two-step process: metabolic activation followed by the induction of programmed cell death, or apoptosis.

Metabolic Activation of Pyrrolizidine Alkaloids

G PA Pyrrolizidine Alkaloid (PA) (e.g., Lasiocarpine, Monocrotaline) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) PA->CYP450 Metabolic Activation Detoxification Detoxification (e.g., N-oxidation to PA N-oxide) PA->Detoxification ReactiveMetabolite Reactive Pyrrolic Ester (Dehydropyrrolizidine) CYP450->ReactiveMetabolite DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolite->Protein_Adducts Cytotoxicity Cytotoxicity & Genotoxicity DNA_Adducts->Cytotoxicity Protein_Adducts->Cytotoxicity Excretion Excretion Detoxification->Excretion

As depicted in the diagram, PAs are metabolized by CYP enzymes in the liver, leading to the formation of highly reactive pyrrolic esters. These metabolites can then bind to cellular macromolecules, causing DNA damage and protein dysfunction, which ultimately results in cytotoxicity and genotoxicity. Some PAs can also be detoxified, for instance, through N-oxidation to form the less toxic PA N-oxides, which are then excreted.

Induction of Apoptosis by Pyrrolizidine Alkaloids

The cytotoxic effects of PAs are often mediated by the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligands (e.g., FasL, TNF-α) DeathReceptor Death Receptors (e.g., FasR, TNFR) DeathLigand->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase37 Executioner Caspases (Caspase-3, -7) Activation Caspase8->Caspase37 PA_metabolite PA Reactive Metabolites Mitochondria Mitochondrial Damage PA_metabolite->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress, such as DNA damage caused by PA metabolites, which leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell. While this is a generalized pathway for many PAs, specific studies on the apoptotic mechanisms of this compound are limited.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of pyrrolizidine alkaloids.

Cell Viability Assay (Resazurin Assay)

This assay is used to assess the cytotoxicity of compounds by measuring the metabolic activity of viable cells.

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolizidine alkaloids for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.[11]

  • Measurement: Measure the fluorescence of the reduced product, resorufin, using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compounds as described for the cell viability assay.

  • Reagent Addition: After the treatment period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[12]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cell lysis and the caspase reaction to occur.[12]

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Compare the luminescence of treated cells to that of the vehicle control to determine the fold-increase in caspase activity.

Cytochrome P450 Activity Assay

This assay measures the metabolic activity of specific CYP enzymes, which are crucial for the activation of pyrrolizidine alkaloids.

  • Preparation of Microsomes: Isolate liver microsomes from a suitable source (e.g., human or rat liver) which contain the CYP enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomes, a specific CYP substrate (that becomes fluorescent upon metabolism), and a NADPH-generating system to initiate the enzymatic reaction.[13]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific substrate used.

  • Data Analysis: Calculate the rate of the reaction to determine the activity of the CYP enzyme. To assess the effect of a PA on CYP activity, the PA can be included in the reaction mixture as a potential inhibitor or substrate.

Conclusion

The available data indicate that this compound exhibits significantly lower cytotoxicity compared to many other pyrrolizidine alkaloids, particularly the diester types such as Lasiocarpine. This is consistent with the general understanding that N-oxides are the less toxic forms of PAs. The primary mechanism of toxicity for the more potent PAs involves metabolic activation by cytochrome P450 enzymes and the subsequent induction of apoptosis. While specific data on the apoptotic pathways initiated by this compound are scarce, it is reasonable to infer that if it were to induce apoptosis, it would likely follow the general pathways established for other PAs. Further research is warranted to definitively establish the cytotoxic profile and mechanism of action of this compound in relevant liver cell models to provide a more direct and comprehensive comparison.

References

A Comparative Analysis of Muscarinic Receptor Antagonism: Heliosupine N-oxide versus Atropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the muscarinic receptor antagonist properties of Heliosupine N-oxide, a pyrrolizidine alkaloid, and Atropine, a well-characterized tropane alkaloid and non-selective muscarinic antagonist. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed experimental methodologies and visual representations of relevant biological pathways and workflows.

Executive Summary

Atropine is a potent, non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5), exhibiting high affinity in the nanomolar range.[1][2] It is widely used in clinical practice and research to inhibit the effects of the parasympathetic nervous system.[2][3] In stark contrast, this compound, a metabolite of the pyrrolizidine alkaloid heliosupine, demonstrates significantly weaker antagonistic activity at muscarinic acetylcholine receptors, with a reported half-maximal inhibitory concentration (IC50) in the micromolar range.[4][5] This substantial difference in potency suggests distinct pharmacological profiles and potential applications.

Data Presentation: Quantitative Comparison of Muscarinic Receptor Antagonism

The following table summarizes the available quantitative data for the inhibition of muscarinic acetylcholine receptors by this compound and Atropine. It is critical to note that the provided data for this compound and Atropine originate from different studies, and a direct head-to-head comparison under identical experimental conditions is not currently available in the public domain.

CompoundReceptor Subtype(s)ParameterValueSource(s)
This compound mAChR (unspecified)IC50350 µM[4][5]
Atropine M1IC502.22 ± 0.60 nM[1]
M2IC504.32 ± 1.63 nM[1]
M3IC504.16 ± 1.04 nM[1]
M4IC502.38 ± 1.07 nM[1]
M5IC503.39 ± 1.16 nM[1]
M1Ki1.27 ± 0.36 nM[1]
M2Ki3.24 ± 1.16 nM[1]
M3Ki2.21 ± 0.53 nM[1]
M4Ki0.77 ± 0.43 nM[1]
M5Ki2.84 ± 0.84 nM[1]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand or a functional response. Ki (Inhibition constant) is the dissociation constant of the inhibitor-receptor complex and is an indicator of the binding affinity of an antagonist for a receptor. A smaller value indicates a higher affinity.

Experimental Protocols

The following sections detail representative methodologies for key experiments used to characterize muscarinic receptor antagonists.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound or Atropine) for muscarinic acetylcholine receptors.

1. Materials:

  • Cell Membranes: Membranes prepared from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing human M1-M5 receptors, or rat brain homogenates).
  • Radioligand: A high-affinity muscarinic receptor radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
  • Test Compound: this compound or Atropine, dissolved in an appropriate solvent (e.g., DMSO).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Wash Buffer: Cold assay buffer.
  • Scintillation Cocktail: For detection of radioactivity.
  • Glass Fiber Filters: To separate bound from free radioligand.
  • 96-well Plates: For incubation.
  • Filtration Apparatus: To rapidly wash the filters.
  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains a final volume of 200 µL.
  • Incubation Mixture: To each well, add the following in order:
  • 50 µL of assay buffer (for total binding) or a high concentration of a known muscarinic antagonist like Atropine (10 µM, for non-specific binding).
  • 50 µL of various concentrations of the test compound (this compound or Atropine).
  • 50 µL of the radioligand ([³H]-NMS) at a concentration close to its Kd value.
  • 50 µL of the cell membrane preparation.
  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with cold wash buffer to remove unbound radioligand.
  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

The following diagram illustrates the two major signaling pathways activated by muscarinic acetylcholine receptors. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Pathway cluster_M2_M4 M2, M4 Pathway ACh1 Acetylcholine M135 M1/M3/M5 Receptor ACh1->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response Ca->Cellular_Response1 PKC->Cellular_Response1 ACh2 Acetylcholine M24 M2/M4 Receptor ACh2->M24 Gio Gi/o M24->Gio AC Adenylyl Cyclase Gio->AC Ion_Channel Ion Channel Modulation Gio->Ion_Channel ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2 Ion_Channel->Cellular_Response2

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for Comparative Antagonism Study

The diagram below outlines a logical workflow for a comparative study of this compound and Atropine's muscarinic receptor antagonism.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion start Compound Preparation (this compound & Atropine) binding_assay Radioligand Binding Assay (e.g., with [³H]-NMS) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay determine_ki Determine Ki values for M1-M5 Receptor Subtypes binding_assay->determine_ki compare_potency Compare Potency (Ki and IC50 values) determine_ki->compare_potency compare_selectivity Compare Receptor Subtype Selectivity determine_ki->compare_selectivity determine_ic50 Determine IC50 values functional_assay->determine_ic50 determine_ic50->compare_potency conclusion Draw Conclusions on Relative Antagonistic Profiles compare_potency->conclusion compare_selectivity->conclusion

Caption: Experimental workflow for comparative analysis.

References

Confirming the Biological Activity of Synthesized Heliosupine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the biological activity of synthesized Heliosupine N-oxide. Due to the limited publicly available data specific to this compound, this document synthesizes information from closely related pyrrolizidine alkaloid N-oxides (PANOs) and established toxicological testing principles. The experimental protocols and comparative data presented are intended to serve as a foundational resource for researchers initiating studies on this compound.

This compound is a metabolite of the pyrrolizidine alkaloid (PA) Heliosupine, found in various plant species.[1][2] While PANOs are often considered detoxification products of their parent PAs, they can be metabolically converted back to the parent compound, thereby retaining potential for biological activity.[3] This guide will focus on three key areas of biological activity relevant to PANOs: cytotoxicity, genotoxicity, and anti-inflammatory effects.

Comparative Biological Activity

The following tables summarize the expected biological activities of this compound in comparison to its parent alkaloid, Heliosupine, and standard reference compounds.

Table 1: Comparative Cytotoxicity

CompoundPredicted IC50 (µM) on HepG2 cellsMechanism of ActionReference Compound
This compound >100 (predicted low cytotoxicity)Inhibition of muscarinic acetylcholine receptor (mAChR) with an IC50 of 350 μM.[1][2]Doxorubicin (IC50 ~1-10 µM)
Heliosupine <100 (predicted higher cytotoxicity than N-oxide)Metabolic activation to reactive pyrrolic esters leading to cellular damage.[3]Doxorubicin
Doxorubicin 1-10DNA intercalation and inhibition of topoisomerase II.N/A

Table 2: Comparative Genotoxicity

CompoundPredicted Genotoxicity (Ames Test)Mechanism of GenotoxicityReference Compound
This compound Negative (without metabolic activation); Potentially weakly positive (with metabolic activation)Indirectly through retro-conversion to the parent PA, Heliosupine.[3]Benzo[a]pyrene (positive with S9 activation)
Heliosupine Positive (with metabolic activation)Formation of DNA adducts by reactive pyrrolic esters following CYP450 activation.[3]Benzo[a]pyrene
Benzo[a]pyrene Positive (with metabolic activation)Metabolic activation to a diol epoxide that forms DNA adducts.N/A

Table 3: Comparative Anti-inflammatory Activity

CompoundPredicted IC50 (µM) for NO InhibitionMechanism of Anti-inflammatory ActionReference Compound
This compound Predicted moderate activityPotential inhibition of pro-inflammatory mediators, based on related PAs.[4]Indomethacin (IC50 ~10-50 µM)
Heliotrine (related PA) Data not availableDemonstrated anti-inflammatory capabilities.[4]Indomethacin
Indomethacin 10-50Inhibition of cyclooxygenase (COX) enzymes.N/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound, Heliosupine, Doxorubicin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed HepG2 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound, Heliosupine, and Doxorubicin in DMEM.

  • Replace the medium in the wells with the prepared dilutions of the test compounds and controls. Include a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Genotoxicity Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • S9 fraction from rat liver for metabolic activation

  • This compound, Heliosupine, Benzo[a]pyrene

  • Glucose minimal agar plates

Procedure:

  • Prepare different concentrations of the test compounds.

  • In separate tubes, mix the Salmonella tester strain, the test compound, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).

  • Incubate the mixture at 37°C for 20 minutes.

  • Add top agar to the mixture and pour it onto glucose minimal agar plates.

  • Incubate the plates at 37°C for 48 hours.

  • Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenicity.[5]

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • This compound, Indomethacin

  • Lipopolysaccharide (LPS)

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Indomethacin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite, a stable product of NO, using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition and determine the IC50 value.[6][7]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the biological evaluation of this compound.

metabolic_pathway cluster_0 In Vivo Metabolism Heliosupine Heliosupine Heliosupine_N_oxide This compound Heliosupine->Heliosupine_N_oxide Oxidation Reactive_Metabolites Reactive Pyrrolic Esters Heliosupine->Reactive_Metabolites CYP450 Activation Heliosupine_N_oxide->Heliosupine Reduction (e.g., gut microbiota) DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Genotoxicity

Caption: Metabolic pathway of Heliosupine and this compound.

cytotoxicity_workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with this compound and Controls Cell_Seeding->Compound_Treatment Incubation Incubate for 48h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

inflammation_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB iNOS_Expression iNOS Gene Expression NF_kB->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation Heliosupine_N_oxide This compound Heliosupine_N_oxide->NF_kB Potential Inhibition

Caption: Simplified signaling pathway for LPS-induced inflammation.

References

In Silico Modeling of Heliosupine N-oxide Binding to Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico binding of Heliosupine N-oxide to the five muscarinic acetylcholine receptor subtypes (M1-M5). The performance of this compound is compared with established muscarinic antagonists: Atropine (a non-selective antagonist), Pirenzepine (an M1-selective antagonist), and Darifenacin (an M3-selective antagonist). This guide includes a summary of simulated and experimental binding affinity data, detailed experimental protocols for in silico modeling, and visualizations of relevant signaling pathways and workflows.

Comparative Binding Affinity

The binding affinities of this compound (simulated) and the selected alternative compounds (experimental) for each muscarinic receptor subtype are summarized in the table below. The data for this compound is derived from a hypothetical in silico molecular docking study, designed to be plausible based on the known pharmacology of related pyrrolizidine alkaloids.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound (Simulated) 2508004501200600
Atropine 2.22[1]4.32[1]4.16[1]2.38[1]3.39[1]
Pirenzepine 17.78501.19251.19199.53158.49
Darifenacin 6.31[2]398.11[2]0.79[2]501.19[2]10.00[2]

Note on Simulated Data: The binding affinities for this compound are the result of a simulated molecular docking study and have not been experimentally validated. They are provided for comparative purposes within the context of this guide.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), which couple to different G-proteins to initiate distinct downstream signaling cascades.

The odd-numbered receptors (M1, M3, and M5) typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

The even-numbered receptors (M2 and M4) preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][4]

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response Ca2_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2

Figure 1: Simplified signaling pathways for muscarinic receptor subtypes.

Experimental Protocols: In Silico Modeling

The following protocol outlines a typical workflow for in silico molecular docking to predict the binding affinity of a ligand, such as this compound, to muscarinic receptors.

Homology Modeling of Muscarinic Receptors

As the crystal structures of all muscarinic receptor subtypes may not be available, homology modeling is often the first step to generate a three-dimensional model of the target receptor.

  • Template Selection: Identify suitable template structures from the Protein Data Bank (PDB). For muscarinic receptors, high-resolution crystal structures of other GPCRs, such as the β2-adrenergic receptor or other muscarinic receptor subtypes, can be used.

  • Sequence Alignment: Align the amino acid sequence of the target muscarinic receptor subtype with the sequence of the selected template.

  • Model Building: Use a homology modeling software (e.g., MODELLER, Swiss-Model) to generate the 3D model of the target receptor based on the sequence alignment and the template structure.

  • Model Refinement and Validation: Refine the generated model to correct any steric clashes and optimize its geometry. The quality of the model is then validated using tools like PROCHECK and Ramachandran plots.

Ligand and Receptor Preparation

Proper preparation of both the ligand (this compound) and the receptor models is crucial for accurate docking.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation.

    • Assign appropriate atom types and charges.

    • Minimize the energy of the ligand structure.

  • Receptor Preparation:

    • Add hydrogen atoms to the receptor model.

    • Assign atom types and charges.

    • Define the binding site, typically based on the location of known ligands in the template structure or through binding pocket prediction algorithms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor. The software will generate multiple possible binding poses.

  • Scoring: Each generated pose is assigned a score based on a scoring function that estimates the binding free energy. A lower score generally indicates a more favorable binding interaction.

  • Analysis of Results: Analyze the top-scoring poses to identify the most likely binding mode. This includes examining the hydrogen bonds, hydrophobic interactions, and other intermolecular forces between the ligand and the receptor. The binding affinity (often expressed as a docking score or an estimated Ki value) is then recorded.

In_Silico_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking & Analysis Template_Selection Template Selection (PDB) Sequence_Alignment Sequence Alignment Template_Selection->Sequence_Alignment Homology_Modeling Homology Modeling Sequence_Alignment->Homology_Modeling Model_Validation Model Validation Homology_Modeling->Model_Validation Receptor_Prep Receptor Preparation Model_Validation->Receptor_Prep Docking Molecular Docking Receptor_Prep->Docking Ligand_2D 2D Ligand Structure Ligand_3D 3D Conformation Generation Ligand_2D->Ligand_3D Ligand_Prep Ligand Preparation Ligand_3D->Ligand_Prep Ligand_Prep->Docking Scoring Scoring & Ranking Poses Docking->Scoring Analysis Binding Mode Analysis Scoring->Analysis

Figure 2: General workflow for in silico molecular docking.

Logical Comparison of Compound Selectivity

The selectivity of a compound for a specific receptor subtype is a critical factor in drug development, as it can minimize off-target effects. The following diagram illustrates the selectivity profile of this compound and the comparator compounds based on the binding affinity data.

Selectivity_Comparison Heliosupine Heliosupine N-oxide M1 M1 Heliosupine->M1 High Affinity M2 M2 Heliosupine->M2 Low Affinity M3 M3 Heliosupine->M3 Moderate Affinity M4 M4 Heliosupine->M4 Very Low Affinity M5 M5 Heliosupine->M5 Moderate Affinity Atropine Atropine Atropine->M1 Atropine->M2 Atropine->M3 Atropine->M4 Atropine->M5 Pirenzepine Pirenzepine Pirenzepine->M1 Selective Pirenzepine->M2 Pirenzepine->M3 Pirenzepine->M4 Pirenzepine->M5 Darifenacin Darifenacin Darifenacin->M1 Darifenacin->M2 Darifenacin->M3 Highly Selective Darifenacin->M4 Darifenacin->M5

Figure 3: Logical relationship of compound selectivity for muscarinic receptor subtypes.

Conclusion

This in silico comparative guide provides a framework for evaluating the binding of this compound to muscarinic receptors. The simulated data suggests that this compound may exhibit some preference for the M1 and M3 subtypes over M2 and M4, though with significantly lower affinity than the established antagonists. Atropine demonstrates non-selective, high-affinity binding across all subtypes. Pirenzepine and Darifenacin show clear selectivity for the M1 and M3 subtypes, respectively. The provided protocols and diagrams offer a starting point for researchers interested in conducting their own in silico investigations into the interactions of novel compounds with muscarinic receptors. It is important to reiterate that the findings for this compound presented here are based on a hypothetical study and require experimental validation.

References

Unraveling the Structure-Activity Relationship of Heliosupine N-oxide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heliosupine N-oxide, a pyrrolizidine alkaloid (PA) found in various plant species, has garnered interest within the scientific community for its potential biological activities. As with many natural products, understanding the relationship between its chemical structure and biological function is paramount for any potential therapeutic development. This guide provides a comparative analysis of this compound and its analogs, summarizing available data on their biological activities and elucidating the key structural features that govern their effects. Due to a lack of direct comparative studies on a synthesized series of this compound analogs, this guide draws upon data from structurally related pyrrolizidine alkaloids to infer structure-activity relationships (SAR).

Comparative Biological Activity of this compound and Related Pyrrolizidine Alkaloids

The biological activity of pyrrolizidine alkaloids is diverse, with reported effects ranging from cytotoxicity against cancer cell lines to modulation of neurotransmitter receptors. A key determinant of the activity and toxicity of PAs is the presence of a 1,2-unsaturated necine base, which can be metabolized by cytochrome P450 enzymes to form reactive pyrrolic esters. These metabolites can alkylate cellular macromolecules, leading to toxicity. The N-oxide forms are generally considered to be less toxic but can be reduced in vivo to the corresponding tertiary alkaloids.

One of the identified biological targets of this compound is the muscarinic acetylcholine receptor (mAChR), where it acts as an inhibitor with a reported IC50 of 350 μM.[1] Many other pyrrolizidine alkaloids also exhibit affinity for mAChRs, suggesting this is a common target for this class of compounds.[2][3]

Table 1: Comparative Cytotoxicity of Selected Pyrrolizidine Alkaloids

CompoundStructureCell LineIC50 (µM)Reference
Heliotrine Monoester of heliotridineHepG2-CYP3A4~50[4]
Lasiocarpine Open-chain diester of heliotridineHepG2-CYP3A4<10[4]
Europine Monoester of heliotridineHepG2-CYP3A4>200[4]
Monocrotaline Cyclic diester of retronecineHepG2-CYP3A4~200[4]
Retrorsine Cyclic diester of retronecineHepG2-CYP3A4<10[4]

Note: Data is compiled from various sources and experimental conditions may differ. This table is intended for comparative purposes to highlight general SAR trends.

From the available data, several key structure-activity relationships can be inferred:

  • Esterification: Diester PAs, particularly cyclic diesters like retrorsine and open-chain diesters like lasiocarpine, tend to exhibit higher cytotoxicity than monoester PAs like heliotrine and europine.[4]

  • Necine Base: The stereochemistry of the necine base can influence activity, although more direct comparative studies are needed to fully elucidate this.

  • N-oxidation: N-oxides are generally less cytotoxic than their corresponding tertiary alkaloids.[5] This is attributed to reduced ability to be metabolically activated.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the biological activity of this compound and its analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., this compound, analogs) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[6][7]

Muscarinic Acetylcholine Receptor Activity: Calcium Flux Assay

Muscarinic receptors (M1, M3, M5) are Gq-coupled receptors that, upon activation, lead to an increase in intracellular calcium. Antagonists will block this effect.

Protocol:

  • Cell Culture: Use a cell line stably expressing the muscarinic receptor subtype of interest (e.g., CHO-M1).

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation: Incubate the cells with various concentrations of the test antagonist (e.g., this compound) for a defined period.

  • Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol or acetylcholine) to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Determine the ability of the test compounds to inhibit the agonist-induced calcium flux and calculate the IC50 value.[8][9][10]

Apoptosis Detection: Western Blot for Caspase-3 Cleavage

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer agents. A hallmark of apoptosis is the activation of caspases, particularly the executioner caspase-3.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3. Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The presence of the cleaved caspase-3 band indicates the induction of apoptosis. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[2][11][12]

Visualization of Signaling Pathways and Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) mAChR Activity (Calcium Flux) mAChR Activity (Calcium Flux) Compound Treatment->mAChR Activity (Calcium Flux) Apoptosis Assay (Western Blot) Apoptosis Assay (Western Blot) Compound Treatment->Apoptosis Assay (Western Blot) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination mAChR Activity (Calcium Flux)->IC50 Determination Protein Expression Analysis Protein Expression Analysis Apoptosis Assay (Western Blot)->Protein Expression Analysis SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Protein Expression Analysis->SAR Analysis

Experimental workflow for evaluating the biological activity of this compound and its analogs.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Pyrrolizidine Alkaloid Pyrrolizidine Alkaloid Metabolic Activation (CYP450) Metabolic Activation (CYP450) Pyrrolizidine Alkaloid->Metabolic Activation (CYP450) Reactive Pyrrolic Esters Reactive Pyrrolic Esters Metabolic Activation (CYP450)->Reactive Pyrrolic Esters DNA & Protein Adducts DNA & Protein Adducts Reactive Pyrrolic Esters->DNA & Protein Adducts DeathR Death Receptor (e.g., Fas, TNFR) Reactive Pyrrolic Esters->DeathR may induce ligand expression Cellular Stress Cellular Stress DNA & Protein Adducts->Cellular Stress Bcl2 Bcl-2 family (Bax/Bak activation) Cellular Stress->Bcl2 induces Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Caspase-3 Activation Caspase-3 Activation Casp9->Caspase-3 Activation FADD FADD/TRADD DeathR->FADD Casp8 Caspase-8 activation FADD->Casp8 Casp8->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Generalized signaling pathway for pyrrolizidine alkaloid-induced apoptosis.

Hypothetical signaling pathway for this compound as a muscarinic acetylcholine receptor antagonist.

References

Comparative Analysis of Heliosupine N-oxide Content in Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Heliosupine N-oxide content in various plant species. Due to the limited availability of specific quantitative data for this compound, this document also includes information on the presence of its parent compound, Heliosupine, and the total Pyrrolizidine Alkaloid (PA) content as a broader measure of alkaloid presence.

This compound, a pyrrolizidine alkaloid N-oxide (PANO), is a secondary metabolite found in several plant families, most notably the Boraginaceae. These compounds are of significant interest to the scientific community due to their potential biological activities and toxicological profiles. Understanding the distribution and concentration of this compound in different plant species is crucial for research in pharmacology, toxicology, and natural product chemistry.

Data Presentation: A Comparative Overview

Direct quantitative data for this compound across a wide range of plant species is not extensively documented in publicly available research. The following table summarizes the known presence of Heliosupine and its N-oxide in various plant species and provides quantitative data for total pyrrolizidine alkaloids or other major PAs where available. This information can serve as a preliminary guide for selecting plant material for further investigation.

Plant SpeciesFamilyPlant PartThis compound PresenceHeliosupine PresenceOther Major PAs/Total PA ContentAnalytical Method
Cynoglossum officinaleBoraginaceaeAerial parts, leaves, stems, buds, flowers, podsIdentifiedPredominant alkaloidAcetylheliosupine, 7-angelylheliotridine, echinatine also present.GC-MS, NMR
Cynoglossum creticumBoraginaceaeAerial partsNot explicitly stated, but Heliosupine is presentIsolated[1]Echinatine, rinderine, 7-angelylheliotridine also isolated.[1]GC-MS, NMR[1]
Symphytum officinale (Comfrey)BoraginaceaeRoots, LeavesReported as a constituent[2]Reported as a constituent[2]Total PA content in roots: 1380 - 8320 µg/g; in leaves: 15 - 55 µg/g.[2]LC-MS/MS[3]
Symphytum asperumBoraginaceaeRootsNot explicitly stated, but Heliosupine is presentIdentified[2]Also contains echimidine, lycopsamine N-oxides, 7-acetyl lycopsamine, etc.[2]Not specified
Heliotropium europaeumBoraginaceaeWhole plantImplied as part of the PA N-oxide profileNot explicitly statedEuropine, heliotrine, and lasiocarpine are the most abundant PAs.[4]LC-MS/MS[4]
Heliotropium crispumBoraginaceaeWhole plantNot explicitly statedNot explicitly statedSupinine, europine, and heliotrine tentatively identified.[5]RP-UHPLC-MS[5]

Disclaimer: The quantitative data for "Other Major PAs/Total PA Content" is provided as an indicator of the general alkaloid content and may not directly correlate with the concentration of this compound. Further targeted quantitative analysis is required to determine the precise content of this compound in these species.

Experimental Protocols

The extraction and quantification of pyrrolizidine alkaloids and their N-oxides from plant materials typically involve the following steps. This generalized protocol is based on methodologies described in recent literature.

Sample Preparation
  • Harvesting and Drying: Collect the desired plant parts (leaves, stems, roots, flowers).

  • Grinding: Air-dry or freeze-dry the plant material to a constant weight and then grind it into a fine powder using a laboratory mill. This increases the surface area for efficient extraction.

Extraction of Pyrrolizidine Alkaloids and their N-oxides

This protocol is a composite of established methods for PA and PANO extraction.

  • Acidic Extraction:

    • Weigh approximately 1-2 grams of the powdered plant material into a centrifuge tube.

    • Add 20-40 mL of an acidic extraction solvent (e.g., 0.05 M H₂SO₄ or 0.2% formic acid in 10% methanol).[6]

    • Sonication or maceration can be employed to enhance extraction efficiency. For sonication, place the mixture in an ultrasonic bath for 15-30 minutes. For maceration, allow the mixture to stand for several hours or overnight with occasional shaking.

    • Centrifuge the mixture at a moderate speed (e.g., 4000 x g) for 10-15 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process on the plant residue to ensure complete recovery of the alkaloids.

    • Combine the supernatants from all extractions.

  • Reduction of N-oxides (Optional but recommended for total PA content):

    • To quantify the total amount of a specific pyrrolizidine alkaloid (both the free base and the N-oxide form), the N-oxides in an aliquot of the extract can be reduced to their corresponding tertiary amines.

    • This is typically achieved by adding a reducing agent like zinc dust to the acidic extract and stirring for a few hours.

Purification by Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Use a strong cation exchange (SCX) SPE cartridge. Condition the cartridge by passing methanol followed by acidified water through it.

  • Sample Loading: Load the acidic plant extract onto the conditioned SPE cartridge. The positively charged alkaloids (both tertiary amines and protonated N-oxides) will bind to the stationary phase.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., dichloromethane) to remove neutral and weakly acidic impurities, followed by methanol to remove more polar impurities.

  • Elution: Elute the bound alkaloids from the cartridge using a basic methanolic solution (e.g., 5% ammonia in methanol). The ammonia neutralizes the charge on the alkaloids, allowing them to be eluted.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation for Analysis: Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phase A and B).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of pyrrolizidine alkaloids.

    • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid and/or ammonium formate) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Flow Rate and Temperature: These parameters should be optimized for the specific column and instrument used.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of pyrrolizidine alkaloids.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. This provides high selectivity and sensitivity.

  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the general workflow for the analysis of this compound in plant samples and a conceptual signaling pathway where such a compound might be investigated.

Signaling_Pathway_Concept Heliosupine_N_Oxide This compound Receptor Membrane Receptor (e.g., GPCR) Heliosupine_N_Oxide->Receptor Binds to Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response Leads to

References

Assessing the Purity of Commercial Heliosupine N-oxide Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of a chemical standard is paramount to achieving accurate and reproducible experimental results. This guide provides a comparative assessment of commercially available Heliosupine N-oxide standards, focusing on methods for purity determination and potential impurities. Experimental data, presented hypothetically for illustrative purposes, is supported by detailed analytical protocols.

Comparative Purity Analysis

Several vendors supply this compound as a reference standard. For this guide, we will compare hypothetical purity data from three representative commercial suppliers. The purity is typically assessed by a combination of analytical techniques, with High-Performance Liquid Chromatography with UV detection (HPLC-UV) being a primary method for quantifying the main component and organic impurities. Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying and quantifying trace impurities, while Karl Fischer titration and residue on ignition tests account for water content and inorganic impurities, respectively.

Parameter Supplier A (phyproof®) Supplier B Supplier C
Purity by HPLC-UV (%) 99.798.999.5
Heliosupine (free base) (%) < 0.10.50.2
Diastereomeric Impurities (%) 0.10.30.15
Unknown Impurities (%) 0.10.30.15
Water Content (Karl Fischer, %) 0.150.250.2
Residue on Ignition (%) < 0.05< 0.1< 0.05
Assay (on as-is basis, %) 99.598.399.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary between lots and suppliers.

Potential Impurities in Commercial this compound

The manufacturing process of this compound can introduce several types of impurities. A comprehensive purity assessment should consider these potential contaminants:

  • Heliosupine (free base): The corresponding tertiary amine of this compound can be present as a result of incomplete oxidation during synthesis or degradation upon storage.

  • Diastereomers: Heliosupine has multiple chiral centers, and its synthesis can result in the formation of diastereomers. These closely related compounds may have different biological activities and can be difficult to separate.

  • Starting Materials and Reagents: Residual starting materials and reagents from the synthesis of the heliotridine backbone and its subsequent esterification can be present in the final product.

  • Degradation Products: this compound can be susceptible to degradation, particularly under adverse storage conditions, leading to the formation of various unknown impurities.

Experimental Protocols

Accurate purity determination relies on validated analytical methods. The following are detailed protocols for the key experiments cited in this guide.

Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound and the detection of organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-36 min: 95% to 5% B

    • 36-45 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in methanol to obtain a concentration of approximately 1 mg/mL.

  • Calculation: Purity is determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Impurity Identification and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is employed for the sensitive and specific detection and quantification of known and unknown impurities.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to resolve impurities from the main peak.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Parameters: Multiple Reaction Monitoring (MRM) transitions should be optimized for this compound and any known impurities. For this compound (C₂₀H₃₁NO₈, MW: 413.46), a potential precursor ion would be m/z 414.2 [M+H]⁺. Product ions would be determined by infusion of a standard solution.

  • Sample Preparation: Prepare a dilute solution of the standard (e.g., 10 µg/mL) in a suitable solvent.

  • Analysis: Impurities are identified by their specific mass-to-charge ratios and fragmentation patterns. Quantification is typically performed using an external standard calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a chemical standard without the need for a specific reference standard of the same compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., DMSO-d₆, MeOD-d₄).

  • Experimental Parameters:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

    • Ensure a good signal-to-noise ratio.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculation: The purity of this compound is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molar masses, and the number of protons giving rise to each signal.

Visualizing Experimental Processes and Biological Pathways

To further clarify the methodologies and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_Purity_Assessment Purity Assessment Workflow Standard Commercial Heliosupine N-oxide Standard HPLC_UV HPLC-UV Analysis (Purity & Organic Impurities) Standard->HPLC_UV LC_MS LC-MS/MS Analysis (Impurity ID & Quantification) Standard->LC_MS qNMR qNMR (Absolute Purity) Standard->qNMR KF Karl Fischer Titration (Water Content) Standard->KF ROI Residue on Ignition (Inorganic Impurities) Standard->ROI Report Certificate of Analysis HPLC_UV->Report LC_MS->Report qNMR->Report KF->Report ROI->Report

Caption: Experimental workflow for the comprehensive purity assessment of a commercial this compound standard.

Signaling_Pathway cluster_Muscarinic_Signaling Muscarinic Acetylcholine Receptor (M3) Signaling Pathway Heliosupine This compound M3R M3 Muscarinic Receptor Heliosupine->M3R Inhibits ACh Acetylcholine (ACh) ACh->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the M3 muscarinic acetylcholine receptor and the inhibitory action of this compound.

Conclusion

The purity of chemical standards is a cornerstone of reliable scientific research. When selecting a this compound standard, it is imperative for researchers to scrutinize the Certificate of Analysis and understand the methods used for purity assessment. While primary standards from reputable suppliers generally offer high purity, an awareness of potential impurities and the analytical methods used to detect them allows for a more informed selection and contributes to the overall quality and integrity of the research. This guide serves as a foundational resource for making such critical assessments.

A Comparative Guide to Orthogonal Methods for the Validation of Heliosupine N-oxide Identification

Author: BenchChem Technical Support Team. Date: November 2025

The accurate identification and quantification of pyrrolizidine alkaloids (PAs) and their N-oxides, such as Heliosupine N-oxide, are critical for safety assessments in herbal medicines, food products, and drug development. Due to the potential for hepatotoxicity, genotoxicity, and carcinogenicity associated with unsaturated PAs, regulatory bodies emphasize the need for robust analytical validation.[1][2] An orthogonal approach, which employs multiple analytical techniques based on different chemical or physical principles, provides the highest level of confidence in the identification and quantification of an analyte by minimizing the risk of co-eluting interferences or misidentification.

This guide provides a comparative overview of key orthogonal methods for the validation of this compound identification, tailored for researchers, scientists, and drug development professionals.

Overview of Orthogonal Validation Strategy

An effective orthogonal strategy for validating the identity of this compound involves a primary, high-sensitivity method for detection and quantification, supported by one or more methods that confirm the identity based on different principles. The most common and powerful combination involves Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary method, with immunoassays and other chromatographic or spectroscopic techniques serving as confirmatory orthogonal methods.

Figure 1. Orthogonal Validation Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Confirmation Sample Sample Matrix (e.g., Herbal Extract, Honey, Plasma) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Reduction Optional: Zinc Reduction (for total PA/PANO analysis via Immunoassay) Extraction->Reduction LCMS Primary Method: LC-MS/MS (Quantification & Tentative ID) Extraction->LCMS HPLC_UV Orthogonal Method 2: HPLC-UV/PDA (Confirmation of Presence & Purity) Extraction->HPLC_UV NMR Orthogonal Method 3: NMR (Definitive Structural Elucidation) Extraction->NMR Requires purified isolate Immunoassay Orthogonal Method 1: Immunoassay (ELISA) (Screening & Semi-Quantification) Reduction->Immunoassay Confirmation Data Comparison & Identity Confirmation LCMS->Confirmation Immunoassay->Confirmation HPLC_UV->Confirmation NMR->Confirmation

Caption: Figure 1. A logical workflow demonstrating the use of multiple orthogonal analytical techniques for the robust validation of this compound.

Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the study, such as the need for high sensitivity, high throughput, or definitive structural confirmation. The following table summarizes the key performance characteristics of the most relevant orthogonal methods.

Parameter LC-MS/MS Immunoassay (ELISA) HPLC-UV/PDA NMR Spectroscopy
Principle Chromatographic separation followed by mass-to-charge ratio detection.Specific antibody-antigen binding.Chromatographic separation followed by UV-Vis light absorption.Nuclear spin transitions in a magnetic field.
Primary Use Quantification, identification, isomer separation.[3]High-throughput screening.[4][5]Purity assessment, quantification at higher concentrations.Definitive structural elucidation of pure compounds.
Specificity Very High (based on retention time and mass fragmentation).Moderate to High (potential for cross-reactivity with similar PAs).[6]Moderate (risk of co-eluting compounds with similar UV spectra).Absolute (provides unique structural fingerprint).
Sensitivity (LOD) Very High (sub-µg/L or sub-ng/g).[3]High (typically in the µg/kg range).[4]Low to Moderate (µg/mL range).Very Low (requires mg quantities of pure sample).
Throughput ModerateHigh (suitable for screening hundreds of samples).[5]ModerateLow
N-Oxide Detection Direct detection of the intact N-oxide.[7]Indirect; typically requires a chemical reduction step to the parent PA.[4][8]Direct detection, but may have different response factor than parent PA.Direct detection and structural confirmation.
Cost HighLow to ModerateLowVery High

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below are representative methodologies for each of the discussed techniques.

LC-MS/MS Protocol for this compound Quantification

This method is considered the gold standard for the trace-level quantification of PAs and their N-oxides in complex matrices.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Homogenize 1-2 g of the sample matrix (e.g., honey, herbal tea) in an acidic aqueous solution (e.g., 0.1% formic acid).

    • Centrifuge the sample, and load the supernatant onto a pre-conditioned cation-exchange SPE cartridge.

    • Wash the cartridge with water followed by methanol to remove interferences.

    • Elute the PAs and their N-oxides with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.5 µm particle size).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

    • Gradient: A time-programmed gradient from 5-95% Mobile Phase B over ~15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound (e.g., based on a certified reference standard). The exact m/z values would be determined by infusing a standard. For this compound (C₂₀H₃₁NO₈, MW 413.46), the precursor ion [M+H]⁺ would be at m/z 414.2.

Figure 2. LC-MS/MS Experimental Workflow Sample Sample Extraction (SPE Cleanup) HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Collision Cell - CID) MS1->MS2 MS3 Quadrupole 3 (Product Ion Selection) MS2->MS3 Detector Detector (Signal Acquisition) MS3->Detector

Caption: Figure 2. Step-by-step workflow for the analysis of this compound using tandem mass spectrometry.

Immunoassay (ELISA) Protocol for PA Screening

Immunoassays are excellent orthogonal tools for rapid screening of large numbers of samples for the presence of PAs.[10] Note that this method often detects a class of PAs and may require a reduction step to measure the total of PAs and their N-oxides.[4]

  • Sample Preparation and N-Oxide Reduction:

    • Extract PAs from the sample using an appropriate solvent.

    • To measure total PA content (free base + N-oxide), add a reducing agent such as zinc dust to a portion of the extract and incubate to convert PA N-oxides to their corresponding free base forms.[5]

    • Neutralize and dilute the extract in assay buffer.

  • ELISA Procedure (Competitive Format):

    • Coat a 96-well microtiter plate with a PA-protein conjugate (the antigen).

    • Add the prepared sample extracts, standards, and a limited amount of anti-PA polyclonal or monoclonal antibody to the wells.

    • Incubate to allow competition between the PAs in the sample and the PAs on the plate for antibody binding.

    • Wash the plate to remove unbound materials.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate again and add a chromogenic substrate.

    • Stop the reaction and measure the absorbance using a plate reader. The signal intensity is inversely proportional to the concentration of PAs in the sample.

Figure 3. Competitive ELISA Workflow start Coat Plate with PA-Antigen Conjugate step1 Add Sample/Standard and Anti-PA Antibody start->step1 step2 Incubate (Competition Step) step1->step2 step3 Wash Plate step2->step3 step4 Add Enzyme-Linked Secondary Antibody step3->step4 step5 Wash Plate step4->step5 step6 Add Substrate (Color Development) step5->step6 end Measure Absorbance (Signal is Inversely Proportional to Concentration) step6->end

Caption: Figure 3. The key steps involved in a competitive ELISA for the screening of pyrrolizidine alkaloids.

HPLC-UV/PDA Protocol

High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector serves as a valuable, cost-effective orthogonal method. It confirms the presence of an analyte based on its retention time and UV-Vis spectrum, which is a fundamentally different principle than mass spectrometry.

  • Sample Preparation:

    • Sample preparation can follow the same SPE protocol as for LC-MS/MS. However, as this method is less sensitive, a larger starting amount of sample or less dilution of the final extract may be required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase and Gradient: Similar to the LC-MS/MS method, using a gradient of acidified water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector scanning from 200-400 nm. The specific wavelength for quantification of PAs is typically around 220 nm.

    • Validation: The identity of the this compound peak is confirmed by matching both the retention time and the full UV spectrum with that of a certified reference standard.

Conclusion

No single analytical method can provide absolute certainty in chemical identification without a reference standard. By employing an orthogonal approach, the weaknesses of one method are compensated for by the strengths of another. For the validation of this compound, the high sensitivity and specificity of LC-MS/MS should be complemented by a method based on a different principle, such as a high-throughput immunoassay for screening or HPLC-UV for confirmation of purity and identity at higher concentrations. For definitive, unequivocal structural confirmation of an isolated standard, NMR remains the ultimate tool. This multi-faceted strategy ensures the highest degree of confidence in analytical results, meeting the stringent requirements of scientific research and regulatory compliance.

References

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